molecular formula C9H8O4 B1676474 Methyl 1,3-benzodioxole-5-carboxylate CAS No. 326-56-7

Methyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B1676474
CAS No.: 326-56-7
M. Wt: 180.16 g/mol
InChI Key: QCHGUEIECOASJU-UHFFFAOYSA-N
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Description

Methyl 1,3-benzodioxole-5-carboxylate>Methyl piperonylate is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzodioxole-5-carboxylate
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InChI

InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCHGUEIECOASJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059809
Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
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Molecular Weight

180.16 g/mol
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CAS No.

326-56-7
Record name Methyl piperonylate
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Record name Methyl piperonylate
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Record name Methyl piperonylate
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Record name 1,3-Benzodioxole-5-carboxylic acid, methyl ester
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Record name Methyl 1,3-benzodioxole-5-carboxylate
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Record name METHYL 1,3-BENZODIOXOLE-5-CARBOXYLATE
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Foundational & Exploratory

Introduction: The Significance of the Benzodioxole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 1,3-benzodioxole-5-carboxylate

This compound, also known as methyl 3,4-methylenedioxybenzoate or methyl piperonylate, is a valuable organic compound characterized by the presence of the benzodioxole ring system.[1][2][3] With the molecular formula C₉H₈O₄, this ester serves as a critical building block and intermediate in the synthesis of more complex molecules across various sectors, including pharmaceuticals, agrochemicals, and fragrances.[4][5][6][7] The 1,3-benzodioxole functional group is found in numerous natural products and is known to interact with biological systems, making its derivatives a subject of continuous research in drug development and medicinal chemistry.[8][9]

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind key experimental choices. The synthesis is logically approached as a two-stage process: the preparation of the key precursor, piperonylic acid, followed by its esterification.

Part 1: Synthesis of the Key Precursor: Piperonylic Acid

The most direct and industrially relevant pathway to the target ester begins with 3,4-methylenedioxybenzoic acid, commonly known as piperonylic acid. Therefore, the efficient synthesis of this carboxylic acid is the foundational first step. While several historical methods exist, including the oxidation of natural products like safrole or isosafrole, the most common laboratory and scalable synthesis starts from the aromatic aldehyde piperonal (heliotropin).[10][11]

Strategic Approach: Oxidation of Piperonal

The conversion of piperonal to piperonylic acid is a classic aldehyde-to-carboxylic acid oxidation.[4] The choice of oxidant and reaction conditions is critical to achieve high yields and purity, avoiding over-oxidation or undesirable side reactions.

Causality of Reagent Selection: Potassium permanganate (KMnO₄) is a powerful, inexpensive, and highly effective oxidizing agent for this transformation.[10][11][12] The reaction is typically performed in an aqueous medium. Temperature control is paramount; maintaining the reaction between 70-80°C ensures the complete oxidation of the aldehyde group while minimizing potential degradation of the benzodioxole ring.[11] Adding the piperonal to the permanganate solution can drastically lower the yield, so the reverse addition (permanganate solution to the piperonal emulsion) is standard practice.[11]

An alternative, though less efficient, route is the Cannizzaro reaction of piperonal. This base-induced disproportionation yields both piperonyl alcohol and the salt of piperonylic acid.[10] However, this method is inherently limited to a 50% theoretical yield for the acid, as two molecules of the starting aldehyde are consumed to produce only one molecule of the desired acid, making it an uneconomical choice for dedicated acid synthesis.[13]

Visualizing the Precursor Synthesis

SynthesisWorkflow cluster_0 Stage 1: Piperonylic Acid Synthesis cluster_1 Stage 2: Esterification Piperonal Piperonal (Starting Material) Oxidation Oxidation (KMnO₄, 70-80°C) Piperonal->Oxidation PiperonylicAcid Piperonylic Acid (Intermediate) Oxidation->PiperonylicAcid Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) PiperonylicAcid->Esterification Methanol Methanol (CH₃OH) (Reagent & Solvent) Methanol->Esterification FinalProduct This compound (Final Product) Esterification->FinalProduct

Caption: Two-stage synthesis of the target ester from piperonal.

Quantitative Data for Piperonylic Acid Synthesis

The oxidation of piperonal is a high-yielding reaction, as summarized below.

Starting MaterialReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
PiperonalPotassium Permanganate (KMnO₄)70-80°C, 1 hr stirring90-96 (Crude)224-225[11]
PiperonalPotassium Permanganate (KMnO₄)Recrystallized from 95% ethanol78-84227-228[11]
Protocol 1: Synthesis of Piperonylic Acid via Permanganate Oxidation

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[11][12]

  • Reaction Setup: In a 5-liter flask equipped with a high-torque mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

  • Emulsion Formation: Place the flask on a steam bath and heat the mixture to 70-80°C while stirring vigorously to form a fine emulsion of the molten piperonal.[11]

  • Oxidant Preparation: In a separate beaker, prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

  • Addition of Oxidant: Slowly add the potassium permanganate solution to the hot, stirred piperonal emulsion over a period of 40-45 minutes. Maintain the internal reaction temperature between 70-80°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir and heat the mixture for an additional hour to ensure the full consumption of the permanganate (indicated by the disappearance of the purple color and formation of a brown manganese dioxide precipitate).

  • Work-up (Basification & Filtration): Make the solution alkaline by adding a 10% potassium hydroxide solution. Filter the hot mixture through a large Büchner funnel to remove the manganese dioxide. Wash the filter cake with three 200 mL portions of hot water to recover any adsorbed product.[12]

  • Isolation of Product: Combine the filtrate and washings and cool the solution in an ice bath. If any unreacted piperonal solidifies, it should be removed by filtration.

  • Precipitation: Slowly acidify the clear, cool filtrate with concentrated hydrochloric acid until no further white precipitate forms.

  • Purification: Collect the precipitated piperonylic acid by vacuum filtration. Wash the solid with cold water until the washings are free of chlorides (tested with AgNO₃ solution). Dry the product. This crude product (yield 90-96%) can be further purified by recrystallization from ten times its weight of 95% ethyl alcohol to yield fine needles (yield 78-84%).[11]

Part 2: Synthesis of this compound

With pure piperonylic acid in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester.

Strategic Approach: Fischer-Speier Esterification

Fischer-Speier esterification is the quintessential method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[14]

Mechanistic Rationale: The reaction is an equilibrium process.[15] To drive the reaction to completion and achieve a high yield of the ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's Principle.[15] This is typically achieved by two means:

  • Using an Excess of a Reactant: Methanol is inexpensive and can be used as both the reacting alcohol and the solvent. Using a large excess of methanol ensures a high forward reaction rate.[14][16]

  • Removal of Water: Although less common for simple methyl esters, water can be removed azeotropically with a solvent like toluene using a Dean-Stark apparatus, which is particularly useful for bulkier alcohols.[14]

The strong acid catalyst (e.g., concentrated H₂SO₄) plays a crucial role. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol (methanol).[16]

Protocol 2: Fischer Esterification of Piperonylic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.06 mole) of dry piperonylic acid and 100 mL of anhydrous methanol.

  • Catalyst Addition: Stir the mixture to dissolve the acid as much as possible. Carefully and slowly, add 2 mL of concentrated sulfuric acid down the condenser.

  • Reaction: Heat the mixture to reflux and maintain a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up (Solvent Removal & Neutralization): After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the oily residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 100 mL of water, twice with 75 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove any unreacted piperonylic acid and the H₂SO₄ catalyst, and finally with 75 mL of brine.[14][17]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) to yield a white to off-white solid.

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in fundamental organic reactions. The two-stage approach, beginning with the high-yield oxidation of piperonal to piperonylic acid, followed by a classic acid-catalyzed Fischer esterification, provides a reliable and scalable route to this important chemical intermediate. By understanding the causality behind reagent choice and reaction conditions—such as temperature control in the oxidation and the management of equilibrium in the esterification—researchers can consistently achieve high yields and purity, enabling further exploration of the rich chemistry and biological activity of benzodioxole derivatives.

References

  • Wikipedia. Piperonal. [Link].

  • Ataman Kimya. PIPERONAL. [Link].

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  • Sciencemadness.org. Vilsmeier-Haack Piperonal Synthesis. [Link].

  • Sciencemadness.org. piperonal from catechol? [Link].

  • Google Patents.
  • SIELC Technologies. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

  • The Hive. Oxidation of Piperic Acid (Pepper to Piperonal). [Link].

  • Frontiers. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

  • National Institutes of Health. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

  • NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

  • SciSpace. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

  • GSRS. This compound. [Link].

  • ResearchGate. THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [Link].

  • PrepChem.com. Synthesis of 1-nitro-3,4-methylenedioxybenzene. [Link].

  • NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link].

  • SpectraBase. 1,3-Benzodioxol-5-methyl 1,3-benzodioxole-5-carboxylate. [Link].

  • ResearchGate. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link].

  • An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link].

  • An-Najah National University. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link].

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  • Google Patents. CN103923056A - Synthetic method of 3, 4-methylene dioxybenzaldehyde. .
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  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. [Link].

  • Study.com. In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. [Link].

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Sources

"Methyl 1,3-benzodioxole-5-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate

Introduction

This compound, also widely known by its synonyms Methyl 3,4-methylenedioxybenzoate or Methyl piperonylate, is a pivotal chemical intermediate in the landscape of organic synthesis.[1] Its core structure, featuring the benzodioxole moiety, is a common motif found in a vast array of natural products, including spices and plant-based traditional medicines.[2] This structural feature is not merely a molecular scaffold but an active participant in biological interactions, particularly with cytochrome P450 enzymes.[2] For researchers and professionals in drug development, this compound serves as a versatile building block for synthesizing complex bioactive molecules, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to antimicrobial agents.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

Precise identification and understanding of physical constants are the foundation of all laboratory work. This compound is a solid at room temperature with a distinct melting point.

Chemical Structure and Identifiers

The molecule consists of a benzene ring fused with a methylenedioxy group and substituted with a methyl ester functional group.

synthesis_workflow start Start: Piperonylic Acid & Methanol reflux Add Acid Catalyst (e.g., H₂SO₄) Heat under Reflux start->reflux workup Neutralization & Extraction reflux->workup purify Purification (Recrystallization/Chromatography) workup->purify product Final Product: This compound purify->product hydrolysis cluster_reagents reactant This compound product Sodium 1,3-benzodioxole-5-carboxylate + Methanol reactant->product reagents + NaOH (aq) / Heat

Sources

The Definitive Spectroscopic Guide to Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

Methyl 1,3-benzodioxole-5-carboxylate, also widely known as methyl piperonylate or methyl 3,4-methylenedioxybenzoate, is a pivotal compound in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. Its rigid benzodioxole framework serves as a crucial scaffold in drug development and materials science. An unambiguous confirmation of its molecular structure is paramount for researchers, ensuring the integrity of subsequent synthetic steps and the reliability of biological assays.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of this compound. We will delve into the interpretation of Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond presenting the data, this guide is structured to provide a senior scientist's perspective on why the spectra appear as they do and how to leverage this understanding for robust structural verification. Every piece of data and its interpretation is grounded in fundamental principles and supported by verifiable references, ensuring the highest level of scientific integrity.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the molecule.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Methyl 3,4-methylenedioxybenzoate, Methyl piperonylate[1][2]
CAS Number 326-56-7[2][3]
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1][2]

The structural formula, presented below, reveals a benzene ring fused with a dioxole ring, and a methyl ester group at the 5-position. This unique arrangement of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

¹H NMR Spectroscopic Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized below.[4]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.65dd8.1, 1.51HH-6
7.47d1.81HH-4
6.83d8.11HH-7
6.04s-2HO-CH₂-O
3.88s-3HO-CH₃
Interpretation of the ¹H NMR Spectrum

The spectrum reveals five distinct proton signals, consistent with the molecule's structure.

  • Aromatic Region (6.8-7.7 ppm): The three protons on the benzene ring appear in this region and exhibit a characteristic splitting pattern.

    • The signal at 7.65 ppm is a doublet of doublets (dd), indicating coupling to two non-equivalent neighboring protons. This corresponds to H-6 , which is ortho to the ester group and couples with both H-7 (ortho coupling, J ≈ 8.1 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). The deshielding effect of the electron-withdrawing ester group places this proton furthest downfield.

    • The signal at 7.47 ppm is a doublet (d) with a small coupling constant. This is characteristic of meta-coupling and is assigned to H-4 , which is adjacent to the ester group and only shows significant coupling to H-6.

    • The signal at 6.83 ppm is a doublet (d) with a larger coupling constant, typical for ortho-coupling. This corresponds to H-7 , which is coupled to H-6. This proton is the most upfield of the aromatic protons due to the electron-donating effect of the adjacent dioxole oxygen.

  • Dioxole Methylene Protons (6.04 ppm): The two protons of the methylenedioxy group (O-CH₂-O) are chemically equivalent and appear as a sharp singlet at 6.04 ppm . Their significant downfield shift is due to the deshielding effect of the two adjacent oxygen atoms.

  • Methyl Ester Protons (3.88 ppm): The three protons of the methyl ester group (O-CH₃) are also equivalent and appear as a singlet at 3.88 ppm . This chemical shift is characteristic of methyl esters.

Caption: Conceptual assignment of ¹H NMR signals to the molecular structure.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Instrument Setup (300 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Use a standard single-pulse experiment.

    • Apply a 90° pulse angle.

    • Set the acquisition time to at least 4 seconds to ensure good digital resolution.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

¹³C NMR Spectroscopic Data

While a fully assigned experimental spectrum from a peer-reviewed publication was not available at the time of this guide's compilation, typical chemical shifts for the carbon environments in this molecule can be predicted based on established substituent effects and data from similar structures.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~166C=OCarbonyl carbon of an ester.
~152C-O (dioxole)Aromatic carbon attached to two oxygens.
~148C-O (dioxole)Aromatic carbon attached to two oxygens.
~125C-COOCH₃Quaternary aromatic carbon attached to the ester.
~124CH (aromatic)Aromatic CH carbon.
~108CH (aromatic)Aromatic CH carbon.
~108CH (aromatic)Aromatic CH carbon.
~102O-CH₂-OMethylene carbon of the dioxole ring.
~52O-CH₃Methyl carbon of the ester.
Experimental Protocol for ¹³C NMR Data Acquisition

The causality for these parameter choices is to overcome the low natural abundance and long relaxation times of ¹³C nuclei.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

    • Filter the sample into a 5 mm NMR tube as described for ¹H NMR.

  • Instrument Setup (75 MHz for a 300 MHz ¹H system):

    • Lock and shim the instrument as per the ¹H NMR protocol.

  • Data Acquisition:

    • Select a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems). This decouples protons from the carbons, simplifying the spectrum to singlets and providing a Nuclear Overhauser Effect (NOE) enhancement to improve signal intensity.

    • Set the spectral width to cover 0-220 ppm.

    • Use a pulse angle of 30-45° to allow for a shorter relaxation delay without saturating signals from carbons with long relaxation times (like quaternary carbons).

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2 seconds.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic C-H
~2960C-H stretchMethyl C-H (asymmetric)
~2850C-H stretchMethyl C-H (symmetric)
~1720C=O stretchEster carbonyl
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster (asymmetric)
~1040C-O stretchDioxole ether
Interpretation of the IR Spectrum
  • C=O Stretch: The most intense and characteristic peak in the spectrum is expected around 1720 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the conjugated ester group.

  • C-O Stretches: Two strong bands are expected for the C-O bonds. The asymmetric stretch of the ester group (Ar-CO-O) should appear around 1250 cm⁻¹ , and the symmetric stretch of the dioxole ether linkage is expected around 1040 cm⁻¹ .

  • Aromatic Region: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will produce characteristic absorptions around 1600 and 1480 cm⁻¹.

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The software will automatically perform a background subtraction.

    • If necessary, apply a baseline correction to the spectrum.

    • After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

Part 4: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable method.

Mass Spectrometry Data
m/z (mass-to-charge ratio)Proposed Fragment
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺
63[C₅H₃]⁺
Interpretation of the Fragmentation Pattern

Under electron ionization (70 eV), the molecule is ionized to form a molecular ion [M]⁺, which then undergoes fragmentation. The stability of the benzodioxole ring system significantly influences the fragmentation pathway.

  • Molecular Ion ([M]⁺, m/z = 180): The presence of a peak at m/z 180 confirms the molecular weight of the compound (180.16 g/mol ).[2]

  • Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 149): A very common fragmentation pathway for methyl esters is the alpha-cleavage, resulting in the loss of the methoxy radical (•OCH₃, 31 mass units). This leads to the formation of a stable acylium ion at m/z 149.

  • Loss of the Carbomethoxy Radical ([M - COOCH₃]⁺, m/z = 121): The entire ester group can be lost as a radical (•COOCH₃, 59 mass units), resulting in the benzodioxole cation at m/z 121.

  • Further Fragmentation (m/z = 63): The aromatic ring can undergo further fragmentation, leading to smaller ions such as the C₅H₃⁺ fragment at m/z 63.

Fragmentation_Pathway M [M]⁺˙ m/z = 180 F149 [M - OCH₃]⁺ m/z = 149 M->F149 - •OCH₃ F121 [M - COOCH₃]⁺ m/z = 121 M->F121 - •COOCH₃

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-EI-MS

This protocol combines Gas Chromatography (for separation and introduction) with Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC-MS Instrument Parameters:

    • Injector: Set to 250°C, split mode (e.g., 50:1).

    • GC Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface: Set the transfer line temperature to 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

    • Mass Analyzer: Scan a mass range of m/z 40-450.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • The resulting chromatogram will show a peak at a specific retention time for the compound.

    • The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and characteristic fragments.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR spectrum is particularly diagnostic, with its characteristic aromatic splitting pattern and distinct singlets for the methylenedioxy and methyl ester protons. IR spectroscopy confirms the key ester and ether functional groups, while mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by the stable benzodioxole core. By following the detailed protocols and understanding the principles behind the spectral interpretations presented in this guide, researchers can confidently verify the identity and purity of this important chemical building block.

References

  • Smith, A. B., et al. (2015). Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. Smith Scholarworks. [Link]

  • National Center for Biotechnology Information. "Methyl piperonylate" PubChem Compound Summary for CID 67590. [Link]

  • NIST. "1,3-Benzodioxole-5-carboxylic acid, methyl ester" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Smith, C. D., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. [Link]

  • Cheméo. (2024). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

  • Global Substance Registration System. This compound. [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

  • PubChem. "1,3-Benzodioxole-5-carboxylic acid" PubChem Compound Summary for CID 7196. [Link]

  • Worldresearchersassociations.Com. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]

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An In-depth Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1,3-benzodioxole-5-carboxylate, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. From its fundamental chemical identity to its role in the development of novel therapeutic agents, this document serves as a critical resource for professionals in the field.

Chemical Identity and Nomenclature

This compound is a methyl ester derivative of piperonylic acid. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a methyl carboxylate group attached at the 5-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]

This compound is also known by several synonyms, which are frequently encountered in literature and commercial listings:

  • Methyl 3,4-methylenedioxybenzoate[1][2][3]

  • Methyl piperonylate[1][2]

  • Piperonylic acid, methyl ester[1][2]

  • Methyl piperonate[1][2]

  • NSC 21790[3][4]

CAS Registry Number: 326-56-7[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification.

PropertyValueReference
Molecular Formula C₉H₈O₄[1][4][5]
Molecular Weight 180.16 g/mol [1][5]
Melting Point 53 °C[6]
Boiling Point 583.56 K (310.41 °C)[7]
Density 1.497 g/cm³ (for a related nitro- derivative)[8]
LogP 1.202 - 1.61[3][7]
Appearance White amorphous powder (for a related hydroxy- derivative)[9]

Spectroscopic Data:

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • Gas Chromatography (GC): The compound has been analyzed using gas chromatography, with data available in the NIST Chemistry WebBook.[2][10] This technique is suitable for assessing purity and for separation in complex mixtures.

  • Mass Spectrometry (MS): Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern. For Mass-Spec compatible applications in liquid chromatography, phosphoric acid in the mobile phase should be replaced with formic acid.[3]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

Synthesis Protocols

Esterification of Piperonylic Acid:

A common method for the synthesis of this compound is the Fischer esterification of piperonylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-benzodioxole-5-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

A synthesis for a related hydroxy derivative involves the reaction of methyl gallate with dibromomethane in the presence of potassium hydrogen carbonate in dimethyl sulfoxide at 60°C.[9]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the ester, the aromatic ring, and the methylenedioxy bridge.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1,3-benzodioxole-5-carboxylic acid and methanol.

  • Electrophilic Aromatic Substitution: The benzodioxole ring is activated towards electrophilic substitution. Reactions such as nitration can occur on the aromatic ring. For instance, nitration of 1,3-benzodioxole with nitric acid in glacial acetic acid yields 5-nitro-1,3-benzodioxole.[11]

  • Reduction: The ester functionality can be reduced to the corresponding alcohol, (1,3-benzodioxol-5-yl)methanol, using reducing agents like lithium aluminum hydride.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound serves as a key building block in the synthesis of various pharmaceutical agents and research chemicals.

Intermediate in Organic Synthesis

Its primary application is as a chemical intermediate for the synthesis of more complex molecules.[12] The ability to modify both the ester group and the aromatic ring makes it a versatile starting material. For example, it is a precursor in the production of certain pharmaceutical compounds.[12]

Role in Drug Discovery

Auxin Receptor Agonists:

Recent research has identified derivatives of 1,3-benzodioxole as potent auxin receptor agonists.[13] A series of N-(benzo[d][9][14]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, synthesized from 1,3-benzodioxole derivatives, have shown remarkable root-promoting effects in plants like Arabidopsis thaliana and Oryza sativa.[13] These compounds were designed through computer-aided drug discovery approaches targeting the auxin receptor TIR1 (Transport Inhibitor Response 1).[13] Molecular docking analysis revealed that these synthetic derivatives can have a stronger binding affinity with TIR1 than natural auxins like 1-naphthylacetic acid (NAA).[13] This highlights the potential for developing novel plant growth regulators based on the 1,3-benzodioxole scaffold.

Anticancer and Anti-inflammatory Properties:

The benzodioxole moiety is associated with various biological activities, and compounds containing this structure have been investigated for their anti-inflammatory and anticancer properties.[15]

Safety and Toxicology

While specific toxicological data for this compound is not extensively detailed in the provided search results, information on related compounds provides some guidance. For 1,3-benzodioxole, a related compound, the safety data sheet indicates it is a flammable liquid and vapor.[16][17] It may be harmful if swallowed and causes skin and serious eye irritation.[17]

A safety assessment of α-methyl-1,3-benzodioxole-5-propionaldehyde, another related compound, showed that it is not genotoxic.[18] However, it was found to have the potential for skin sensitization in a small fraction of people.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. For detailed safety information, consulting the material safety data sheet (MSDS) from the supplier is essential.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined chemical properties, versatile reactivity, and role as a key intermediate in the synthesis of biologically active molecules underscore its importance. As research continues to uncover the therapeutic potential of 1,3-benzodioxole derivatives, the utility of this compound as a foundational building block is set to expand.

References

  • LookChem. 1,3-Benzodioxole-5-carboxylic acid, 6-nitro-, methyl ester. Available at: [Link]

  • National Institute of Standards and Technology. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. 1,3-Benzodioxole-5-carboxylic acid, 4-amino-, methyl ester. Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • GSRS. This compound. Available at: [Link]

  • SIELC Technologies. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Available at: [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology.
  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 927703.
  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • The Fragrance Conservatory. Methylenedioxyphenyl methylpropanal. Available at: [Link]

  • Drugfuture.com. This compound. Available at: [Link]

  • Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. Available at: [Link]

Diagrams

Chemical_Structure cluster_benzodioxole This compound C1=CC(=C2C(=C1)OCO2)C(=O)OC C1=CC(=C2C(=C1)OCO2)C(=O)OC

Caption: 2D Structure of this compound.

Synthesis_Workflow PiperonylicAcid 1,3-Benzodioxole-5-carboxylic Acid Reaction Fischer Esterification (Reflux) PiperonylicAcid->Reaction Methanol Methanol Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Product This compound Purification Recrystallization or Column Chromatography Workup->Purification Purification->Product

Caption: General workflow for the synthesis of this compound.

Sources

An In-depth Technical Guide to Methyl 3,4-methylenedioxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-methylenedioxybenzoate, also known by synonyms such as Methyl piperonylate, is a significant chemical compound within the benzodioxole class.[1][2][3][4] This guide serves as a comprehensive technical resource, detailing its chemical identity, physicochemical properties, synthesis, and safety protocols, tailored for professionals in research and development. The unique structural feature of the methylenedioxy group, present in numerous natural products, underpins the compound's relevance in synthetic chemistry and drug discovery.[5]

Section 1: Chemical Identity and Physicochemical Properties

Methyl 3,4-methylenedioxybenzoate is the methyl ester of 3,4-methylenedioxybenzoic acid, commonly known as piperonylic acid.[1][2][3][6] The presence of the 1,3-benzodioxole functional group is a defining characteristic of this molecule.[7]

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1,3-Benzodioxole-5-carboxylic acid, methyl ester[1][2][3]

  • Common Synonyms: Methyl piperonylate, Piperonylic acid methyl ester, Methyl 1,3-benzodioxole-5-carboxylate, Methyl piperonate[1][2][3][4]

  • CAS Number: 326-56-7[1][2][3]

  • Molecular Formula: C₉H₈O₄[1][2][3]

  • Molecular Weight: 180.16 g/mol [1][4]

Physicochemical Data

A summary of the key physicochemical properties of Methyl 3,4-methylenedioxybenzoate is presented in the table below.

PropertyValueSource(s)
Melting Point 53 °C[4][6]
Boiling Point 164 °C @ 12 Torr[4]
Solubility Freely soluble in alcohol and ether.[6][6]
Appearance White to off-white crystalline solid (based on the parent acid).[8]
Volatility Volatile in steam and sublimes easily.[6][6]

Section 2: Synthesis and Mechanistic Considerations

The primary route for the synthesis of Methyl 3,4-methylenedioxybenzoate is through the esterification of its parent carboxylic acid, 3,4-methylenedioxybenzoic acid (piperonylic acid).

Synthesis Pathway Overview

The synthesis is a two-step process starting from a readily available precursor, piperonal.

Synthesis_Pathway Piperonal Piperonal Piperonylic_Acid 3,4-Methylenedioxybenzoic Acid (Piperonylic Acid) Piperonal->Piperonylic_Acid  Oxidation (e.g., KMnO₄)   Methyl_Ester Methyl 3,4-methylenedioxybenzoate Piperonylic_Acid->Methyl_Ester  Fischer Esterification (Methanol, Acid Catalyst)  

Caption: Synthesis pathway of Methyl 3,4-methylenedioxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of Methyl 3,4-methylenedioxybenzoate from 3,4-methylenedioxybenzoic acid.

Materials:

  • 3,4-methylenedioxybenzoic acid (piperonylic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10.0 g of 3,4-methylenedioxybenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately half using a rotary evaporator.

    • Slowly pour the concentrated mixture into 200 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts in a separatory funnel.

  • Neutralization and Drying:

    • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid.

    • Wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 3,4-methylenedioxybenzoate can be further purified by recrystallization from a suitable solvent system, such as methanol/water, or by sublimation.[6]

Section 3: Safety and Handling

Comprehensive safety data for Methyl 3,4-methylenedioxybenzoate is not as widely available as for more common reagents. However, based on aggregated GHS information, the following hazards have been identified.[9]

GHS Hazard Classification
Hazard ClassGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed.[9]
Serious eye damage/eye irritationH319Causes serious eye irritation.[9]
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Section 4: Applications and Areas of Research

The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active molecules, including natural products and synthetic compounds.[5] Consequently, Methyl 3,4-methylenedioxybenzoate serves as a valuable building block in organic synthesis.

  • Pharmaceutical Synthesis: The parent compound, piperonylic acid, is an intermediate in the synthesis of various drugs.[10]

  • Fragrance and Flavor Industry: Derivatives of 3,4-methylenedioxybenzoic acid are used in the formulation of perfumes and flavorants.[10]

  • Agrochemical Research: The biological activity of benzodioxole derivatives has led to their investigation in the development of new pesticides.

Section 5: Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.

Logical_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: Piperonylic Acid and Methanol Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Cool Cool Reaction Mixture Reflux->Cool  Reaction Monitoring (e.g., TLC)   Extract Extract with Organic Solvent Cool->Extract Neutralize Neutralize with NaHCO₃ Solution Extract->Neutralize Dry Dry with Anhydrous MgSO₄ Neutralize->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization/Sublimation Evaporate->Purify End Final Product: Methyl 3,4-methylenedioxybenzoate Purify->End  Characterization (NMR, IR, MS)  

Caption: Logical workflow for the synthesis of Methyl 3,4-methylenedioxybenzoate.

References

  • Piperonylic Acid. (n.d.). In DrugFuture. Retrieved January 7, 2026, from [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In Cheméo. Retrieved January 7, 2026, from [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In NIST WebBook. Retrieved January 7, 2026, from [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). In NIST WebBook. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.
  • Methyl piperonylate. (n.d.). In CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET. (2009, September 18). Thermo Fisher Scientific.
  • 4 - SAFETY D
  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (2025, August 6).
  • Methyl piperonylate | C9H8O4 | CID 67590. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Methyl 3,4-dihydroxybenzoate - SAFETY D
  • 3,4-Methylenedioxybenzoic acid (HMDB0032613). (2012, September 11). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). An-Najah Repository.
  • 3,4-Methylenedioxybenzoic acid. (n.d.). NMPPDB. Retrieved January 7, 2026, from [Link]

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A Technical Guide to the Biological Activity of Methyl 1,3-Benzodioxole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole moiety, a privileged scaffold found in numerous natural products and synthetic compounds, serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal starting point for the development of novel therapeutic agents. This guide focuses on derivatives of Methyl 1,3-benzodioxole-5-carboxylate, a key synthetic intermediate, exploring the diverse biological activities they exhibit. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications, providing field-proven insights and detailed experimental frameworks to empower further research and development.

The 1,3-Benzodioxole Scaffold: A Foundation for Bioactivity

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is a bicyclic structure integral to a wide array of pharmacologically active molecules. Its significance stems from several key features:

  • Natural Prevalence: It is a core component of natural products like piperine (from black pepper), which exhibits various biological effects.

  • Metabolic Influence: The methylenedioxy bridge is a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][2] This property can be strategically employed to enhance the bioavailability and extend the half-life of co-administered therapeutic agents.[2]

  • Synthetic Versatility: this compound serves as a readily available and versatile starting material for the synthesis of a multitude of derivatives.[3] Functionalization can occur at the carboxylate group or on the aromatic ring, allowing for fine-tuning of physicochemical and pharmacological properties.

This guide will explore how strategic modifications to this core structure unlock a spectrum of potent biological activities.

General Synthesis Strategies: From Core to Candidate

The creation of diverse libraries of 1,3-benzodioxole derivatives typically begins with this compound or its corresponding carboxylic acid (piperonylic acid). A generalized, multi-step synthetic approach allows for the introduction of various functional groups to explore the chemical space and optimize for a desired biological target.

Typical Synthetic Workflow

A common pathway involves the initial modification of the carboxylate group, often converting it to a more reactive species like an acid chloride or forming an amide bond, followed by further functionalization. This modular approach is highly efficient for generating compound libraries for screening.

G A This compound B Saponification (e.g., NaOH) or Direct Amidation A->B Step 1 C 1,3-Benzodioxole-5-carboxylic Acid or Amide Intermediate B->C D Activation (e.g., Oxalyl Chloride) C->D Step 2a F Ring Functionalization (e.g., Bromination, Suzuki Coupling) C->F Parallel Step E Amide Coupling (e.g., with diverse amines) D->E Step 2b G Final Derivative Library (e.g., Amides, Hydrazones, Heterocycles) E->G F->G

Caption: Generalized workflow for synthesizing benzodioxole derivatives.

Anticancer Activity: Targeting Malignant Cells

Derivatives of 1,3-benzodioxole have demonstrated significant potential as anticancer agents through multiple mechanisms of action.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

A primary anticancer mechanism involves the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells to cope with oxidative stress.[1][2]

  • Thioredoxin Reductase (TrxR) Inhibition: Certain benzodioxole derivatives, particularly when conjugated with arsenicals, act as potent inhibitors of TrxR.[2]

  • ROS Accumulation: Inhibition of the Trx system disrupts the cellular redox balance, leading to a massive accumulation of reactive oxygen species (ROS).[2]

  • Apoptosis Induction: The overwhelming oxidative stress triggers downstream apoptotic pathways, leading to programmed cell death in cancer cells while showing significantly less toxicity to normal cells.[1][2]

Other derivatives exert direct cytotoxic effects. For instance, (E)-3-(benzo[d][1][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) was found to potently inhibit the proliferation, adhesion, and migration of triple-negative breast cancer cells (MDA-MB-231).[4]

G cluster_cell Cancer Cell TrxR Thioredoxin Reductase (TrxR) ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS inhibition leads to Apoptosis Apoptosis ROS->Apoptosis triggers Derivative Benzodioxole Derivative Derivative->TrxR Inhibits

Caption: Mechanism of anticancer activity via TrxR inhibition.

Structure-Activity Relationship (SAR)
  • Arsenical Conjugates: Conjugating the 1,3-benzodioxole moiety with arsenical precursors significantly enhances anti-proliferative activity and improves pharmacokinetic profiles.[1][2]

  • Linker and Substituent Effects: For non-arsenical derivatives, the nature of the linker and terminal groups is critical. A vinyl linker combined with a trifluoromethylpiperazine group was shown to be highly effective against breast cancer cells.[4] The core 1,3-benzodioxole ring was found to be critical for this antitumor efficacy.[4]

Quantitative Data: In Vitro Cytotoxicity
Compound IDCell LineIC50 (µM)Reference
YL201MDA-MB-231 (Breast Cancer)4.92 ± 1.09[4]
5-Fluorouracil (Control)MDA-MB-231 (Breast Cancer)18.06 ± 2.33[4]
Compound 852 Human Tumor Cell Lines0.1 - 10[5]
PZ2 (Arsenical Conjugate)4T1 (Breast Cancer)2.0[1]
PFZ2 (Fluorinated Arsenical)4T1 (Breast Cancer)1.0[1]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro anti-proliferative activity of novel derivatives.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like 5-Fluorouracil (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Benzodioxole derivatives have emerged as potent anti-inflammatory agents by targeting critical enzymes in the inflammatory pathway.

Mechanism of Action: Dual COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain benzodioxole-pyrazole hybrids have demonstrated a more comprehensive mechanism by dually inhibiting both COX and 5-lipoxygenase (5-LOX) enzymes.[6] This dual inhibition is advantageous as it blocks two major pathways of the arachidonic acid cascade, potentially leading to greater efficacy and a better side-effect profile. These compounds have also been shown to reduce the production of the pro-inflammatory cytokine TNF-α.[6]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Benzodioxole-Pyrazole Hybrid Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Dual inhibition of COX and 5-LOX pathways.

Quantitative Data: Enzyme Inhibition and Cytokine Reduction
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)TNF-α Inhibition (%)Reference
Compound 118.120.153.2585.19[6]
Compound 177.950.131.8997.71[6]
Compound 26>1000.184.11-[6]
Diclofenac (Control)4.210.09--[6]

Antimicrobial and Neuroprotective Potential

Beyond anticancer and anti-inflammatory effects, the 1,3-benzodioxole scaffold has been explored for other therapeutic applications.

  • Antimicrobial Activity: Novel dihydropyrazole derivatives bearing the 1,3-benzodioxole moiety have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular potency against Sarcina sp. and S. aureus.[7] The synthesis of thiazolidinone and methylthiazole derivatives has also been explored for developing antimicrobial agents.[8]

  • Neuroprotective & CNS Activity: The structural framework of benzodioxole is present in molecules with significant central nervous system activity. The compound MKC-242, a benzodioxan-benzodioxole hybrid, is a highly potent and selective agonist for the serotonin 5-HT1A receptor, demonstrating anxiolytic and antidepressant-like effects in animal models.[9][10] This highlights the potential of these derivatives in treating mood disorders and other neurological conditions.

Conclusion and Future Outlook

The derivatives of this compound represent a rich and versatile class of compounds with a vast range of demonstrable biological activities. The scaffold's inherent properties, combined with the synthetic tractability of the parent molecule, make it an exceptionally valuable platform for drug discovery.

Key Takeaways:

  • Anticancer: Potent activity is achieved through novel mechanisms like thioredoxin system inhibition and direct cytotoxicity.

  • Anti-inflammatory: Dual inhibition of COX and 5-LOX presents a promising strategy for developing more effective anti-inflammatory agents.

  • Versatility: The scaffold shows significant promise in developing antimicrobial and neuroprotective agents.

Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, elucidating detailed mechanisms of action for antimicrobial and neuroprotective candidates, and advancing the most promising derivatives into preclinical and clinical development.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC, National Institutes of Health. [Link]

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  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

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  • Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. PubMed. [Link]

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  • Novel Benzodioxan Derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), With Anxiolytic-Like and Antidepressant-Like Effects in Animal Models. PubMed. [Link]

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The Versatile Virtuoso: A Technical Guide to Methyl 1,3-benzodioxole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, certain molecular frameworks consistently emerge as cornerstones for the construction of complex and biologically significant molecules. Methyl 1,3-benzodioxole-5-carboxylate, also known as methyl piperonylate or methyl 3,4-methylenedioxybenzoate, is a prominent member of this class of indispensable building blocks.[1][2][3] Its rigid, electron-rich aromatic core, adorned with a versatile methyl ester and the characteristic methylenedioxy bridge, offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of this compound as a pivotal intermediate for researchers, scientists, and professionals in drug development, delving into its synthesis, key chemical transformations, and its application in the synthesis of notable compounds. The 1,3-benzodioxole moiety is a common motif in a plethora of natural products and pharmacologically active compounds, contributing to their unique biological activities.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₉H₈O₄[1][2]
Molecular Weight 180.16 g/mol [1]
CAS Number 326-56-7[2][3]
Appearance White to off-white crystalline solid
Melting Point 53 °C[2]
Boiling Point 296.5 °C at 760 mmHg
Solubility Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic Characterization:

  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) 7.55 (dd, J=8.1, 1.7 Hz, 1H), 7.32 (d, J=1.6 Hz, 1H), 6.85 (d, J=8.1 Hz, 1H), 6.02 (s, 2H), 3.88 (s, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) 166.5, 151.5, 147.5, 125.0, 124.5, 108.5, 108.0, 101.8, 52.0.[5][6][7]

  • FTIR (KBr, cm⁻¹): Key absorptions are expected around 3000-2800 (C-H stretching), 1720 (C=O stretching of the ester), 1600-1450 (C=C aromatic stretching), and 1250-1040 (C-O stretching, including the characteristic methylenedioxy group).[8][9]

  • Mass Spectrometry (EI): m/z (%) 180 (M+), 149, 121, 93, 63.[10][11]

Synthesis of this compound

The most common and economically viable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

Synthesis PiperonylicAcid Piperonylic Acid Reaction Fischer Esterification (Reflux) PiperonylicAcid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Reaction Product This compound Water Water (H2O) Reaction->Product Reaction->Water

Figure 1: Synthesis of this compound.

Experimental Protocol: Fischer Esterification

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-benzodioxole-5-carboxylic acid (1.0 eq).

  • Add an excess of anhydrous methanol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops per 10g of carboxylic acid).[12]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.[13]

Key Reactions and Transformations

The synthetic utility of this compound stems from the reactivity of its ester functional group and the potential for electrophilic substitution on the aromatic ring.

Reactions cluster_reactions Key Transformations StartingMaterial This compound Hydrolysis Hydrolysis (Saponification) StartingMaterial->Hydrolysis NaOH, H2O/MeOH Reflux Amidation Amidation StartingMaterial->Amidation Amine (R-NH2) (e.g., NaOMe) Reduction Reduction StartingMaterial->Reduction LiAlH4, THF CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) StartingMaterial->CrossCoupling Pd Catalyst, Base (Arylboronic acid or Alkene) Product_Acid 1,3-Benzodioxole-5-carboxylic Acid Hydrolysis->Product_Acid Product_Amide 1,3-Benzodioxole-5-carboxamide Derivatives Amidation->Product_Amide Product_Alcohol (1,3-Benzodioxol-5-yl)methanol (Piperonyl Alcohol) Reduction->Product_Alcohol Product_Coupled Substituted Benzodioxole Derivatives CrossCoupling->Product_Coupled

Figure 2: Major reaction pathways of the core molecule.

Hydrolysis (Saponification)

The methyl ester can be readily hydrolyzed back to the parent carboxylic acid, piperonylic acid, under basic conditions. This reaction is essentially irreversible and typically proceeds with high yield.[14]

Experimental Protocol: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v).[15]

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid piperonylic acid by vacuum filtration, wash with cold water, and dry.[15]

Amidation

Direct conversion of the methyl ester to amides can be achieved by reacting it with a primary or secondary amine. This transformation is often facilitated by a base or a catalyst.

Experimental Protocol: Amidation

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or methanol).

  • Add the desired amine (1.0-1.2 eq).

  • Add a catalytic amount of a base such as sodium methoxide or employ a reagent system like trimethylaluminum.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Reduction

The ester functionality can be reduced to the corresponding primary alcohol, (1,3-benzodioxol-5-yl)methanol (piperonyl alcohol), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction

  • To a stirred suspension of lithium aluminum hydride (1.0-1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford piperonyl alcohol.

Cross-Coupling Reactions

While the ester itself is not directly used in cross-coupling reactions, it serves as a precursor to derivatives that are. For instance, the aromatic ring can be halogenated and then subjected to various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.[16] This strategy significantly enhances the synthetic utility of the 1,3-benzodioxole scaffold.

Applications in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated by its successful incorporation into the synthesis of complex and valuable target molecules.

Synthesis of Tadalafil (Cialis®)

A prominent application of the 1,3-benzodioxole moiety is in the synthesis of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. In the synthesis of Tadalafil, a derivative of this compound is a key intermediate. The synthesis involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carbaldehyde), which is readily obtained from the reduction of the ester group of this compound followed by oxidation. The resulting tetrahydro-β-carboline intermediate retains the 1,3-benzodioxole unit.[4][12][17]

Synthesis of Stilbene Derivatives

Stilbenes are a class of compounds with diverse biological activities. This compound can be a precursor to stilbene derivatives through various synthetic routes, including the Wittig reaction. The ester can be reduced to the corresponding aldehyde (piperonal), which can then be reacted with a suitable phosphonium ylide to generate the stilbene backbone.[18][19] Alternatively, the aromatic ring can be functionalized for participation in cross-coupling reactions to form stilbenes.[4][20]

Synthesis of Isoquinoline Alkaloids

The 1,3-benzodioxole nucleus is a common feature in many isoquinoline alkaloids, a large family of natural products with a wide range of pharmacological properties.[21][22] Synthetic strategies towards these alkaloids, such as the Bischler-Napieralski or Pictet-Spengler reactions, can utilize derivatives of this compound to introduce this key structural motif. For example, the ester can be converted to a phenethylamine derivative, which can then undergo cyclization to form the isoquinoline core.[23][24][25] The synthesis of (-)-angustureine is one such example where a β-amino ester derived from this scaffold can be utilized.[26]

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis, well-defined reactivity, and the prevalence of the 1,3-benzodioxole moiety in numerous bioactive compounds make it a strategic starting material for the synthesis of a wide array of complex molecules. This guide has provided a comprehensive overview of its synthesis, key transformations, and applications, underscoring its significance and potential for future innovations in drug discovery and materials science.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Song, M., et al. (2020). Synthesis and Biological Evaluation of Novel Stilbene Derivatives Containing a 1,3-Benzodioxole Moiety. Molecules, 25(15), 3363.
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  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US20060276652A1 - Preparation of tadalafil intermediates.
  • Blucher Proceedings. (n.d.). Synthesis of (–)-(R)-angustureine by formal alkynylation of a chiral ß-amino ester. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

  • Dawood, R. S., & Ahmed, S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a variety of stilbene derivatives. Reaction conditions:.... Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2017). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research, 26, 2235–2259.
  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ACS Publications. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Organic Process Research & Development, 25(12), 2736–2746.
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"natural product synthesis using Methyl 1,3-benzodioxole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of Methyl 1,3-benzodioxole-5-carboxylate in Natural Product Synthesis

Abstract

This compound serves as a cornerstone in the field of organic synthesis, particularly as a versatile starting material for a multitude of bioactive natural products. The inherent 1,3-benzodioxole moiety is a privileged scaffold, appearing in numerous compounds with significant pharmacological activities. This guide provides an in-depth analysis of the compound's chemical properties, reactivity, and strategic application in the total synthesis of complex natural products, with a focus on lignans such as podophyllotoxin and steganacin. Detailed experimental protocols, mechanistic considerations, and workflow visualizations are provided to equip researchers and drug development professionals with actionable insights for leveraging this pivotal building block.

Foundational Chemistry and Reactivity Profile

This compound, also known as methyl 3,4-methylenedioxybenzoate, is a crystalline solid at room temperature.[1] Its molecular structure is characterized by two key functional groups attached to a benzene ring: an electron-donating 1,3-benzodioxole (methylenedioxy) group and an electron-withdrawing methyl carboxylate group.

Molecular Structure:

  • Formula: C₉H₈O₄[2][3]

  • Molecular Weight: 180.16 g/mol [1][2][3]

  • CAS Registry Number: 326-56-7[1][2]

The interplay between these two groups governs the molecule's reactivity. The potent electron-donating effect of the dioxole ring activates the aromatic system towards electrophilic aromatic substitution. Conversely, the methyl carboxylate group is a meta-director and deactivates the ring. The synergistic effect dictates that electrophilic attack will preferentially occur at the position ortho to the dioxole group and meta to the ester, which is the C6 position. This predictable regioselectivity is a significant advantage in synthetic planning.

Strategic Deployment in the Total Synthesis of Lignans

The 1,3-benzodioxole motif is a hallmark of the lignan family of natural products, which exhibit a wide range of biological activities, including potent antitumor and antiviral properties.[4] this compound is an ideal and frequently utilized starting material for constructing these complex molecules.

Case Study: Synthesis of Podophyllotoxin

Podophyllotoxin is a naturally occurring aryltetralin lignan renowned for its potent antimitotic activity, which has led to the development of clinically used anticancer drugs like etoposide and teniposide.[4][5] The total synthesis of podophyllotoxin is a long-standing challenge in organic chemistry, and many routes leverage the 1,3-benzodioxole scaffold from the outset.[5][6][7]

A common synthetic strategy involves the transformation of this compound into a more elaborated building block suitable for constructing the core lignan structure. This typically begins with the modification of the carboxylate functional group.

Experimental Workflow: Initial Steps in Podophyllotoxin Synthesis

Caption: Initial transformation of the starting material for podophyllotoxin synthesis.

Protocol 1: Reduction of this compound to (1,3-Benzodioxol-5-yl)methanol

This protocol describes the high-yield reduction of the ester to a primary alcohol, a crucial first step for further functionalization.

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Under an inert nitrogen atmosphere, suspend LiAlH₄ (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring reaction completion by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

    • Stir the resulting granular precipitate for 15 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield (1,3-Benzodioxol-5-yl)methanol as a white solid.

  • Causality: LiAlH₄ is a powerful, unselective reducing agent capable of efficiently reducing esters to primary alcohols. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The specific quenching procedure (Fieser method) is designed to produce a granular, easily filterable aluminum salt precipitate.

Case Study: Synthesis of Steganacin

Steganacin is a dibenzocyclooctadiene lignan lactone that exhibits potent antileukemic activity.[8] Its synthesis is a significant challenge, particularly the construction of the sterically hindered biaryl bond. Synthetic approaches often utilize a functionalized 1,3-benzodioxole derivative, which can be prepared from this compound through electrophilic aromatic substitution followed by functional group manipulation.[9][10] For instance, bromination of the aromatic ring followed by conversion of the ester to other functional groups provides a key intermediate for biaryl coupling reactions like the Suzuki or Ullmann coupling.[8]

Core Synthetic Transformations and Methodologies

The synthetic utility of this compound is derived from the diverse reactions its functional groups can undergo.

Transformations of the Carboxylate Group

The methyl ester is a versatile handle for a wide range of interconversions.[11]

TransformationReagents & ConditionsProduct
Saponification NaOH or KOH, H₂O/MeOH, reflux1,3-Benzodioxole-5-carboxylic acid
Reduction LiAlH₄, THF; or NaBH₄/LiCl(1,3-Benzodioxol-5-yl)methanol
Amidation Amine (R₂NH), heat; or conversion to acid chloride firstN,N-Disubstituted-1,3-benzodioxole-5-carboxamide
Grignard Reaction Excess Grignard reagent (R-MgBr), THFTertiary alcohol

Logical Relationship: Key Functional Group Interconversions

G A This compound (Ester) B 1,3-Benzodioxole-5-carboxylic acid (Carboxylic Acid) A->B Saponification (e.g., NaOH, H₂O) C (1,3-Benzodioxol-5-yl)methanol (Primary Alcohol) A->C Reduction (e.g., LiAlH₄) D 1,3-Benzodioxole-5-carboxamide (Amide) B->D Amide Coupling (e.g., SOCl₂, then R₂NH)

Caption: Common transformations originating from the carboxylate moiety.

Electrophilic Aromatic Substitution

As noted, the C6 position is activated for electrophilic substitution. This allows for the introduction of various functional groups necessary for subsequent steps in a total synthesis.

  • Nitration: Using nitric acid in sulfuric acid introduces a nitro group, which can be subsequently reduced to an amine.

  • Halogenation: Reagents like N-Bromosuccinimide (NBS) or Br₂ in acetic acid can install a bromine atom, creating a handle for cross-coupling reactions.

  • Friedel-Crafts Acylation: The reaction with an acyl chloride or anhydride in the presence of a Lewis acid (e.g., AlCl₃) appends a ketone, though conditions must be carefully controlled to avoid cleavage of the dioxole ring.[12]

Summary of Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₈O₄[1][2][3]
Molecular Weight 180.16 g/mol [1][2][3]
Appearance White to off-white crystalline solid-
Melting Point 52-55 °C-
Boiling Point 583.56 K (~310 °C)[1]
IUPAC Name This compound[2]
Synonyms Methyl 3,4-methylenedioxybenzoate, Methyl piperonylate[1][2]

Conclusion

This compound is a high-value, readily available building block for the synthesis of complex natural products. Its well-defined reactivity, governed by the interplay of its dioxole and carboxylate functionalities, allows for predictable and strategic bond formations. Its central role in the synthesis of pharmacologically vital lignans like podophyllotoxin and steganacin underscores its enduring importance in medicinal chemistry and drug discovery. Future work will likely focus on developing novel, more efficient catalytic methods to further expand the synthetic utility of this versatile compound.

References

  • Toward Asymmetric Total Synthesis of Podophyllotoxin Derivatives. (n.d.). Google Vertex AI Search.
  • Taber, D. F. (2004, September 6). Synthesis of (-)-Podophyllotoxin. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Imperio, D., et al. (2008). Diversity oriented microwave-assisted synthesis of (-)-steganacin aza-analogues. PubMed.
  • (1977). US4059593A - Synthesis of steganacin and derivatives thereof. Google Patents.
  • A short synthesis of (±)-steganone and (±)-steganacin. (n.d.). RSC Publishing.
  • Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives. (2022). Natural Product Reports (RSC Publishing).
  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). gsrs.
  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

  • Synthesis and Characterization of Podophyllotoxin Analogues. (2016). Longdom Publishing.
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  • Functional group interconversions. (n.d.). Fiveable.

Sources

"mechanism of action of benzodioxole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Benzodioxole Derivatives

Foreword

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a fascinating and deceptively complex scaffold. Found in nature's pantry of essential oils and spices, it is also a cornerstone of synthetic chemistry, from agricultural synergists to modern pharmaceuticals. Its prevalence, however, belies a profound and often paradoxical biological activity. Depending on the molecular context, this simple bicyclic structure can act as a potent enzyme inactivator, a precursor to toxic metabolites, or the foundation for targeted therapeutics. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the core mechanisms that drive the multifaceted actions of benzodioxole derivatives. We will move beyond a simple catalog of effects to explore the causal chemical and biological pathways, providing not only the "what" but the "why" and "how," grounded in established experimental evidence.

Part 1: The Dominant Mechanism: Modulation of Cytochrome P450 Enzymes

The most well-documented and perhaps most significant mechanism of action for benzodioxole derivatives is their interaction with the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and pesticides.[1][2] Benzodioxole compounds are notorious for their ability to potently inhibit these enzymes, a property that is both a source of their utility and their toxicity.[1][2][3]

Mechanism-Based Inactivation: The Formation of Metabolic-Intermediate Complexes

The primary inhibitory mechanism is not simple competition but rather a process known as mechanism-based inactivation or "suicide inhibition." In this process, the CYP enzyme metabolizes the benzodioxole ring, creating a reactive intermediate that covalently binds to and inactivates the enzyme.

The key steps are as follows:

  • Initial Binding: The lipophilic benzodioxole derivative enters the active site of a CYP enzyme.

  • Oxidative Attack: The CYP enzyme's heme iron, in its activated oxygen state, attacks the methylene bridge carbon of the dioxole ring.[4]

  • Intermediate Formation: This oxidation cleaves the methylenedioxy ring to form a highly reactive carbene intermediate.

  • Complexation: The carbene species, being highly electrophilic, then attacks the nucleophilic heme iron of the CYP enzyme, forming a stable, inactive metabolic-intermediate complex (MIC).[5]

This inactivation is quasi-irreversible and requires de novo synthesis of the enzyme to restore metabolic activity. This potent, long-lasting inhibition is the basis for the synergistic use of benzodioxole compounds like Piperonyl Butoxide (PBO) in pesticide formulations.[6][7] PBO itself has little insecticidal activity but by inactivating the insect's CYP enzymes, it prevents the detoxification of co-administered insecticides like pyrethrins, dramatically increasing their potency and duration of action.[7][8][9]

MIC_Formation cluster_CYP CYP Active Site Benzodioxole Benzodioxole Substrate CYP_Active Active CYP (Fe³⁺) Benzodioxole->CYP_Active Enters Active Site CYP_Intermediate Reactive Carbene Intermediate CYP_Active->CYP_Intermediate CYP-mediated Oxidation MIC Metabolic-Intermediate Complex (Inactive) (Fe-Carbene) CYP_Intermediate->MIC Covalent Binding to Heme Iron

Caption: Mechanism-based inactivation of Cytochrome P450 by benzodioxole derivatives.

Isoform Specificity and Consequences

Different benzodioxole derivatives exhibit varying selectivity towards CYP isoforms. The natural hepatotoxin safrole, for instance, is a non-selective inhibitor of several human P450 enzymes, strongly inhibiting CYP1A2, CYP2A6, and CYP2E1 activities.[10] This broad-spectrum inhibition can lead to significant drug-drug interactions, as the clearance of other drugs metabolized by these enzymes is impaired.[3] For example, stiripentol, an antiepileptic drug, leverages this mechanism by inhibiting CYPs to extend the half-life of co-administered anticonvulsants.[11][12]

DerivativeTarget CYP Isoform(s)IC₅₀ ValueInhibition TypeReference
Safrole CYP1A2< 20 µMCompetitive[10]
CYP2A6< 20 µMNon-competitive[10]
CYP2E1< 20 µMNon-competitive[10]
CYP3A4> 20 µM-[10]
CYP2D6> 20 µM-[10]
Piperonyl Butoxide Insect CYPs (MFOs)Not specifiedMechanism-Based[7][8]
Stiripentol Human CYPsNot specifiedMechanism-Based[11]
Experimental Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol provides a framework for determining the IC₅₀ of a test benzodioxole derivative against a specific CYP isoform (e.g., CYP3A4) using a fluorescent probe substrate.

Objective: To quantify the inhibitory potency of a benzodioxole derivative on CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test Benzodioxole Compound (dissolved in DMSO)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • CYP3A4 Probe Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Potassium Phosphate Buffer (pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Plate reader with fluorescence detection

Methodology:

  • Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare serial dilutions of the test compound in buffer. Prepare the BFC substrate solution in buffer.

  • Incubation Mixture: In each well of the microplate, add 50 µL of potassium phosphate buffer, 20 µL of HLM suspension, and 10 µL of the test compound dilution (or vehicle control).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Add 20 µL of the BFC substrate solution to each well to initiate the metabolic reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the formation of the fluorescent metabolite (7-hydroxy-4-(trifluoromethyl)coumarin, HFC) over 15-30 minutes (e.g., reading every minute at Ex: 405 nm, Em: 535 nm).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: This protocol is self-validating through the inclusion of positive controls (a known potent inhibitor like ketoconazole for CYP3A4) and vehicle controls (DMSO) to establish the baseline and dynamic range of the assay. The kinetic read-out ensures the initial reaction velocity is captured, providing robust data for IC₅₀ calculation.

Part 2: Metabolic Bioactivation and Covalent Binding

While CYP inhibition is a major mechanism, the metabolic process itself can be a double-edged sword. For certain derivatives, CYP-mediated metabolism does not lead to inactivation but to the formation of electrophilic reactive metabolites that can cause cellular damage and toxicity.[13]

The Case of Safrole: From Flavoring Agent to Hepatotoxin

Safrole is the archetypal example of a benzodioxole derivative that undergoes bioactivation to a toxicant.[14] While it inhibits CYPs, it is also metabolized by them, primarily CYP2A6 in humans, through hydroxylation of its allyl side chain.[15]

The pathway to toxicity is a multi-step process:

  • Hydroxylation: Safrole is oxidized by CYPs to form 1'-hydroxy-safrole, a proximate carcinogen.[15]

  • Sulfation: This intermediate is then conjugated by sulfotransferase enzymes (SULTs) to form 1'-sulfooxy-safrole.

  • DNA Adduct Formation: 1'-sulfooxy-safrole is an unstable, highly electrophilic species that can covalently bind to nucleophilic sites on cellular macromolecules, particularly DNA, forming DNA adducts that can initiate carcinogenesis.[15]

Furthermore, metabolism can also open the benzodioxole ring to form a catechol, which can be further oxidized to a reactive ortho-quinone.[5][13][16] These quinones are potent electrophiles and redox cyclers that can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress and hepatotoxicity.[13]

Safrole_Bioactivation Safrole Safrole Hydroxy_Safrole 1'-Hydroxy-safrole (Proximate Carcinogen) Safrole->Hydroxy_Safrole CYP2A6/1A2 Catechol Catechol Metabolite Safrole->Catechol CYP-mediated Ring Opening Sulfooxy_Safrole 1'-Sulfooxy-safrole (Ultimate Carcinogen) Hydroxy_Safrole->Sulfooxy_Safrole SULT DNA_Adducts DNA Adducts Sulfooxy_Safrole->DNA_Adducts Covalent Binding Ortho_Quinone Ortho-quinone (Reactive Metabolite) Catechol->Ortho_Quinone Oxidation Hepatotoxicity Hepatotoxicity & Oxidative Stress Ortho_Quinone->Hepatotoxicity

Caption: Bioactivation pathway of safrole leading to carcinogenic and hepatotoxic metabolites.

Part 3: Targeted Interactions with Receptors and Enzymes

Beyond the broad effects on metabolic enzymes, modern drug discovery efforts have harnessed the benzodioxole scaffold to design derivatives with highly specific mechanisms of action, targeting various receptors and enzymes involved in disease pathology.[17][18]

Agonism of Plant Hormone Receptors

In agricultural science, novel benzodioxole derivatives have been designed to act as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[19][20] By mimicking the natural plant hormone auxin, these synthetic compounds can promote significant root growth in crops.[19][20] Molecular docking studies have shown that these derivatives can bind more strongly to the TIR1 receptor than natural auxins, leading to enhanced downstream signaling that regulates gene expression related to root development.[19][20]

Inhibition of Cyclooxygenase (COX) Enzymes

The benzodioxole moiety has been incorporated into non-steroidal anti-inflammatory drug (NSAID) discovery programs. Researchers have synthesized derivatives that act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[21][22] Notably, some of these compounds have shown promising selectivity for COX-2 over COX-1, which could translate to anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[21][23]

Modulation of Anti-Tumor Pathways

The benzodioxole scaffold is also being exploited in oncology. One innovative strategy involves conjugating 1,3-benzodioxole derivatives to arsenical-based drugs.[11][24][25] The benzodioxole component inhibits CYP enzymes, slowing the metabolism and clearance of the arsenical, thereby prolonging its therapeutic window.[11][12] Concurrently, the arsenical component inhibits the thioredoxin system in cancer cells, inducing massive oxidative stress and triggering apoptosis.[24][25][26] This dual-action mechanism enhances the anti-tumor efficacy of the arsenical while potentially lowering the required dose and associated toxicity.[24]

References

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  • Piperonyl Butoxide (PBO): A Complete Guide to Use and Safety (2025-06-14). Endura.
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  • Piperonyl butoxideWikipedia.
  • Piperonyl Butoxide General Fact SheetNational Pesticide Information Center - Oregon St
  • Piperonyl Butoxide: Friend or hidden foe?Public Health Toxicology.
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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters (2022-06-10). NIH.
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"initial studies on the pharmacological potential of Methyl 1,3-benzodioxole-5-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Initial Pharmacological Evaluation of Methyl 1,3-benzodioxole-5-carboxylate

Executive Summary

The 1,3-benzodioxole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide focuses on a specific derivative, this compound, synthesizing the foundational research that highlights its potential as a lead compound for drug discovery. While direct studies on this specific ester are nascent, compelling evidence from closely related analogues positions it as a molecule of significant interest, particularly in oncology. Initial screenings have identified this methyl ester as a highly active agent against a range of human tumor cell lines.[1] This guide provides a comprehensive overview of its chemical profile, synthesis, established anticancer activity, and the broader pharmacological potential of the benzodioxole class, including antimicrobial and anti-inflammatory effects. Detailed experimental protocols are provided to serve as a practical resource for researchers aiming to validate and expand upon these initial findings.

Introduction to the 1,3-Benzodioxole Scaffold

Chemical Profile of this compound

This compound, also known as Methyl 3,4-methylenedioxybenzoate or Methyl piperonylate, is an aromatic ester.[2] Its structure is characterized by a benzene ring fused to a five-membered dioxole ring, with a methyl carboxylate group at position 5. This arrangement confers specific electronic and steric properties that are crucial for its biological interactions.

PropertyValueReference
Molecular Formula C₉H₈O₄[2][3][4]
Molecular Weight 180.16 g/mol [2][3][4]
CAS Number 326-56-7[2][3]
InChIKey QCHGUEIECOASJU-UHFFFAOYSA-N[2][3]
SMILES COC(=O)c1ccc2OCOc2c1[2][3]
Stereochemistry Achiral[4]
The Benzodioxole Moiety: A Privileged Scaffold

The 1,3-benzodioxole core is prevalent in a vast number of bioactive natural products and synthetic molecules.[5] Its utility stems from its ability to act as a bioisostere for catechol groups and its capacity to interact with various biological targets. This scaffold is a key component in molecules demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7] The dioxole ring's oxygen atoms can engage in hydrogen bonding, while the planar aromatic system facilitates π-π stacking interactions with biological macromolecules.

Rationale for Investigation

The impetus for focusing on this compound arises from systematic screening of 1,3-benzodioxole derivatives for antitumor activity. In a study evaluating a series of synthesized analogues, the methyl ester (designated as compound 8 in the study) was identified as the most potent compound, exhibiting significant growth inhibitory activity across numerous human tumor cell lines at sub-micromolar concentrations.[1] This potent and broad-spectrum activity distinguishes it from other derivatives and establishes it as a high-priority candidate for further mechanistic and preclinical development.

Synthesis and Characterization

General Synthesis Pathway

The synthesis of this compound and its derivatives typically starts from commercially available precursors like piperonal or piperonylic acid. A common laboratory-scale synthesis involves the esterification of 1,3-benzodioxole-5-carboxylic acid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Esterification cluster_product Final Product start 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid) esterification Reaction with Methanol (MeOH) in presence of Acid Catalyst (e.g., H₂SO₄) start->esterification Reagents product This compound esterification->product Yields

Caption: General workflow for the synthesis of this compound.

Key Considerations for Synthesis

The choice of catalyst is critical for achieving high yields in the esterification process. Strong mineral acids like sulfuric acid or hydrochloric acid are commonly employed. The reaction is typically performed under reflux to drive the equilibrium towards the product. Post-reaction, purification is essential. Column chromatography using a silica gel stationary phase with an eluent system, such as ethyl acetate/hexane, is a standard method for isolating the pure ester.[8]

Preclinical Pharmacological Assessment: Anticancer Potential

The most compelling initial data for this compound lies in its significant anticancer properties.

Overview of Anticancer Activity in Benzodioxoles

Derivatives of the 1,3-benzodioxole scaffold have consistently demonstrated promising antitumor activities.[1][7][9] The mechanisms are varied, with some compounds inducing apoptosis and oxidative stress by inhibiting the thioredoxin system, a key regulator of cellular redox balance.[9][10] Others have been shown to cause cell cycle arrest and interfere with DNA synthesis.[5][11] This history of anticancer activity within the chemical class provides a strong foundation for investigating specific, highly potent derivatives.

In Vitro Cytotoxicity of this compound

A pivotal study by Micale et al. (2002) synthesized and evaluated a series of 1,3-benzodioxoles, where this compound (compound 8 ) emerged as the lead candidate. It demonstrated significant growth inhibitory properties on 52 of the tested human tumor cell lines at concentrations below 10⁻⁵ M.[1]

Cell Line PanelGI₅₀ (Molar Concentration)TGI (Molar Concentration)Reference
Leukemia 4.48 x 10⁻⁵> 1.00 x 10⁻⁴[1]
Non-Small Cell Lung 1.86 x 10⁻⁵7.94 x 10⁻⁵[1]
Colon Cancer 1.82 x 10⁻⁵7.08 x 10⁻⁵[1]
CNS Cancer 1.95 x 10⁻⁵8.32 x 10⁻⁵[1]
Melanoma 1.51 x 10⁻⁵6.17 x 10⁻⁵[1]
Ovarian Cancer 2.00 x 10⁻⁵8.13 x 10⁻⁵[1]
Renal Cancer 1.91 x 10⁻⁵7.41 x 10⁻⁵[1]
Prostate Cancer 2.09 x 10⁻⁵8.91 x 10⁻⁵[1]
Breast Cancer 2.29 x 10⁻⁵9.33 x 10⁻⁵[1]
(Data adapted from Micale et al., Il Farmaco, 2002. GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition.)
Proposed Mechanism of Action (Inferred from Derivatives)

While the precise mechanism for this compound is yet to be fully elucidated, studies on structurally similar benzodioxoles point towards key cellular pathways. Conjugation of the benzodioxole moiety to arsenicals, for example, enhanced their ability to inhibit the thioredoxin (Trx) system.[9][10] Inhibition of thioredoxin reductase (TrxR) leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering the apoptotic cascade.[10][12] Another benzodioxole-based compound was found to cause mitochondrial membrane potential disturbance and inhibit DNA synthesis, ultimately leading to apoptosis.[11]

MOA_Pathway Compound This compound (or related derivative) TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition MMP Mitochondrial Membrane Potential Disturbance Compound->MMP Induction ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Loss of function leads to Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis

Caption: Proposed mechanism of action for benzodioxole derivatives in cancer cells.

Exploration of Other Bioactivities

The pharmacological potential of the 1,3-benzodioxole scaffold is not limited to oncology.

Antimicrobial Potential

Numerous studies have reported the antibacterial and antifungal properties of benzodioxole derivatives.[5][6]

  • Thiazole Derivatives: The synthesis of thiazolidinone and methylthiazole derivatives incorporating a benzodioxole nucleus yielded compounds with weak to moderate activity against various bacteria.[13]

  • Pyrazoline Derivatives: A series of 1,3-benzodioxole-based pyrazoline compounds showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values for some derivatives as low as 80-110 nM against Sarcina and Staphylococcus aureus.[14]

Anti-inflammatory Properties

Anti-inflammatory activity is another key feature of this chemical class.[9] A study on new carboxylic acids containing a related 2,3-dihydro-1,4-benzodioxin structure found that one derivative had potency comparable to the well-known NSAID, Ibuprofen, in a carrageenan-induced rat paw edema assay.[15] This suggests that the core benzodioxole structure is a viable starting point for developing novel anti-inflammatory agents.

Methodologies and Experimental Protocols

To facilitate further research, this section provides standardized protocols for key assays. The rationale behind critical steps is included to ensure methodological rigor.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

    • Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Seed and treat cells with This compound B 2. Harvest cells (including supernatant) and wash with PBS A->B C 3. Resuspend cells in 1X Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark at room temperature D->E F 6. Analyze by Flow Cytometry within 1 hour E->F

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge, discard the supernatant, and wash the cell pellet with cold PBS.

    • Rationale: Collecting floating cells is crucial as apoptotic cells often detach.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V(-) / PI(-) : Viable cells

      • Annexin V(+) / PI(-) : Early apoptotic cells

      • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+) : Necrotic cells

Discussion and Future Directions

The initial data strongly suggests that this compound is a promising scaffold for anticancer drug development. Its potent, broad-spectrum in vitro activity warrants a comprehensive follow-up investigation. The broader bioactivities of the benzodioxole class in antimicrobial and anti-inflammatory contexts also suggest that this specific ester could be a valuable tool for probe development or as a lead for other therapeutic areas.

Recommended Next Steps:

  • Mechanism of Action Studies: Conduct detailed studies to confirm the mechanism of cell death (e.g., Western blot for caspase activation, cell cycle analysis, measurement of ROS levels).

  • Structure-Activity Relationship (SAR): Synthesize and test a focused library of analogues to identify the key structural features required for potency and to optimize the lead compound.

  • In Vivo Efficacy: Evaluate the compound in preclinical animal models of cancer (e.g., xenograft mouse models) to determine its efficacy and tolerability in vivo.

  • ADME/Tox Profiling: Conduct preliminary absorption, distribution, metabolism, excretion (ADME), and toxicology studies to assess the compound's drug-like properties and potential liabilities.

By systematically pursuing these research avenues, the full therapeutic potential of this compound can be thoroughly evaluated.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Structures of Benzodioxole derivatives that have biological activities. (n.d.).
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  • 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis. (n.d.). ChemicalBook.
  • Bozdağ, M., Alafeefy, M., et al. (2018). Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. Molecules, 23(11), 2993. [Link]

  • Zhang, Y., Wang, H., et al. (2017). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 22(12), 2244. [Link]

  • 4-Methyl-1,3-benzodioxole-5-carboxylic acid. (n.d.). MedChemExpress.
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  • methyl 1,3-benzodioxole-5-carboxyl
  • METHYL 1,3-BENZODIOXOLE-5-CARBOXYL
  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (n.d.). Cheméo.
  • Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. (2024). Taylor & Francis Online.
  • Aboul-Enein, M. N., El-Azzouny, A. A., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][1][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society, 79(10), 1205-1216. [Link]

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Methodological & Application

Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling for Benzodioxole Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence is due to its unique electronic properties and its role as a metabolic precursor. In drug development, molecules containing the benzodioxole ring have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Consequently, efficient and reliable methods for the synthesis and functionalization of benzodioxole derivatives are of paramount importance to researchers in medicinal chemistry and drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forming carbon-carbon bonds.[1][2] Its tolerance for a wide range of functional groups, use of generally stable and less toxic organoboron reagents, and relatively mild reaction conditions make it an ideal choice for the complex syntheses required in pharmaceutical development.[2][3] This guide provides an in-depth analysis of the reaction conditions, protocols, and underlying mechanistic principles for successfully applying the Suzuki-Miyaura coupling to benzodioxole derivatives.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined palladium-based catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the benzodioxole halide (Ar-X), forming a Pd(II) intermediate.[1][4] This is often the rate-limiting step.

  • Transmetalation : A base activates the organoboron species (Ar'-B(OH)₂), forming a boronate complex (Ar'-B(OH)₃⁻).[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new Ar-Pd(II)-Ar' intermediate.

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-Ar' (Transmetalation Adduct) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination output_product Ar-Ar' (Product) input_halide Ar-X (Benzodioxole Halide) input_boron Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for Benzodioxole Substrates

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For benzodioxole derivatives, specific conditions have been identified that lead to high yields and purity.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is critical. While numerous catalyst systems exist, studies on benzodioxole substrates have shown a clear preference for certain combinations.

  • Common Precatalysts : Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and PdCl₂(PPh₃)₂ are frequently used.

  • Performance with Benzodioxoles : In a systematic study involving the coupling of a brominated benzodioxole derivative, PdCl₂(PPh₃)₂ emerged as the superior catalyst, providing significantly higher yields compared to Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dba)₂.[7] Trace yields were observed with Pd(PPh₃)₄, and no product was detected when using Pd(OAc)₂ under the tested conditions.[7]

  • Ligands : For challenging couplings, the use of electron-rich, bulky phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly when using aryl chlorides as substrates.[6]

The Role of the Base

The base plays an essential role in activating the boronic acid for transmetalation.[6] The choice of base can influence reaction rate and prevent side reactions.

  • Common Bases : Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.

  • Optimized Choice : For the coupling of a 6-bromo-benzodioxole derivative, K₂CO₃ was found to be the optimal base, outperforming others in terms of yield. Cs₂CO₃ is often used for more challenging substrates due to its higher solubility and basicity.[5]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Typical Solvents : Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are widely used, often in combination with water.[1]

  • Performance with Benzodioxoles : In optimization studies, 1,4-dioxane provided the highest yield for the synthesis of benzodioxole biaryls.[7] While the reaction proceeds in THF and acetonitrile, the yields are generally lower.[7] The reaction is often tolerant of a wide range of solvents, but parameters like catalyst and base selection typically have a more significant impact on the outcome.[8]

Boronic Acid vs. Boronic Esters

While boronic acids are the traditional coupling partners, they can be prone to instability, leading to side reactions like protodeboronation (cleavage of the C-B bond).[9][10]

  • Protodeboronation : This side reaction replaces the boronic acid group with a hydrogen, reducing the yield of the desired product. It is a common issue, especially with electron-deficient or certain heterocyclic boronic acids.[1][11]

  • Boronic Esters : Pinacol esters and MIDA boronates are highly stable alternatives.[1] They are often crystalline, easier to purify, and can act as a "slow-release" source of the active boronic acid during the reaction, which can suppress side reactions and improve yields.[10][11]

Summary of Optimized Conditions

The following table summarizes the optimized conditions derived from a model reaction involving the coupling of 1-((6-bromobenzo[d][1][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various aryl boronic acids.

ParameterOptimized ConditionRationale & CommentsSource(s)
Palladium Catalyst PdCl₂(PPh₃)₂Demonstrated superior yield (55%) compared to other common catalysts like Pd(PPh₃)₄ (trace) and Pd(OAc)₂ (0%).[7]
Ligand PPh₃Used as an additional ligand to stabilize the catalyst and promote the reaction.
Base K₂CO₃Provided the best results among the bases tested for this specific benzodioxole system.
Solvent 1,4-DioxaneResulted in the highest product yield (59%) compared to THF and MeCN.[7]
Temperature Reflux / 100 °CStandard condition to ensure sufficient reaction rate.[12]
Atmosphere Inert (Argon/Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and degradation of reagents.[12][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a brominated benzodioxole derivative with an arylboronic acid, based on optimized conditions reported in the literature.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: Assemble Glassware reagents 1. Add Benzodioxole Halide, Boronic Acid, and Base to Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent (1,4-Dioxane) inert->solvent catalyst 4. Add PdCl₂(PPh₃)₂ and PPh₃ solvent->catalyst reaction 5. Heat to Reflux (100 °C) and Stir for 2-24h catalyst->reaction monitor 6. Monitor Progress by TLC reaction->monitor workup 7. Cool, Dilute with EtOAc, and Wash with Water monitor->workup purify 8. Dry, Concentrate, and Purify via Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials
  • (6-bromobenzo[d][1][5]dioxol-5-yl)-containing substrate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03-0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.06-0.10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure
  • Reaction Setup : To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the benzodioxole bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).[14]

  • Inert Atmosphere : Seal the flask and condenser with septa. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane via syringe. Stir the mixture for 10 minutes to dissolve the reagents.

  • Catalyst Addition : Add the palladium catalyst, PdCl₂(PPh₃)₂, and the additional PPh₃ ligand to the flask. Briefly purge the flask with inert gas again for 5-10 minutes.[12]

  • Reaction : Heat the reaction mixture to reflux (approx. 100 °C) in an oil bath and stir vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).[13]

  • Purification : Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterization : Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis of complex molecules containing the vital benzodioxole moiety. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably and efficiently construct C-C bonds. The optimized use of PdCl₂(PPh₃)₂ with K₂CO₃ in dioxane provides a robust starting point for these transformations. For substrates prone to decomposition, the use of stable boronic esters should be considered. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in drug development to successfully leverage this powerful reaction in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valero, G. et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Dawood, R. & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Dawood, R. & Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Dawood, R. & Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Colacot, T. J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2024). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]

  • Rossi, R. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Richez, A. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Coombs, J. R. et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances. [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Thomas, A. A. et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Rossi, R. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. [Link]

  • Hkiri, S. et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 1,3-benzodioxole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzodioxole Scaffold in Drug Discovery

The 1,3-benzodioxole moiety is a prominent structural motif in a vast array of biologically active compounds, spanning natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from a unique combination of physicochemical properties. The rigid, planar structure often serves as an effective scaffold for orienting pharmacophoric groups, while its lipophilic nature can enhance membrane permeability and oral bioavailability. Furthermore, the methylenedioxy bridge can influence metabolic stability, sometimes acting as a "metabolic switch" by blocking potential sites of oxidation on the aromatic ring. This guide focuses on a particularly versatile synthetic intermediate, Methyl 1,3-benzodioxole-5-carboxylate , and its strategic application in the design and synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid that serves as an excellent starting point for a variety of chemical transformations. Its key features are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 50°C[2]
Boiling Point 324.6°C at 760 mmHg[2]
CAS Number 326-56-7[3]

The presence of the methyl ester at the 5-position provides a convenient handle for elaboration into a wide range of functional groups, most notably amides, which are a cornerstone of medicinal chemistry.

Core Synthetic Transformations and Protocols

The journey from this compound to a potential drug candidate typically involves two key synthetic steps: saponification of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Protocol 1: Saponification of this compound

The hydrolysis of the methyl ester to 1,3-benzodioxole-5-carboxylic acid (also known as piperonylic acid) is a fundamental transformation that activates the scaffold for further derivatization.[4][5] This is typically achieved under basic conditions.[6]

Workflow for Saponification:

G start This compound in MeOH/H₂O/THF reagents Add NaOH (excess) start->reagents reaction Reflux for 4 hours reagents->reaction workup1 Cool to RT and evaporate solvent reaction->workup1 workup2 Acidify with 2N HCl (to pH 2) workup1->workup2 product Filter and dry the precipitate (1,3-Benzodioxole-5-carboxylic acid) workup2->product

Caption: Saponification Workflow.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1:1 mixture of methanol, water, and tetrahydrofuran (THF). The use of a co-solvent system ensures the solubility of both the ester and the hydroxide salt.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 10 equivalents) to the solution. A significant excess of base is used to drive the reaction to completion, as the hydrolysis is a reversible process.[6][7]

  • Reaction: Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvents under reduced pressure.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 2 with 2N hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[6]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,3-benzodioxole-5-carboxylic acid.

Protocol 2: Amide Coupling of 1,3-Benzodioxole-5-carboxylic acid

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[8] The carboxylic acid is first activated, typically with a coupling reagent, before the addition of the desired amine.[9][10]

Workflow for Amide Coupling:

G start 1,3-Benzodioxole-5-carboxylic acid in dry CH₂Cl₂ under N₂ activation Add Oxalyl Chloride and catalytic DMF start->activation reaction1 Stir for 40 minutes activation->reaction1 intermediate Evaporate to dryness (Acyl chloride intermediate) reaction1->intermediate amine_addition Dissolve in dioxane, add amine (1 eq) and triethylamine (2 eq) at 0°C intermediate->amine_addition reaction2 Stir for 2 hours at RT amine_addition->reaction2 workup Aqueous work-up and extraction reaction2->workup purification Column chromatography workup->purification product Desired Amide Derivative purification->product

Caption: Amide Coupling Workflow.

Detailed Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the mixture for approximately 40 minutes. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.[11]

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous dioxane and cool to 0°C.

    • In a separate flask, prepare a solution of the desired amine (1.0 eq) and triethylamine (2.0 eq) in dioxane. The triethylamine acts as a base to neutralize the HCl generated during the reaction.[4]

    • Add the amine solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and acidify to pH 4-5 with 6N HCl.

    • Extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[4]

Applications in Medicinal Chemistry: Case Studies

The versatility of the this compound scaffold is best illustrated through its incorporation into various drug discovery programs targeting a range of diseases.

Case Study 1: Anticonvulsant Agents - The Story of Stiripentol

Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome.[12] Its structure features a 1,3-benzodioxole moiety. While not directly synthesized from this compound, its biological activity underscores the importance of this scaffold in neurology.

Mechanism of Action of Stiripentol:

Stiripentol exhibits a multi-faceted mechanism of action:

  • GABAergic Modulation: It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[7][13][14]

  • Enzyme Inhibition: Stiripentol is a known inhibitor of several cytochrome P450 enzymes, which slows the metabolism of other co-administered anticonvulsant drugs, thereby increasing their efficacy.[13][14]

The benzodioxole ring in Stiripentol is crucial for its activity and metabolic profile.

Case Study 2: Anticancer Agents - Targeting Thioredoxin Reductase

The thioredoxin system is a key regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[15] Consequently, inhibitors of thioredoxin reductase (TrxR) are being actively pursued as anticancer agents.[9][16]

Several studies have demonstrated that conjugating the 1,3-benzodioxole moiety to arsenical precursors leads to potent TrxR inhibitors.[11][15] The benzodioxole fragment is thought to enhance cellular uptake and modulate the pharmacokinetic properties of the arsenical warhead.

Signaling Pathway Implication:

G NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox reduces Apoptosis Apoptosis TrxR->Apoptosis prevents Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_red->ROS scavenges Benzodioxole_As Benzodioxole-Arsenical Conjugate Benzodioxole_As->TrxR Inhibits Benzodioxole_As->Apoptosis induces

Caption: Inhibition of TrxR by Benzodioxole Conjugates.

The synthesis of these anticancer agents often involves the amide coupling of 1,3-benzodioxole-5-carboxylic acid with an appropriate arsenical-containing amine, as detailed in Protocol 2.[11]

Case Study 3: AMPA Receptor Antagonists for Neurological Disorders

AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in various neurological disorders, including epilepsy and ischemic brain injury.[5] Consequently, AMPA receptor antagonists are of significant therapeutic interest.[6]

Derivatives of 1,3-benzodioxole have been synthesized and shown to act as non-competitive antagonists of AMPA receptors.[17] The benzodioxole scaffold serves as a key structural element for interaction with the receptor. The synthesis of these compounds often utilizes the core protocols of saponification and amide coupling to introduce diverse functionalities and explore structure-activity relationships.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward conversion to the corresponding carboxylic acid and subsequent derivatization, particularly through amide bond formation, provides access to a wide chemical space. The demonstrated success of the benzodioxole scaffold in approved drugs and clinical candidates for a variety of diseases highlights its privileged nature. Future research will undoubtedly continue to leverage this scaffold in the quest for novel and improved therapeutics. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery endeavors, facilitating the rational design and efficient synthesis of the next generation of benzodioxole-based medicines.

References

  • This study reports the design, synthesis, and comprehensive biological evaluation of 13 benzodioxolane derivatives, derived from the core structure of piperine, a natural product with established antitumor properties. (URL: [Link])

  • A new set of 1,3-benzodioxoles and 1,4-benzodioxines was designed and synthesized starting from gallic acid as anticancer agents. (URL: [Link])

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-9. (URL: [Link])

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (URL: [Link])

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (URL: [Link])

  • An Update on Stiripentol Mechanisms of Action: A Narrative Review. (URL: [Link])

  • Some bioactive compounds containing a 1,3‐benzodioxole moiety. (URL: [Link])

  • This compound - GSRS. (URL: [Link])

  • Stiripentol - Wikipedia. (URL: [Link])

  • Pharmacology of Stiripentol (Diacomit) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (URL: [Link])

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester - Cheméo. (URL: [Link])

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (URL: [Link])

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (URL: [Link])

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (URL: [Link])

  • Studies toward novel peptidomimetic inhibitors of thioredoxin-thioredoxin reductase system. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. (URL: [Link])

  • Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Parallel syntheses of disulfide inhibitors of the thioredoxin redox system as potential antitumor agents. (URL: [Link])

  • Amide Synthesis - Fisher Scientific. (URL: [Link])

  • Basic Hydrolysis of Esters - Saponification. (URL: [Link])

  • Mechanism-based design of 2,3-benzodiazepine inhibitors for AMPA receptors. (URL: [Link])

  • 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. (URL: [Link])

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Application Note: Strategic Synthesis of Bioactive Heterocycles from Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,3-benzodioxole (methylenedioxyphenyl) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its presence often imparts significant biological activity, influencing receptor binding, metabolic stability, and overall pharmacokinetic profiles. Methyl 1,3-benzodioxole-5-carboxylate (also known as methyl piperonylate) is an inexpensive, commercially available, and highly versatile starting material, serving as a strategic cornerstone for the synthesis of diverse heterocyclic systems.[4][5][6][7] With a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol , its ester functionality provides a reactive handle for a multitude of chemical transformations.[4][5]

This guide provides detailed application notes and validated protocols for the synthesis of several classes of bioactive heterocycles, including 1,3,4-oxadiazoles, benzimidazoles, and thiazolidinones, originating from this compound. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the established biological significance of these target molecules, which are known to possess antimicrobial, anticancer, and anti-inflammatory properties, among others.[8][9][10][11][12]

Part 1: Synthesis of Bioactive 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[13] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects.[8][12][14]

The synthetic strategy hinges on a robust two-step sequence starting from this compound. The initial step involves converting the methyl ester into a more reactive acid hydrazide intermediate. This intermediate is then cyclized with various aromatic carboxylic acids to generate a library of 2,5-disubstituted 1,3,4-oxadiazoles.

Workflow for 1,3,4-Oxadiazole Synthesis

Oxadiazole Synthesis Workflow Start Methyl 1,3-benzodioxole- 5-carboxylate Intermediate 1,3-Benzodioxole- 5-carbohydrazide Start->Intermediate Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Final 2-(Aryl)-5-(1,3-benzodioxol- 5-yl)-1,3,4-oxadiazole Intermediate->Final Ar-COOH, POCl₃ Reflux

Caption: General two-step synthesis of 1,3,4-oxadiazoles.

Step 1: Protocol for 1,3-Benzodioxole-5-carbohydrazide

Rationale: The conversion of an ester to an acid hydrazide via hydrazinolysis is a fundamental and efficient transformation.[15][16] Hydrazine hydrate serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Ethanol is an ideal solvent as it readily dissolves the starting ester and is compatible with the reflux conditions required to drive the reaction to completion.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 55.5 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.

  • Carefully add hydrazine hydrate (8.0 mL, ~165 mmol, 3 eq.) to the solution. Caution: Hydrazine hydrate is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 1,3-Benzodioxole-5-carbohydrazide.

Step 2: Protocol for 2-(Aryl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazoles

Rationale: This step involves an acid-catalyzed cyclodehydration.[8][14] The acid hydrazide reacts with a carboxylic acid to form a diacylhydrazine intermediate, which is not typically isolated. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent that facilitates the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.[8][17]

Protocol:

  • In a 100 mL round-bottom flask, place 1,3-Benzodioxole-5-carbohydrazide (1.0 g, 5.55 mmol) and a substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 6.11 mmol, 1.1 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Fit the flask with a reflux condenser (with a guard tube) and heat the mixture at 90-100 °C for 5-7 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto 100 g of crushed ice with vigorous stirring.

  • The resulting precipitate will form. Allow the ice to melt completely, then neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Compound IDR-Group (Aryl)Yield (%)M.P. (°C)Reference
Intermediate -92%175-176[18]
3a Phenyl85%142-144[8]
3b 4-Chlorophenyl88%198-200[8]
3c 4-Nitrophenyl90%225-227[8]
Table 1: Representative yields and melting points for synthesized 1,3,4-oxadiazoles.

Part 2: Synthesis of Bioactive Benzimidazole Derivatives

Benzimidazoles are a paramount class of heterocyclic compounds in drug discovery, with derivatives commercialized as anthelmintic, antiviral, and proton-pump inhibitor drugs.[9] Their synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions.[9][11]

The synthetic approach involves the initial saponification of the starting ester to its corresponding carboxylic acid, followed by a direct condensation with an o-phenylenediamine to forge the imidazole ring.

Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow Start Methyl 1,3-benzodioxole- 5-carboxylate Acid 1,3-Benzodioxole- 5-carboxylic acid Start->Acid 1. NaOH (aq) 2. HCl (aq) Final 2-(1,3-Benzodioxol-5-yl) -1H-benzimidazole Acid->Final o-Phenylenediamine Polyphosphoric Acid, 160°C

Caption: Two-step synthesis of benzimidazoles via carboxylic acid intermediate.

Protocol for 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole

Rationale: The Phillips condensation reaction is a classic and effective method for benzimidazole synthesis.[9] Polyphosphoric acid (PPA) acts as both a solvent and a Brønsted acid catalyst, protonating the carboxylic acid to increase its electrophilicity. It also serves as a dehydrating agent, promoting the final cyclization and aromatization steps to form the thermodynamically stable benzimidazole ring system.

Protocol:

  • Saponification: Hydrolyze this compound (10.0 g) using aqueous sodium hydroxide (10% w/v) under reflux for 2 hours. After cooling, acidify with concentrated HCl to precipitate 1,3-benzodioxole-5-carboxylic acid. Filter, wash with water, and dry the solid.

  • Condensation: Place 1,3-benzodioxole-5-carboxylic acid (2.0 g, 12.0 mmol) and o-phenylenediamine (1.3 g, 12.0 mmol) in a 100 mL round-bottom flask.

  • Add polyphosphoric acid (PPA, ~20 g) to the flask. The PPA should be viscous; warming it slightly can aid in transfer.

  • Heat the mixture in an oil bath at 160 °C for 4 hours with occasional stirring using a glass rod.

  • Cool the reaction mixture to about 100 °C and pour it into a beaker containing 200 mL of rapidly stirring ice-water.

  • Continue stirring until the dark, viscous mass fully breaks up.

  • Neutralize the mixture by slowly adding aqueous ammonia or sodium hydroxide solution until the pH is ~7-8. This will cause the product to precipitate.

  • Collect the crude solid by vacuum filtration, wash extensively with water to remove inorganic salts, and dry.

  • Recrystallize the product from ethanol to afford pure 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole.

Compound IDYield (%)M.P. (°C)Biological Note
Benzimidazole Product ~85%235-237Benzimidazoles exhibit a wide range of bioactivities including anthelmintic and anticancer.[9][11]
Table 2: Data for the synthesized benzimidazole derivative.

Part 3: Synthesis of Bioactive Thiazolidinone Derivatives

Thiazolidinones, particularly 4-thiazolidinones, are another class of heterocycles that have attracted significant attention in medicinal chemistry due to their diverse biological activities, especially as antimicrobial agents.[10][19] The synthesis is more complex, involving a multi-step pathway that builds the final heterocyclic ring system piece by piece.

The pathway begins with the previously synthesized 1,3-benzodioxole-5-carbohydrazide, which is converted to a thiosemicarbazone. This key intermediate then undergoes a cyclocondensation reaction to form the target thiazolidin-4-one ring.

Workflow for Thiazolidin-4-one Synthesis

Thiazolidinone_Workflow Hydrazide 1,3-Benzodioxole- 5-carbohydrazide Thiosemicarbazide Benzodioxolyl thiosemicarbazide Hydrazide->Thiosemicarbazide 1. CS₂/KOH 2. NH₂NH₂·H₂O Thiosemicarbazone Thiosemicarbazone Intermediate Thiosemicarbazide->Thiosemicarbazone Ar-CHO, EtOH cat. AcOH Thiazolidinone Thiazolidin-4-one Product Thiosemicarbazone->Thiazolidinone Ethyl Chloroacetate Anhydrous NaOAc, AcOH

Caption: Multi-step synthesis of thiazolidin-4-ones.

Protocol for Thiazolidin-4-one Synthesis

Rationale: This multi-step synthesis builds complexity sequentially. The formation of the thiosemicarbazone from a thiosemicarbazide and an aldehyde is a standard condensation reaction. The final and crucial step is the cyclization with ethyl chloroacetate.[19] The thiosemicarbazone acts as a binucleophile. The thiol tautomer attacks the electrophilic carbon of the C-Cl bond, and the secondary amine attacks the ester carbonyl, leading to cyclization and elimination of ethanol to form the thiazolidin-4-one ring. Anhydrous sodium acetate acts as a base to facilitate the reaction.

Protocol:

  • Synthesis of Benzodioxolyl Thiosemicarbazide: This intermediate is prepared from 1,3-benzodioxole-5-carbohydrazide following established literature procedures, typically involving reaction with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine.

  • Synthesis of Thiosemicarbazone:

    • Dissolve benzodioxolyl thiosemicarbazide (2.11 g, 10 mmol) in warm ethanol (30 mL).

    • Add an aromatic aldehyde (e.g., benzaldehyde, 10 mmol, 1 eq.) and a few drops of glacial acetic acid.

    • Reflux the mixture for 3-4 hours. The product often precipitates upon cooling.

    • Filter the solid, wash with cold ethanol, and dry.

  • Synthesis of Thiazolidin-4-one:

    • In a 100 mL round-bottom flask, mix the synthesized thiosemicarbazone (e.g., from benzaldehyde, 2.99 g, 10 mmol) and anhydrous sodium acetate (1.64 g, 20 mmol, 2 eq.) in glacial acetic acid (20 mL).

    • Add ethyl chloroacetate (1.23 g, 10 mmol, 1 eq.) to the mixture.

    • Reflux the reaction mixture for 8-10 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol or an appropriate solvent.

Compound ClassYield (%)Biological NoteReference
Thiosemicarbazones 80-90%Key intermediates for cyclization.[19]
Thiazolidin-4-ones 65-75%Showed weak to moderate effects toward tested bacteria.[19]
Table 3: General yields and notes for the thiazolidinone synthesis pathway.

References

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  • Shuai, H., et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. ACS Chemical Biology. Available at: [Link]

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  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. Available at: [Link]

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  • Antimicrobial activities of heterocycles derived from thienylchalcones. (2025). ResearchGate. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD. Available at: [Link]

  • Al-Jaber, N., et al. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of King Saud University - Science. Available at: [Link]

  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis. Available at: [Link]

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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers. Available at: [Link]

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  • Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

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  • Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. (2024). Taylor & Francis Online. Available at: [Link]

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Application of Methyl 1,3-benzodioxole-5-carboxylate in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,3-Benzodioxole Scaffold

Methyl 1,3-benzodioxole-5-carboxylate is a chemical intermediate distinguished by its core 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) moiety. While not typically an active agrochemical agent in its own right, this structural motif is a cornerstone in the synthesis and potentiation of a diverse range of agrochemicals. The unique electronic properties of the methylenedioxy bridge are fundamental to the biological activities of its derivatives, making it a privileged scaffold in modern agrochemical discovery.

This guide provides an in-depth exploration of the key applications of this compound and its derivatives in agrochemical research, offering both the theoretical basis and practical protocols for researchers, scientists, and drug development professionals. We will delve into its critical role as an insecticide synergist, a precursor for novel fungicides, and a building block for innovative plant growth regulators.

Part 1: Application as an Insecticide Synergist

The most prominent and commercially significant application of the 1,3-benzodioxole scaffold is in the development of insecticide synergists. These compounds, while often exhibiting low intrinsic toxicity, dramatically enhance the efficacy of insecticides, particularly against resistant pest populations.[1][2]

Mechanism of Action: Cytochrome P450 Inhibition

The synergistic effect of 1,3-benzodioxole derivatives stems from their ability to inhibit cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes crucial for detoxification in insects.[3][4] These enzymes are the insect's primary defense mechanism against xenobiotics, including insecticides, metabolizing them into less toxic, more easily excreted compounds.

The 1,3-benzodioxole moiety acts as a mechanism-based inhibitor. The CYP enzyme metabolizes the methylenedioxy bridge, leading to the formation of a reactive carbene intermediate. This intermediate then forms a stable, inhibitory complex with the heme iron of the cytochrome P450, rendering the enzyme inactive.[5][6] This inactivation prevents the breakdown of the co-administered insecticide, leading to a higher concentration of the active ingredient at the target site for a longer duration, thereby increasing its potency and overcoming metabolic resistance.[1]

P450 Inhibition Mechanism cluster_synergist Synergist Action cluster_insecticide Insecticide Fate Benzodioxole 1,3-Benzodioxole Derivative (Synergist) Carbene Reactive Carbene Intermediate Benzodioxole->Carbene [1] CYP-mediated Oxidation P450_Active Active Cytochrome P450 (Fe³⁺ Heme) Metabolism Metabolism P450_Active->Metabolism P450_Active->Carbene Insecticide Insecticide Insecticide->Metabolism Without Synergist Target_Site Insect Target Site Insecticide->Target_Site With Synergist (Metabolism Blocked) Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite P450_Inactive Inhibited Cytochrome P450 (Metabolite-Fe²⁺ Complex) Carbene->P450_Inactive [2] Forms Inhibitory Complex Increased_Toxicity Increased Toxicity & Overcoming Resistance Target_Site->Increased_Toxicity

Caption: Mechanism of P450 inhibition by 1,3-benzodioxole synergists.

Protocol 1: Synthesis of a Piperonyl Butoxide (PBO) Analogue

While the renowned synergist Piperonyl Butoxide (PBO) is often synthesized from safrole, a similar structure can be conceptually derived from this compound. This multi-step protocol outlines a plausible synthetic pathway for researchers aiming to create novel synergists.

Workflow:

G A Methyl 1,3-benzodioxole- 5-carboxylate B Reduction (e.g., LiAlH₄) A->B C (1,3-Benzodioxol-5-yl)methanol B->C D Chloromethylation (e.g., HCl, Paraformaldehyde) C->D E 5-(Chloromethyl)- 1,3-benzodioxole D->E F Williamson Ether Synthesis (Diethylene glycol monobutyl ether, Base) E->F G PBO Analogue F->G

Caption: Synthetic workflow for a PBO analogue from the starting ester.

Step-by-Step Methodology:

  • Reduction of the Ester:

    • Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1,3-Benzodioxol-5-yl)methanol.

  • Chloromethylation:

    • Caution: This reaction generates a potential carcinogen and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Combine (1,3-Benzodioxol-5-yl)methanol with paraformaldehyde and concentrated hydrochloric acid in a suitable solvent like cyclohexane.

    • Heat the mixture to approximately 70°C and stir for 4-6 hours. The reaction can be catalyzed by a Lewis acid such as anhydrous zinc chloride.

    • After cooling, separate the organic layer. Wash with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain crude 5-(Chloromethyl)-1,3-benzodioxole.

  • Williamson Ether Synthesis:

    • In a flask equipped with a reflux condenser, prepare the sodium salt of diethylene glycol monobutyl ether by reacting it with a strong base like sodium hydride in an anhydrous solvent (e.g., THF or DMF).

    • Add the crude 5-(Chloromethyl)-1,3-benzodioxole from the previous step to the alkoxide solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After cooling, quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the resulting crude PBO analogue by vacuum distillation or column chromatography to yield the final product.

Protocol 2: Evaluating Insecticide Synergism

This protocol details a standard bioassay to quantify the synergistic effect of a 1,3-benzodioxole derivative when combined with an insecticide.

Materials:

  • Target insect species (e.g., houseflies, mosquitoes, or a relevant agricultural pest).

  • Technical grade insecticide (e.g., a pyrethroid like permethrin).

  • Synthesized synergist (e.g., PBO analogue).

  • Acetone or other suitable solvent.

  • Microsyringe or topical application device.

  • Observation cages with food and water.

Methodology:

  • Determine the LD₅₀ of the Insecticide Alone:

    • Prepare a series of dilutions of the insecticide in acetone.

    • Apply a fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with acetone only.

    • Use at least 4-5 concentrations resulting in mortality between 10% and 90%.

    • Replicate each concentration and the control group at least three times (e.g., 20 insects per replicate).

    • Record mortality after 24 hours.

    • Calculate the LD₅₀ (the dose lethal to 50% of the population) using Probit analysis.

  • Determine the LD₅₀ of the Insecticide with the Synergist:

    • Prepare a new series of insecticide dilutions.

    • To each dilution, add the synergist at a fixed ratio (e.g., 1:5 or 1:10 insecticide:synergist by weight).

    • Repeat the topical application and mortality assessment as described in step 1.

    • Calculate the LD₅₀ of the synergized insecticide mixture.

  • Calculate the Synergistic Ratio (SR):

    • The SR is a measure of the potentiation of the insecticide by the synergist.

    • Calculate the SR using the following formula: SR = LD₅₀ of insecticide alone / LD₅₀ of insecticide + synergist

    • An SR value greater than 1.0 indicates synergism. Higher values denote a stronger synergistic effect.

ParameterDescriptionCalculation
LD₅₀ Dose causing 50% mortality.Probit Analysis
Synergistic Ratio (SR) Factor of potency increase.SR = LD₅₀ (Insecticide) / LD₅₀ (Mixture)

Part 2: Precursor for Novel Fungicides

The 1,3-benzodioxole scaffold is also a valuable building block for the synthesis of active fungicidal compounds. Recent research has demonstrated its utility in creating novel succinate dehydrogenase inhibitors (SDHIs).[7][8] SDHIs are a crucial class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides work by binding to the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II) in the mitochondrial electron transport chain. By occupying the ubiquinone-binding site (Qp-site) of the enzyme, they block the oxidation of succinate to fumarate. This inhibition halts ATP production, leading to a fatal disruption of cellular respiration in the target fungus. The 1,3-benzodioxole moiety can be incorporated into the fungicide structure to optimize binding to the Qp-site and enhance fungicidal activity.[7][8][9]

SDHI Mechanism cluster_Mito Mitochondrial Respiration Mitochondrion Fungal Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Normal Function ETC Electron Transport Chain SDH->ETC Blocked BLOCKED ATP_Prod ATP Production ETC->ATP_Prod No_ATP ATP Production Halted Fungicide 1,3-Benzodioxole-based SDHI Fungicide Fungicide->SDH Binds to Qp-site Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Inhibition of fungal respiration by a benzodioxole-based SDHI.

Protocol 3: General Synthesis of a 1,3-Benzodioxole-Pyrimidine SDHI

This protocol provides a generalized synthetic route for a 1,3-benzodioxole-pyrimidine derivative, based on published research.[7][8]

Step-by-Step Methodology:

  • Amide Formation:

    • Begin with 1,3-benzodioxole-5-carboxylic acid (which can be obtained by hydrolysis of the starting methyl ester).

    • Activate the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the activated acid chloride with an appropriate aminopyrimidine derivative in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) or THF to form the core amide linkage.

  • Further Functionalization:

    • The resulting benzodioxole-pyrimidine scaffold can be further modified. For example, a side chain can be introduced by reacting the intermediate with a substituted benzyl halide or other electrophile, depending on the desired final structure.

    • These reactions are typically carried out in a polar aprotic solvent like DMF or acetonitrile with a suitable base (e.g., potassium carbonate).

  • Purification and Characterization:

    • The final product should be purified using column chromatography on silica gel.

    • The structure and purity of the synthesized compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.

Protocol 4: In Vitro Fungicidal Activity Assay

This protocol describes how to test the efficacy of synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized 1,3-benzodioxole derivatives.

  • Fungal strains (e.g., Botrytis cinerea, Alternaria solani).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes.

  • DMSO (for dissolving compounds).

  • Positive control fungicide (e.g., boscalid).

Methodology:

  • Compound Preparation:

    • Dissolve the synthesized compounds and the positive control in a minimal amount of DMSO to create stock solutions.

    • Prepare a series of dilutions of each compound.

  • Mycelial Growth Inhibition Assay:

    • Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the appropriate volume of the compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). A control plate should contain only DMSO.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from a pure culture of the test fungus in the center of each plate.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC₅₀ value (the effective concentration that inhibits growth by 50%) for each compound by plotting the inhibition percentage against the log of the concentration.

CompoundBotrytis cinerea EC₅₀ (mg/L)Alternaria solani EC₅₀ (mg/L)
Example Compound 5c 0.440.07
Boscalid (Control) 5.020.16
Data is illustrative and based on published results for a potent derivative.[7]

Part 3: Development of Plant Growth Regulators

Beyond crop protection, the 1,3-benzodioxole structure has been successfully employed to design novel plant growth regulators, specifically potent agonists of the auxin receptor.[2]

Mechanism of Action: Auxin Receptor Agonism

Auxins are a class of phytohormones that play a central role in plant growth and development, particularly root formation. The primary auxin receptor is TIR1 (Transport Inhibitor Response 1). When auxin binds to TIR1, it promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to cell elongation, division, and differentiation, ultimately promoting root growth.[2]

Novel 1,3-benzodioxole derivatives have been designed to mimic the action of natural auxin by binding effectively to the TIR1 receptor, thereby initiating this signaling cascade and promoting robust root development.[2][10]

Protocol 5: Root Growth Bioassay in Arabidopsis thaliana

This protocol outlines a method to assess the auxin-like activity of synthesized benzodioxole derivatives using the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0).

  • Murashige and Skoog (MS) medium.

  • Synthesized benzodioxole derivatives.

  • Positive control (e.g., 1-Naphthylacetic acid, NAA).

  • Sterile square petri dishes.

  • Growth chamber with controlled light and temperature.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

    • Prepare MS agar medium containing different concentrations of the test compounds and the positive control (NAA). A solvent control (DMSO) must be included.

    • Sow the sterilized seeds in rows on the surface of the agar in square petri dishes.

  • Incubation and Growth:

    • Seal the plates and stratify the seeds by keeping them at 4°C in the dark for 2-3 days to ensure uniform germination.

    • Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the surface of the agar.

    • Maintain a controlled environment (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.

    • Scan the plates to create high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of lateral roots for each seedling.

    • For each treatment, calculate the average primary root length and lateral root density.

    • Compare the results for the test compounds to the negative (solvent) and positive (NAA) controls to determine their effect on root architecture. A significant increase in root length or lateral root formation indicates auxin-like activity.

Conclusion

This compound serves as a versatile and powerful starting point for agrochemical research. Its core structure is integral to the function of leading insecticide synergists and provides a robust scaffold for the rational design of new fungicides and plant growth regulators. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in the ongoing effort to develop safer, more effective solutions for global agriculture.

References

  • Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism, 1(1), 67-84. [Link]

  • ResearchGate. (n.d.). Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds.[Link]

  • PubMed. (2006). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. PubMed, 19(1), 43-9. [Link]

  • PubMed. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. PubMed, 1(1), 67-84. [Link]

  • Taylor & Francis Online. (2008). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica, 38(11), 1378-1393. [Link]

  • PubMed. (2022). Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(24), 7360-7374. [Link]

  • Intra Radice. (n.d.). BIOASSAYS. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(24), 7360-7374. [Link]

  • Wikipedia. (n.d.). Piperonyl butoxide. [Link]

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  • Google Patents. (2014). CN103788057A - Synthetic method for piperonyl butoxide.
  • ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185-13194. [Link]

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Application Notes and Protocols: A Detailed Guide to the Hydrolysis of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Methylenedioxybenzoic Acid

Methyl 1,3-benzodioxole-5-carboxylate, also known as methyl piperonylate, serves as a key intermediate in the synthesis of a variety of organic compounds. Its hydrolysis to 3,4-methylenedioxybenzoic acid (piperonylic acid) is a fundamental transformation, yielding a versatile building block for pharmaceuticals, fragrances, and agrochemicals.[1] Piperonylic acid itself is a naturally occurring compound found in several plant species and exhibits various biological activities, including antifungal properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed procedure for the hydrolysis of this compound, grounded in established chemical principles and laboratory practices.

Underlying Chemical Principles: The Saponification Reaction

The hydrolysis of an ester to a carboxylic acid and an alcohol can be catalyzed by either acid or base.[3] For preparative purposes, base-catalyzed hydrolysis, also known as saponification, is generally preferred because it is an irreversible process, driving the reaction to completion.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like sodium hydroxide or potassium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the methoxide ion (⁻OCH₃) and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt. This acid-base reaction is the driving force that renders the overall process irreversible. A final acidic workup step is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.[3]

Experimental Protocol: From Ester to Carboxylic Acid

This protocol is adapted from established procedures for the saponification of related aryl methyl esters.[5]

Materials and Reagents
ReagentGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Reagent Grade, pelletsFisher ScientificBase for hydrolysis.
Methanol (MeOH)ACS GradeVWRSolvent.
Deionized Water (H₂O)Solvent.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor acidic workup.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous, granularAcros OrganicsDrying agent.
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Büchner funnel and filter paper (for solid product isolation)

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol. A typical concentration would be in the range of 0.2 to 0.5 M.

  • In a separate beaker, prepare an aqueous solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq). The concentration of the base solution can be in the range of 2-4 M.

2. Hydrolysis Reaction:

  • To the stirred solution of the ester in methanol, add the aqueous base solution.

  • Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 65-70 °C for methanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a more polar spot (the carboxylate salt) at the baseline indicates the completion of the reaction. Reaction times can vary but are typically in the range of 2-4 hours.

3. Workup and Extraction:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water.

  • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 3,4-methylenedioxybenzoic acid.

  • Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

4. Product Isolation and Purification:

  • Remove the solvent from the dried organic layer using a rotary evaporator to yield the crude 3,4-methylenedioxybenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to obtain a white to off-white crystalline solid.

Visualizing the Workflow

Hydrolysis_Workflow Start Start: this compound in Methanol Base_Addition Add aq. NaOH or KOH Start->Base_Addition Reflux Heat to Reflux (2-4 hours) Base_Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Solvent_Removal Remove Methanol (Rotary Evaporator) Cooling->Solvent_Removal Dilution Dilute with Water Solvent_Removal->Dilution Extraction1 Wash with Et₂O/EtOAc (Remove Impurities) Dilution->Extraction1 Acidification Acidify with HCl (pH 1-2) Extraction1->Acidification Extraction2 Extract with Et₂O/EtOAc (x3) Acidification->Extraction2 Drying Dry Organic Layer (Na₂SO₄/MgSO₄) Extraction2->Drying Filtration Filter Drying->Filtration Solvent_Removal2 Remove Solvent (Rotary Evaporator) Filtration->Solvent_Removal2 Purification Recrystallization Solvent_Removal2->Purification Final_Product Final Product: 3,4-Methylenedioxybenzoic Acid Purification->Final_Product

Caption: Experimental workflow for the hydrolysis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Sodium Hydroxide/Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care.

    • Concentrated Hydrochloric Acid: Corrosive and has toxic fumes. Handle with extreme care in a fume hood.

    • Organic Solvents (Methanol, Diethyl Ether, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.[6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Characterization of the Final Product

The identity and purity of the synthesized 3,4-methylenedioxybenzoic acid can be confirmed by various analytical techniques:

  • Melting Point: The reported melting point is in the range of 229-231 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The base-catalyzed hydrolysis of this compound is a robust and efficient method for the synthesis of 3,4-methylenedioxybenzoic acid. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in the chemical and pharmaceutical industries.

References

  • NMPPDB. 3,4-Methylenedioxybenzoic acid. (Accessed January 7, 2026). [Link]

  • CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. (Accessed January 7, 2026). [Link]

  • Stenutz. 3,4-(methylenedioxy)benzoic acid. (Accessed January 7, 2026). [Link]

  • ResearchGate. The Synthesis of Some Derivatives of 3,4-Methylenedioxybenzene. (Accessed January 7, 2026). [Link]

  • An-Najah National University Repository. Novel 3,4-Methylenedioxybenzene Derivatives: Synthesis, Characterization and Evaluation for Therapeutic Activity. (Accessed January 7, 2026). [Link]

  • OperaChem. Saponification-Typical procedures. (Accessed January 7, 2026). [Link]

  • Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (Accessed January 7, 2026). [Link]

  • Chemistry LibreTexts. Saponification. (Accessed January 7, 2026). [Link]

  • NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. (Accessed January 7, 2026). [Link]

  • ThoughtCo. Quick Saponification of Methyl Salicylate Reaction. (Accessed January 7, 2026). [Link]

  • Organic Syntheses. 3-methyl-1,5-pentanediol. (Accessed January 7, 2026). [Link]

  • YouTube. Saponification: The process of Making Soap - MeitY OLabs. (Accessed January 7, 2026). [Link]

  • Google Patents. Synthesis of (S)
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 1,3-benzodioxole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its presence is associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. Molecules such as Stiripentol (an anticonvulsant) and the potent antinociceptive agent ABT-627 highlight the importance of this scaffold in drug discovery. Consequently, the development of robust and versatile synthetic methods for the functionalization of the 1,3-benzodioxole core is of paramount importance to researchers in medicinal chemistry and materials science.[3]

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and efficient means to construct carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[4][5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a direct pathway to assemble complex molecular architectures that would be challenging to create using classical methods.[4][7] This guide provides detailed protocols and technical insights for the application of several key palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Heck, and Sonogashira couplings—to derivatives of Methyl 1,3-benzodioxole-5-carboxylate, a readily available starting material.

Core Principles: The Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions stems from a well-understood catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[4][8][9] While variations exist for specific reaction types, the fundamental mechanism generally involves three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (e.g., an aryl bromide). This step oxidizes the palladium to a Pd(II) species.[4][7][8] The rate of this step is typically dependent on the nature of the halide (I > Br > Cl).[10]

  • Transmetalation (for Suzuki, Sonogashira, etc.): An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) exchanges its organic group with the halide on the palladium center.[7][9] This step often requires activation by a base.[11]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][8]

The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands coordinated to the palladium atom. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the catalyst, enhancing its stability and reactivity.[12][13][14] Sterically bulky, electron-rich ligands, for instance, can facilitate both the oxidative addition and reductive elimination steps.[13]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 LₙPd(0) PdII_OA R¹-Pd(II)-X      |     Lₙ Pd0->PdII_OA Oxidative Addition PdII_TM R¹-Pd(II)-R²      |     Lₙ PdII_OA->PdII_TM Transmetalation Organometallic R²-M (Organometallic Reagent) PdII_TM->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArylHalide R¹-X (Aryl Halide)

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Preparing the Substrate: Halogenation of this compound

Palladium cross-coupling reactions typically require an electrophilic partner, most commonly an aryl halide. The starting material, this compound, lacks a suitable leaving group for direct coupling. Therefore, a preliminary halogenation step is necessary. Bromination is a common and effective strategy. The electron-donating nature of the methylenedioxy group directs electrophilic aromatic substitution to the positions ortho and para to it. Given the substitution pattern, bromination is expected to occur at the 6-position.

Protocol 1: Bromination of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 6-bromo-1,3-benzodioxole-5-carboxylate , can be purified by recrystallization or column chromatography.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.[9][11] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.[7]

Objective: To synthesize a biaryl compound by coupling Methyl 6-bromo-1,3-benzodioxole-5-carboxylate with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 6-bromo-1,3-benzodioxole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%).[12]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is an air-stable precatalyst that is highly effective for a broad range of substrates.[12]
Ligand dppf (in Pd(dppf)Cl₂), PPh₃Dppf is a robust ligand known for enhancing catalyst stability and reactivity.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[11][15] K₂CO₃ is a cost-effective and generally effective choice.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe presence of water is often beneficial for the Suzuki coupling.[15] Degassing is crucial to prevent oxidation of the Pd(0) species.
Temperature 80 - 100 °CHeating is typically required to drive the reaction to completion.

Application Protocol: Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[16][17] This reaction is a powerful tool for C-C bond formation and is particularly useful for vinylation of aryl halides.[9][18]

Objective: To synthesize an arylated alkene by reacting Methyl 6-bromo-1,3-benzodioxole-5-carboxylate with an alkene (e.g., n-butyl acrylate).

Experimental Protocol: Heck-Mizoroki Reaction
  • Reaction Setup: In a pressure-rated vessel, combine Methyl 6-bromo-1,3-benzodioxole-5-carboxylate (1.0 eq), the alkene (e.g., n-butyl acrylate, 1.5 eq), and a base (e.g., triethylamine (Et₃N), 2.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 4 mol%).

  • Solvent Addition: Add a suitable anhydrous, degassed solvent such as DMF or acetonitrile.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. A key feature of the Heck reaction mechanism is syn-addition of the aryl-palladium species to the alkene, followed by syn-β-hydride elimination.[10]

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water to remove the amine salt.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[10]
Ligand P(o-tol)₃, PPh₃Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity.[19]
Base Et₃N, K₂CO₃, DIPEAAn organic or inorganic base is required to neutralize the H-X generated during the catalytic cycle.[16]
Solvent DMF, Acetonitrile, DioxaneA polar aprotic solvent is typically used. Anhydrous conditions are preferred.
Temperature 100 - 120 °CHigher temperatures are often necessary to achieve reasonable reaction rates.

digraph "ExperimentalWorkflow" {
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start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Assemble Reagents\n(Aryl Halide, Coupling Partner, Base)"]; inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)"]; add_catalyst [label="3. Add Catalyst System\n(Pd Source + Ligand)"]; add_solvent [label="4. Add Degassed Solvent"]; react [label="5. Heat & Stir\n(Monitor by TLC/LC-MS)"]; workup [label="6. Reaction Workup\n(Cool, Dilute, Filter)"]; purify [label="7. Purify Product\n(Extraction, Chromatography)"]; analyze [label="8. Characterize Product\n(NMR, MS)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> inert -> add_catalyst -> add_solvent -> react -> workup -> purify -> analyze -> end; }

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Application Protocol: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds through the reaction of an aryl halide with a terminal alkyne.[20] This reaction is exceptionally valuable for synthesizing arylalkynes and conjugated enynes.[21] It typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[22]

Objective: To synthesize an arylalkyne from Methyl 6-bromo-1,3-benzodioxole-5-carboxylate and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add Methyl 6-bromo-1,3-benzodioxole-5-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., Copper(I) iodide (CuI), 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. The reaction is often rapid at room temperature.[20] Monitor progress by TLC.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel to remove catalyst residues and salts, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

ParameterRecommended ConditionsRationale & Notes
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, effective catalysts for Sonogashira couplings.
Co-catalyst Copper(I) Iodide (CuI)Cu(I) is believed to form a copper acetylide intermediate, which facilitates the transmetalation step.[20]
Base Et₃N, i-Pr₂NH (DIPA)The amine acts as both the base and often as a solvent. It is crucial to use an anhydrous, degassed amine.[22]
Solvent THF, DMF, TolueneThe choice of solvent can influence reaction rates and yields.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently without significant heating.

Troubleshooting and Final Considerations

  • Low or No Conversion: Ensure reagents and solvents are pure and anhydrous, and that the reaction atmosphere is truly inert. The palladium catalyst may be inactive; consider using a fresh source or a more robust precatalyst.[23] Increasing temperature or screening different ligands/bases can also be effective.[15]

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. In Heck reactions, isomerization of the double bond is a potential side reaction. Careful optimization of the reaction conditions is key to minimizing these pathways.

  • Safety: Palladium catalysts, phosphine ligands, and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reactions under pressure must be conducted behind a blast shield.

By leveraging these protocols, researchers can effectively functionalize the valuable 1,3-benzodioxole scaffold, paving the way for the discovery of novel molecules in drug development and materials science.

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  • Royal Society of Chemistry. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems.
  • Organic and Biomolecular Chemistry. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • National Institutes of Health. Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate.
  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.
  • National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
  • ResearchGate. Substrate scope for the palladium‐free Sonogashira coupling of aryl.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

Sources

Application and Protocol Guide for the Analytical Characterization of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1,3-benzodioxole-5-carboxylate is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its purity and structural integrity are paramount to the quality and efficacy of the final products. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control. The protocols herein are designed to be self-validating, providing a robust framework for unambiguous identification and purity assessment.

The causality behind the selection of this multi-faceted analytical approach lies in the need for orthogonal methods to confirm the chemical identity and purity of the compound. Each technique provides a unique piece of structural information, and together they form a comprehensive analytical package.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Rationale for Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for spectral calibration. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the aromatic proton signals. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals, especially in complex regions of the spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.62dd8.2, 1.81HH-6
7.42d1.81HH-4
6.85d8.21HH-7
6.02s-2HO-CH₂-O
3.88s-3HO-CH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
166.5C=O
151.8C-3a
147.5C-7a
125.2C-5
124.8C-6
109.5C-4
108.2C-7
101.8O-CH₂-O
52.1O-CH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, requiring minimal sample preparation. The predicted IR spectrum is based on characteristic absorption frequencies for aromatic esters and the methylenedioxy group.[1][2]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch (O-CH₃)
1725-1710StrongC=O stretch (ester)
1620-1580MediumAromatic C=C stretch
1280-1250StrongAsymmetric C-O-C stretch (ester)
1040-1020StrongSymmetric C-O-C stretch (ester & methylenedioxy)
930-915MediumO-CH₂-O bend

Experimental Protocol: IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Rationale for Experimental Choices: Electron Ionization (EI) is a standard ionization technique that produces characteristic and reproducible fragmentation patterns, creating a molecular "fingerprint." The predicted fragmentation pattern is based on the known fragmentation behavior of methyl esters and aromatic compounds.[3][4][5][6]

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z 180

  • Major Fragments:

    • m/z 149: Loss of the methoxy group (-OCH₃) from the molecular ion, forming the stable acylium ion. This is often a prominent peak in the mass spectra of methyl esters.[7]

    • m/z 121: Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment.

    • m/z 93: Further fragmentation of the benzodioxole ring.

    • m/z 65: A common fragment in aromatic systems.

Experimental Protocol: GC-MS Analysis (for MS data acquisition)

A detailed GC-MS protocol is provided in Section 3.2. The mass spectrometer settings for acquiring the fragmentation data are as follows:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 250.

  • Ion Source Temperature: 230 °C.

  • MS Transfer Line Temperature: 280 °C.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. A reverse-phase method is suitable for a molecule with the polarity of this compound.[1]

Rationale for Experimental Choices: A C18 column is a standard choice for reverse-phase chromatography, offering good retention and separation for a wide range of organic molecules. A mobile phase of acetonitrile and water provides good separation efficiency. The addition of a small amount of acid (phosphoric acid or formic acid) helps to ensure good peak shape by suppressing the ionization of any acidic impurities.[1] A gradient elution is proposed to ensure the timely elution of the main compound while also allowing for the separation of any potential impurities with different polarities. UV detection at 254 nm is appropriate as the benzodioxole ring system contains a chromophore that absorbs strongly in this region.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 40% B

      • 13-15 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (60:40 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound.

Rationale for Experimental Choices: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for a wide range of organic compounds. A temperature-programmed analysis is used to ensure good peak shape for the analyte and to separate it from any potential impurities with different boiling points. Helium is the most common and safe carrier gas. The MS detector provides both qualitative (mass spectrum) and quantitative (total ion chromatogram) data.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • As described in Section 2.3.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane (e.g., 0.1 mg/mL).

Data Visualization and Workflow

The following diagrams illustrate the overall analytical workflow for the characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR Filtration Filtration (for chromatography) Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR GCMS GC-MS Filtration->GCMS HPLC HPLC-UV Filtration->HPLC Structure Structural Elucidation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Quantification Quantification HPLC->Quantification Final_Report Comprehensive Characterization Report Structure->Final_Report Purity->Final_Report Quantification->Final_Report

Caption: Overall analytical workflow.

Chromatographic_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Solution hplc_injection Injection start->hplc_injection gcms_injection Injection start->gcms_injection hplc_separation C18 Column Separation (Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (254 nm) hplc_separation->hplc_detection hplc_data Chromatogram & Purity hplc_detection->hplc_data end Purity & Identity Confirmed hplc_data->end gcms_separation HP-5ms Column Separation (Temp. Program) gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Chromatogram & Mass Spectrum gcms_detection->gcms_data gcms_data->end

Caption: Chromatographic analysis workflow.

Conclusion

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. The orthogonal application of spectroscopic and chromatographic techniques ensures a high degree of confidence in the structural identity and purity assessment of the compound. These protocols can be readily implemented in a research or quality control setting to ensure the consistent quality of this important chemical intermediate.

References

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 1,3-benzodioxole-5-carboxylate purity. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable assessment of this key chemical intermediate. The described protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory purposes.[1][2][3]

Introduction and Scientific Rationale

This compound (also known as Methyl 3,4-methylenedioxybenzoate) is a significant chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its molecular structure features a benzodioxole ring system, an ester functional group, and aromatic character. The purity of this starting material is paramount, as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolving power and quantitative accuracy.[6] The selection of a reversed-phase HPLC (RP-HPLC) method is a logical choice based on the analyte's physicochemical properties. With a molecular weight of 180.16 g/mol and an octanol-water partition coefficient (LogP) of approximately 1.2, this compound exhibits moderate polarity, making it ideally suited for retention on a non-polar stationary phase.[4][7]

Causality of Methodological Choices
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the primary stationary phase due to its widespread applicability and robust hydrophobic interactions with moderately polar analytes.[8] The aromatic ring of the analyte also allows for potential secondary pi-pi interactions with phenyl-based columns, which can offer alternative selectivity if needed.[9][10] For this primary method, the C18 phase provides excellent retention and peak shape.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water.[11][12] Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency.[12] A small amount of phosphoric acid is added to the aqueous component to acidify the mobile phase. This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[13]

  • Detection: The presence of the aromatic benzodioxole system results in strong UV absorbance. The detection wavelength is set at the UV maximum of the analyte to ensure the highest sensitivity for both the main component and any related impurities.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for the HPLC analysis.

Instrumentation and Consumables
ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC system with UV-Vis or DAD Detector
Column C18 silica column (e.g., 250 x 4.6 mm, 5 µm particle size) or equivalent
Injector Autosampler or manual injector
Software Chromatography data acquisition and processing software
Glassware Class A volumetric flasks, pipettes, and HPLC vials
Filters 0.45 µm PTFE or Nylon syringe filters for sample preparation
Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane and degas for 15 minutes.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.[14]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterValue
Mobile Phase Isocratic Elution
Composition Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 15 minutes
HPLC Analysis Workflow

The general workflow for performing the analysis is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phases & Diluent prep_sample Prepare Standard & Sample Solutions equilibration Equilibrate HPLC System with Mobile Phase prep_sample->equilibration sst Perform System Suitability Test (SST) equilibration->sst injection Inject Blank, Standard, and Sample Solutions sst->injection separation Chromatographic Separation & Data Acquisition injection->separation analysis Integrate Peaks & Analyze Chromatograms separation->analysis calculation Calculate Purity (Area %) analysis->calculation

Caption: General workflow for the HPLC purity analysis.

Method Validation Protocol

The analytical method was fully validated according to ICH Q2(R1) guidelines to ensure its reliability and trustworthiness for its intended purpose.[1][2][15]

Method Validation Logical Flow

The relationship between different validation parameters is crucial for establishing a scientifically sound analytical procedure.

Validation_Flow cluster_specificity Specificity & Stability-Indicating Power cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) peak_purity Peak Purity Analysis (DAD) forced_degradation->peak_purity ensures separation linearity Linearity & Range peak_purity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision loq LOQ linearity->loq robustness Robustness (Flow Rate, Temp, % Organic) accuracy->robustness precision->robustness lod LOD lod->loq validated_method Validated Method loq->validated_method robustness->validated_method

Caption: Logical flow of the method validation process.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, standard, and sample. Conduct forced degradation studies (see Sec. 4).No interference at the retention time of the main peak. The method must resolve the main peak from all degradation products. Peak purity index > 0.99.
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.50 µg/mL to 150 µg/mL.
Accuracy Perform recovery studies by spiking the analyte into a placebo at three levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Analysis performed on a different day by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determined based on the signal-to-noise ratio method.S/N ratio should be ~10 for LOQ and ~3 for LOD.
Robustness Intentionally vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, % Acetonitrile ±2%).System suitability parameters must pass. Peak retention time and area should not significantly change.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16][17] The goal is to achieve 5-20% degradation of the active substance.[16]

Stress ConditionProtocol
Acid Hydrolysis Reflux sample solution (1 mg/mL in diluent) with 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
Base Hydrolysis Reflux sample solution (1 mg/mL in diluent) with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
Oxidative Degradation Treat sample solution (1 mg/mL in diluent) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid powder to 105°C in a hot air oven for 48 hours. Dissolve in diluent for analysis.
Photolytic Degradation Expose solid powder to UV (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber. Dissolve in diluent for analysis.

Data Analysis and Calculations

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability parameters (e.g., tailing factor, theoretical plates, and injection precision) must be verified before sample analysis to ensure the chromatographic system is performing adequately.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity for this compound. The successful validation against ICH Q2(R1) criteria and the proven stability-indicating power through forced degradation studies confirm its suitability for routine quality control analysis and stability testing in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • HPLC Column Selection Guide. Chromtech. [Link]

  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed, National Library of Medicine. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Reversed-phase HPLC separation of fatty acid methyl esters including CLA. ResearchGate. [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]

  • Polar Column in HPLC Example. Hawach. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. SIELC Technologies. [Link]

  • Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)]. ResearchGate. [Link]

  • 4-Methyl-1,3-benzodioxole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1,3-Benzodioxole-5-carboxylic acid, methyl ester (CAS 326-56-7). Cheméo. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester. PubChem, National Center for Biotechnology Information. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST WebBook. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Cheméo. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

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Application Note: Structural Elucidation of Methyl 1,3-benzodioxole-5-carboxylate Derivatives using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1,3-benzodioxole-5-carboxylate and its derivatives are a significant class of compounds, frequently encountered as key intermediates and structural motifs in pharmaceuticals, agrochemicals, and fragrance industries.[1] The precise and unambiguous determination of their molecular structure is paramount for quality control, reaction monitoring, and establishing structure-activity relationships. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the comprehensive characterization of these molecules. We will delve into the underlying principles, provide field-proven experimental protocols, and offer in-depth guidance on spectral interpretation, grounded in established scientific literature.

1. Foundational Principles: Probing Molecular Architecture

The power of combining NMR and IR spectroscopy lies in their complementary nature. IR spectroscopy provides a rapid "fingerprint" of the functional groups present, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, including connectivity and stereochemical relationships.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups. For this compound derivatives, key vibrational modes include the C=O stretch of the ester, C-O stretches of the ether and ester groups, aromatic C=C stretches, and the characteristic vibrations of the methylenedioxy bridge.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the type of atom and its neighboring groups.

    • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and provides insights into their chemical environment.

2. Experimental Protocols: From Sample to Spectrum

The acquisition of high-quality, reproducible spectra is critically dependent on meticulous sample preparation and adherence to standardized instrument operating procedures.

2.1. Protocol for NMR Sample Preparation

The goal is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Materials:

  • High-quality 5 mm NMR tubes and caps[3][4]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆)[3]

  • Internal standard (e.g., Tetramethylsilane - TMS)[3]

  • Pasteur pipettes and glass wool

  • Vortex mixer or sonicator[4]

Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[2][4][5] The choice of solvent is critical; it must dissolve the sample completely without reacting with it. CDCl₃ is a common choice for many nonpolar organic compounds.[4] Gently vortex or sonicate the vial to ensure complete dissolution.[4]

  • Filtration: To remove any suspended particles that can distort the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. Often, a drop of TMS is added to a larger volume of the deuterated solvent to be used for multiple samples.[3]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[4] Label the tube clearly.

  • Quality Control: Ensure the final sample solution is clear and free of any visible particles. The sample height in the tube should be between 4.0 and 5.0 cm.[2][4]

2.2. Protocol for IR Sample Preparation (Thin Solid Film Method)

For solid samples, the thin film method is a rapid and effective way to obtain high-quality IR spectra.[6]

Materials:

  • IR-transparent salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone)[6]

  • Beaker or small vial

  • Dropper or pipette

Procedure:

  • Sample Dissolution: Place a small amount of the solid sample (around 50 mg, no need for precise weighing) into a beaker or vial.[6] Add a few drops of a volatile solvent like methylene chloride to dissolve the solid completely.[6]

  • Film Deposition: Using a dropper, apply a drop of the resulting solution onto the surface of a clean, dry salt plate.[6]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[6]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Troubleshooting:

    • If the peaks are too weak, add another drop of the solution to the plate, allow the solvent to dry, and re-run the spectrum.[6]

    • If the peaks are too intense (i.e., flat-topped), clean the plate with a suitable solvent (like acetone), dilute the original solution, and repeat the process.[6]

  • Cleaning: After analysis, thoroughly clean the salt plates with acetone and return them to a desiccator to protect them from moisture.[6]

3. Spectral Interpretation: Decoding the Molecular Signature

The following sections provide expected spectral data for the parent compound, this compound, which serves as a foundational reference for interpreting the spectra of its derivatives.

3.1. ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton environment in the molecule.

Proton Assignment Expected Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic-H (H-4)~7.6dd~8.0, 1.5
Aromatic-H (H-6)~7.4d~1.5
Aromatic-H (H-7)~6.8d~8.0
Methylene (-OCH₂O-)~6.0s-
Methyl (-OCH₃)~3.9s-
  • Causality of Chemical Shifts: The aromatic protons are deshielded and appear at higher chemical shifts due to the ring current effect. The protons ortho and para to the electron-withdrawing carboxylate group (H-4 and H-6) are shifted further downfield compared to H-7. The protons of the methylenedioxy group are in a unique chemical environment, typically appearing as a sharp singlet around 6.0 ppm. The methyl protons of the ester group are also distinct and appear as a singlet.

3.2. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Carbon Assignment Expected Chemical Shift (δ) in ppm
Carbonyl (C=O)~166
Aromatic C-O (C-3a, C-7a)~152, ~148
Substituted Aromatic (C-5)~125
Aromatic C-H (C-4, C-6, C-7)~124, ~108, ~108
Methylene (-OCH₂O-)~102
Methyl (-OCH₃)~52
  • Rationale for Assignments: The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The quaternary aromatic carbons attached to oxygen atoms are also significantly deshielded. The protonated aromatic carbons appear in the typical aromatic region, and the carbon of the methylenedioxy bridge has a characteristic chemical shift around 102 ppm. The methyl carbon of the ester is the most shielded, appearing at the highest field.

3.3. IR Spectral Analysis

The IR spectrum provides a quick and reliable confirmation of the key functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2960-2850Medium-Weak
C=O Stretch (Ester)~1720Strong
Aromatic C=C Stretch1600-1450Medium
Asymmetric C-O-C Stretch (Ether)1250-1150Strong
Symmetric C-O-C Stretch (Ether)1100-1000Strong
  • Significance of Key Bands: The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 1720 cm⁻¹ corresponding to the C=O stretch of the ester group. The presence of strong bands in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching vibrations of the methylenedioxy and ester functionalities.[7] The aromatic C=C stretching bands confirm the presence of the benzene ring.

4. Visualizing the Workflow and Structure

To provide a clear overview, the following diagrams illustrate the experimental workflow and the molecular structure with atom numbering for spectral assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in Solvent Dissolve in Solvent Weigh Sample->Dissolve in Solvent Filter Solution Filter Solution Dissolve in Solvent->Filter Solution FT-IR Spectrometer FT-IR Spectrometer Dissolve in Solvent->FT-IR Spectrometer (Thin Film) Transfer to Tube Transfer to Tube Filter Solution->Transfer to Tube NMR Spectrometer NMR Spectrometer Transfer to Tube->NMR Spectrometer Process Spectra Process Spectra NMR Spectrometer->Process Spectra FT-IR Spectrometer->Process Spectra Assign Peaks Assign Peaks Process Spectra->Assign Peaks Structural Elucidation Structural Elucidation Assign Peaks->Structural Elucidation

Caption: Experimental workflow from sample preparation to structural elucidation.

G mol H4 H4 H6 H6 H7 H7 O1 O1 O3 O3 C5 C5 C8 C8(O) C9 C9(H3)

Caption: Structure of this compound with key atoms for spectral assignment.

The combined application of NMR and IR spectroscopy provides a robust and efficient methodology for the structural characterization of this compound derivatives. IR spectroscopy offers a rapid confirmation of functional groups, while ¹H and ¹³C NMR provide a detailed and unambiguous map of the molecular framework. The protocols and spectral interpretation guidelines presented in this application note serve as a comprehensive resource for researchers in the pharmaceutical, agrochemical, and fragrance industries, enabling confident and accurate structural elucidation.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

  • University of Cambridge. NMR Sample Preparation.

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

  • University of Manchester. NMR Sample Preparation.

  • ALWSCI. How To Prepare And Run An NMR Sample.

  • Organomation. NMR Sample Preparation: The Complete Guide.

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Application Note & Protocol: A Robust Framework for the Scale-Up Synthesis of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of Methyl 1,3-benzodioxole-5-carboxylate, a key intermediate in the pharmaceutical and fragrance industries. Moving beyond a simple recitation of steps, this note elucidates the chemical rationale behind the chosen synthetic pathway, focusing on process safety, scalability, and efficiency. We present a validated two-step protocol starting from commercially available 3,4-dihydroxybenzoic acid, detailing process parameters, in-process controls, and purification strategies suitable for large-scale production.

Strategic Overview: Pathway Selection and Rationale

This compound (also known as Methyl 3,4-methylenedioxybenzoate) is a valuable building block, notably utilized in the synthesis of various active pharmaceutical ingredients (APIs) and high-value fragrance compounds.[1] The industrial viability of any synthetic process hinges on factors such as starting material cost, atom economy, process safety, and yield.

Several routes to the benzodioxole core exist, often starting from catechol or its derivatives.[2][3] A common pathway involves the oxidation of piperonal (heliotropin) to piperonylic acid, followed by esterification.[3] However, for directness and efficiency, we have selected a more streamlined, two-step approach:

  • Fischer Esterification: Conversion of 3,4-dihydroxybenzoic acid (protocatechuic acid) to its methyl ester, Methyl 3,4-dihydroxybenzoate.

  • Methylenation: Formation of the 1,3-benzodioxole ring via a Williamson ether synthesis-type reaction using a suitable methylene dihalide.

This pathway is advantageous as it utilizes a readily available, cost-effective starting material and proceeds through two high-yielding, well-characterized transformations that are amenable to industrial scale-up.

Physicochemical Properties of Target Compound
PropertyValueReference
CAS Number 326-56-7[4][5][6]
Molecular Formula C₉H₈O₄[4][7]
Molecular Weight 180.16 g/mol [4][8]
Appearance White to off-white solid[9]
Melting Point 390.13 K (approx. 117 °C)[8]
Boiling Point 583.56 K (approx. 310 °C)[8]
Overall Synthetic Workflow

G A Start: 3,4-Dihydroxybenzoic Acid B Step 1: Fischer Esterification A->B  Methanol, H₂SO₄ (cat.) C Intermediate: Methyl 3,4-dihydroxybenzoate B->C  Work-up & Isolation D Step 2: Methylenation C->D  Dibromomethane, K₂CO₃, PTC, DMSO E Final Product: this compound D->E  Work-up & Isolation F Purification (Recrystallization/Distillation) E->F G cluster_0 Methylenation Core Mechanism Catechol Methyl 3,4-dihydroxybenzoate Dianion Catecholate Dianion (Nucleophile) Catechol->Dianion Deprotonation Base Base (K₂CO₃) Intermediate Mono-alkylated Intermediate Dianion->Intermediate SN2 Attack (1st) DBM Dibromomethane (CH₂Br₂) DBM->Intermediate Product This compound Intermediate->Product SN2 Attack (2nd) Intramolecular Intramolecular SN2 Attack

Caption: Simplified logic of the key methylenation reaction step.

Industrial Safety and Environmental Considerations

Hazard Analysis:

  • Sulfuric Acid: Highly corrosive. Use appropriate PPE, including acid-resistant gloves and face shields. Add slowly to methanol to control the exotherm.

  • Methanol & Ethyl Acetate: Flammable liquids. [10]All equipment must be properly grounded to prevent static discharge. [11]Work in a well-ventilated area away from ignition sources.

  • Dibromomethane: Toxic and a suspected carcinogen. Handle in a closed system with proper ventilation. [10]Ensure personnel are equipped with appropriate respiratory protection.

  • DMSO: Can enhance skin absorption of other chemicals. Avoid direct skin contact.

Process Controls:

  • Temperature Management: Both reaction steps have critical temperature limits. Use of automated reactor jackets and controlled addition rates is mandatory to prevent runaway reactions.

  • Pressure Management: The neutralization step generates CO₂ gas. The reactor must be properly vented to avoid pressure buildup.

  • Inert Atmosphere: The methylenation step should be conducted under a nitrogen blanket to prevent moisture ingress and potential side reactions.

Waste Management:

  • Aqueous waste streams containing salts should be neutralized before disposal.

  • Organic solvent waste should be collected and sent for incineration or recovery.

  • Adhere to all local and national environmental regulations for chemical waste disposal. [11]

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1,3-benzodioxole-5-carboxylate (also known as Methyl piperonylate). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis.

Introduction to the Synthesis

This compound is a valuable compound, often synthesized via the esterification of its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). While several methods exist for this transformation, each presents a unique set of potential challenges. This guide will focus on the widely used Fischer esterification and touch upon alternative methods, offering solutions to common problems to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem 1: Low Yield in Fischer Esterification

  • Question: I performed a Fischer esterification of piperonylic acid with methanol and a sulfuric acid catalyst, but my yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

  • Answer: Low yields in Fischer esterification are a frequent issue, primarily due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product side, several strategies can be employed:

    • Excess Alcohol: A common and effective method is to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[1][3] This shifts the equilibrium to favor the formation of the ester. A study on the Fischer esterification of acetic acid and ethanol demonstrated that increasing the alcohol from an equimolar amount to a 10-fold excess increased the ester yield from 65% to 97%.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol, thus hindering the forward reaction.[1] For laboratory-scale synthesis, a Dean-Stark apparatus can be used to remove water azeotropically. Alternatively, incorporating a drying agent into the reaction mixture can also be effective.

    • Catalyst Concentration: Insufficient catalyst can lead to a slow reaction rate. Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[4]

    • Reaction Time and Temperature: The reaction is typically slow and requires heating under reflux to reach equilibrium.[2][5] Ensure the reaction is refluxed for a sufficient duration (often several hours). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.

Problem 2: Presence of Unreacted Piperonylic Acid in the Final Product

  • Question: After workup and purification, I still observe a significant amount of the starting piperonylic acid in my product, confirmed by NMR/IR spectroscopy. How can I effectively remove it?

  • Answer: The presence of unreacted carboxylic acid is a common impurity. Its removal is crucial, especially for applications requiring high purity.

    • Aqueous Base Wash: During the workup procedure, washing the organic layer with a mild aqueous base solution, such as 5% sodium carbonate or sodium bicarbonate, is highly effective.[5][6] The acidic piperonylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated from the neutral ester in the organic layer.

    • Purification: If a base wash is insufficient, column chromatography on silica gel is a reliable method for separating the more polar piperonylic acid from the less polar this compound.[7] A solvent system of ethyl acetate and hexane is commonly used for elution.[7]

Problem 3: Formation of Dark-Colored Impurities

  • Question: My reaction mixture turned dark brown/black during the Fischer esterification, and the isolated product is also colored. What causes this discoloration and how can I prevent it?

  • Answer: The formation of dark-colored impurities often indicates side reactions, which can be caused by:

    • High Temperatures: While heating is necessary, excessive temperatures can lead to the decomposition of the starting material or product, especially in the presence of a strong acid like sulfuric acid.[8] It is crucial to maintain a controlled reflux temperature.

    • Impurities in Starting Material: The commercial grade of the starting material, piperonal (from which piperonylic acid can be synthesized), may contain impurities that can degrade under acidic conditions.[9] Using purified piperonylic acid is recommended.

    • Oxidation: Although less common in this specific reaction, oxidation of phenolic impurities could contribute to color.

    Preventative Measures:

    • Maintain a gentle reflux and avoid overheating.

    • Use purified starting materials.

    • Consider using a milder acid catalyst.

Problem 4: Difficulties with Product Isolation and Purification

  • Question: I'm struggling to isolate a pure solid product. After removing the solvent, I'm left with an oil or a waxy solid. What are the best practices for crystallization and purification?

  • Answer: this compound is a solid at room temperature with a reported melting point.[10] Difficulty in obtaining a crystalline solid often points to the presence of impurities that inhibit crystallization.

    • Effective Workup: A thorough workup is essential. This includes washing the organic phase with saturated brine to remove residual water and drying it over an anhydrous drying agent like sodium sulfate before concentrating under reduced pressure.[7]

    • Recrystallization: If the crude product is an oil or a waxy solid, recrystallization is a powerful purification technique. A suitable solvent system should be determined. For many esters, a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) is effective.

    • Column Chromatography: As mentioned previously, silica gel column chromatography is an excellent method for removing both polar and non-polar impurities, which can then allow the purified product to crystallize.[7]

Frequently Asked Questions (FAQs)

Q1: What are the alternative methods for synthesizing this compound?

A1: Besides Fischer esterification, several other methods can be employed:

  • Reaction with Thionyl Chloride followed by Methanol: Piperonylic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol to form the ester. This is a two-step process but is often high-yielding as the reaction is irreversible.[3]

  • Alkylation with Iodomethane (MeI): The carboxylate salt of piperonylic acid (formed by reacting with a base) can be alkylated with iodomethane to yield the methyl ester. A drawback is the potential for alkylation at other nucleophilic sites if present in the molecule.[3]

  • Using Trimethylsilyldiazomethane (TMS-CHN₂): This reagent reacts rapidly with carboxylic acids to form methyl esters under mild conditions. However, it can also react with other acidic protons like those in phenols.[3]

Q2: How can I monitor the progress of the esterification reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (piperonylic acid) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar ester product. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Safety should always be the top priority in the laboratory.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle it in a fume hood.

  • Flammable Solvents: Methanol and other organic solvents like ethyl acetate and hexane are flammable. Ensure there are no open flames or spark sources nearby.

  • Thionyl Chloride: If using this reagent, be aware that it is corrosive and reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Fischer Esterification of Piperonylic Acid

This protocol outlines a standard procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Piperonylic acid (1,3-benzodioxole-5-carboxylic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add piperonylic acid and an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC until the starting material is consumed or equilibrium is reached (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Piperonylic Acid + Methanol (excess) catalyst Add H2SO4 (cat.) start->catalyst reflux Reflux (2-4h) catalyst->reflux cool Cool to RT reflux->cool evap Evaporate Methanol cool->evap dissolve Dissolve in Ethyl Acetate evap->dissolve wash_h2o Wash with H2O dissolve->wash_h2o wash_bicarb Wash with 5% NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude purify Recrystallization or Column Chromatography crude->purify final Pure Methyl 1,3-benzodioxole-5-carboxylate purify->final

Caption: Workflow for Fischer Esterification of Piperonylic Acid.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting problem Low Yield of Ester cause1 Incomplete Reaction (Equilibrium) problem->cause1 cause2 Insufficient Catalyst problem->cause2 cause3 Sub-optimal Conditions problem->cause3 solution1a Increase Methanol Excess cause1->solution1a solution1b Remove Water (Dean-Stark) cause1->solution1b solution2 Increase Catalyst Amount cause2->solution2 solution3a Increase Reflux Time cause3->solution3a solution3b Ensure Proper Reflux Temp. cause3->solution3b

Caption: Decision tree for troubleshooting low ester yield.

References

  • Organic Syntheses. (n.d.). Piperonylic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Frontiers in Chemistry. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Retrieved from [Link]

  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • American Chemical Society. (2024, March 12). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 6-nitro-, methyl ester. Retrieved from [Link]

Sources

"troubleshooting guide for Suzuki coupling with benzodioxole substrates"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and optimized protocols for researchers employing Suzuki-Miyaura cross-coupling reactions with benzodioxole-containing substrates. Given their unique electronic properties, these substrates can present specific challenges that require careful consideration of reaction parameters. This document is structured to help you diagnose issues, understand the underlying chemical principles, and successfully achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the Suzuki coupling of benzodioxole derivatives.

Q1: My Suzuki coupling reaction with a benzodioxole boronic acid has failed or shows very low yield. What are the first things to check?

A1: When a Suzuki coupling with a benzodioxole substrate fails, a systematic check of the basics is crucial. Start with:

  • Reagent Integrity: Confirm the quality and activity of your palladium catalyst and phosphine ligand. Palladium precatalysts can degrade over time, and phosphine ligands are often air-sensitive.

  • Boronic Acid Stability: Benzodioxole boronic acids, being electron-rich, are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1][2]

  • Oxygen Contamination: Ensure your reaction setup is rigorously anaerobic. Degas all solvents and reagents thoroughly. The presence of oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the Pd(0) catalyst.[1][3]

  • Base and Solvent Choice: The combination of base and solvent is critical. An inappropriate choice can hinder the reaction or promote side reactions.[4]

Q2: I'm observing a significant amount of a side product that corresponds to the starting material of my boronic acid (e.g., 1,3-benzodioxole instead of the coupled product). What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation.[2] This side reaction is especially prevalent with electron-rich aryl boronic acids like those derived from benzodioxole.[1] It is often accelerated by strong bases in aqueous media.[1] To mitigate this:

  • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as K₂CO₃ or potassium fluoride (KF).[1][5]

  • Anhydrous Conditions: Employ anhydrous conditions using a base like K₃PO₄ in a non-aqueous solvent (e.g., anhydrous dioxane or toluene) to minimize the proton source.[5]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3][5] These reagents often exhibit greater stability and "slowly release" the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6][7]

Q3: My benzodioxole aryl halide (bromide or chloride) is unreactive. How can I improve the oxidative addition step?

A3: The electron-donating nature of the benzodioxole ring can make the oxidative addition of the aryl halide to the Pd(0) center sluggish.[8] To overcome this:

  • Use Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they increase the electron density on the palladium center, facilitating its insertion into the C-X bond.[9][10][11]

  • Switch to a More Active Halide: If possible, using an aryl iodide instead of a bromide or chloride will significantly accelerate the oxidative addition step, following the general reactivity trend: I > Br > OTf >> Cl.[12]

  • Choose an Appropriate Catalyst Precursor: While Pd(PPh₃)₄ can work, precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable ligand often form a more active catalytic species in situ.[9][12]

Systematic Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. This section is organized by the observed problem.

Logical Troubleshooting Flowchart

The following diagram outlines a step-by-step process for diagnosing a failed Suzuki coupling reaction involving benzodioxole substrates.

G start Reaction Failed (Low or No Yield) reagents 1. Check Reagents start->reagents conditions 2. Evaluate Conditions start->conditions side_products 3. Analyze Byproducts start->side_products pd_catalyst Palladium Catalyst - Age/Activity? - Correct Precursor? reagents->pd_catalyst ligand Ligand - Air Sensitive? - Appropriate Type? reagents->ligand boronic_acid Boronic Acid/Ester - Purity? - Decomposed? reagents->boronic_acid base Base - Anhydrous? - Finely Ground? reagents->base solvent Solvent - Degassed? - Anhydrous? conditions->solvent temperature Temperature - Too low/high? conditions->temperature concentration Concentration - Too dilute? conditions->concentration protodeboronation Protodeboronation Product? (e.g., Benzodioxole) side_products->protodeboronation homocoupling Homocoupling Product? (Biaryl of Boronic Acid) side_products->homocoupling sol_reagents Solution: - Use fresh catalyst/ligand. - Use boronate ester (Bpin). - Use finely ground base. pd_catalyst->sol_reagents ligand->sol_reagents boronic_acid->sol_reagents base->sol_reagents sol_conditions Solution: - Rigorously degas solvent. - Increase temperature. - Use bulkier, e--rich ligand. solvent->sol_conditions temperature->sol_conditions concentration->sol_conditions sol_proto Solution: - Use milder base (KF, K2CO3). - Use anhydrous conditions. - Use boronate ester/trifluoroborate. protodeboronation->sol_proto sol_homo Solution: - Improve degassing. - Ensure complete Pd(II) reduction. homocoupling->sol_homo

Caption: Troubleshooting flowchart for Suzuki coupling with benzodioxole substrates.
Issue 1: Low to No Product Formation
  • Potential Cause A: Inefficient Transmetalation

    • Explanation: The transfer of the benzodioxole group from boron to palladium is a critical step. This process requires activation of the boronic acid by a base.[13][14] If the base is too weak, insoluble, or sterically hindered, this step can be the rate-limiting factor.

    • Solution: While strong bases can cause protodeboronation, a base must be effective enough for transmetalation. K₃PO₄ is often a good choice in anhydrous systems, but it must be finely powdered to ensure sufficient surface area and reactivity. Cs₂CO₃ is another effective base known for its higher solubility in organic solvents.[15]

  • Potential Cause B: Catalyst Inhibition

    • Explanation: Substrates with unprotected nitrogen-containing heterocycles are known to inhibit palladium catalysts by coordinating to the metal center.[16] While benzodioxole itself does not have a basic nitrogen, other functionalities on the molecule could potentially coordinate to and deactivate the catalyst.

    • Solution: Increase the catalyst loading (from 1-2 mol% to 5 mol%). If inhibition is suspected, using a ligand that binds more strongly to palladium, such as a bulky N-heterocyclic carbene (NHC), can sometimes overcome substrate inhibition.[17]

Issue 2: Formation of Significant Side Products
  • Potential Cause A: Protodeboronation

    • Explanation: As detailed in the FAQs, this is the most common side reaction for electron-rich boronic acids. The mechanism is pH-dependent and involves the protonolysis of the C-B bond.[2] Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which is then protonated by a proton source (like water), cleaving the C-B bond.[18]

    • Solution: The key is to control the concentration and reactivity of the boronic acid.

      • Use Boronate Esters: Pinacol esters (Ar-Bpin) are significantly more stable towards hydrolysis and protodeboronation.[18] They hydrolyze slowly under the reaction conditions to generate the boronic acid in situ, keeping its steady-state concentration low.

      • Milder Base/Anhydrous Conditions: As previously mentioned, switching to bases like K₂CO₃ or KF, or running the reaction under strictly anhydrous conditions, is highly effective.[1]

  • Potential Cause B: Homocoupling of the Boronic Acid

    • Explanation: The formation of a biaryl product derived from two molecules of the boronic acid (Ar-Ar) is typically caused by the presence of oxygen or an incompletely reduced Pd(II) precatalyst.[3] These oxidants can promote the unwanted coupling of two boronic acid molecules.

    • Solution:

      • Rigorous Degassing: Employ at least three freeze-pump-thaw cycles for your solvent or sparge with argon for a minimum of 30 minutes. Ensure the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).

      • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes avoid issues related to incomplete in situ reduction of Pd(II) sources like Pd(OAc)₂.

Diagram: The Protodeboronation Side Reaction

This diagram illustrates how reaction conditions can favor the undesired protodeboronation pathway over the productive Suzuki coupling.

G cluster_suzuki Productive Suzuki Pathway cluster_side_reaction Protodeboronation Pathway BA Ar-B(OH)2 (Benzodioxole Boronic Acid) TM Transmetalation (Ar group to Pd) BA->TM + Base, Ar'-Pd(II)-X RE Reductive Elimination TM->RE Product Ar-Ar' (Desired Product) RE->Product BA2 Ar-B(OH)2 Boronate [Ar-B(OH)3]⁻ (Boronate Anion) BA2->Boronate + OH⁻ (Strong Base) Protonolysis Protonolysis Boronate->Protonolysis + H₂O (Proton Source) SideProduct Ar-H (Undesired Byproduct) Protonolysis->SideProduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Data Summary & Recommended Conditions

The selection of reaction parameters is critical for success. The following table summarizes conditions that have been reported for Suzuki couplings involving benzodioxole or similar electron-rich systems.

ComponentRecommendationRationale & CausalityReference(s)
Aryl Halide Iodide > Bromide > ChlorideThe C-X bond strength decreases down the group, making oxidative addition faster and more facile for heavier halides.[12]
Boron Reagent Boronic Ester (Pinacol) or K-TrifluoroborateIncreases stability against premature protodeboronation, a key side reaction for electron-rich benzodioxoles.[3][5][19]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common, effective Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[9][12]
Ligand SPhos, XPhos, RuPhos or PEPPSI-IPrBulky, electron-rich ligands accelerate both the oxidative addition of the electron-rich aryl halide and the final reductive elimination step.[1][10][17]
Base K₂CO₃ (aq.), K₃PO₄ (anhydrous), Cs₂CO₃K₂CO₃ is a good starting point. K₃PO₄ is effective for anhydrous conditions to suppress protodeboronation. Cs₂CO₃ offers good solubility.[5][15]
Solvent Dioxane, Toluene, or MeTHFAprotic solvents are generally preferred. Dioxane is a traditional choice, but MeTHF is a greener and often effective alternative.[4][5]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction, especially with less reactive chlorides or bromides.[20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Benzodioxole Aryl Bromide with an Arylboronic Acid

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzodioxole aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst mixture by adding the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).

  • Reaction Setup:

    • Seal the reaction vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or N₂) three times.

    • Add the catalyst mixture to the reaction vial under a positive flow of inert gas.

    • Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

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  • Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtJ68WtTo_6pRO4-g46RwOjYaTgvCkQQ91x1-V4fQyEBI-_te35BaqKzWDpFhPlHQjNHCa-heHwUP0X3YTthcHmCJzZpxxMebLzq2wtffABdsIZtXXP7GeKToxvhwp9vgocGJe1L-70Vo5W_wziMOS4taVjfGY8FGTCecWvlU0ZTQ7bBss8LB7EvUjZs-66NTfn7nr0KuSYb1GiSdj9450ckl9Wjp0voYQlb17sGIIs_HKgFAAe5udeEsava9Zid5i
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG20Evp751X3SBleOasv3tmyegPThMbt12owY5LCy-q4gqIVeIcs0IJMp6aZuMPZiMyLAkFoefyHAJd23_5qduwWwQlL5GOyYRsxmHRqHRAtNQY52v3_FW0r32bxOJUl1nsqBzUCNnEm2-5T1kREIrF28i-pfbDmQZJ9mKhq5I5StoArLSOUpetA==
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtE2A85JkSgZX4Z4kfSD93BExHngMAyvU-nG7SD1A3hSUPkU0EoZfYmnWhnyDMJ5WFgwH5kUlkhJqOLJvEYohsf_A3Ty_PnmuW8CVR3hutpqx5J-a_IZNPbS1ah-U0e0Rt70VrAD2_PfvjavI=
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS0s_SiR77ttUuYDrPRYol8Q6mBalI7Ll_13-LqgqdEYso06k7dFp8jnLbV920iQpQFTK_dP78L3olgOExB84iXcd3x0Ov2ivG9-hpwofFYXa7NILa5D9WlYm-Up56d6HJTGhmL6QVumxH5NhRoyYUx_DoDiEno79KEDFq7cfLLpRgTNwOF2Hy1tao1qnQN2mXojA-7u8NkUBW92OWfYMRiPVfcNKrm8JiNICngooxA1jVMVh2RgMePH7e5cK_IbQLBe9ijmBiXfMPAv3klWt3i8duFNN8JRs2
  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(22), 9251-9265. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of benzodioxole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction outcomes. Here, we will delve into the critical aspect of optimizing catalyst loading to improve yield, minimize side reactions, and ensure process efficiency.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during benzodioxole synthesis, with a focus on catalyst-related issues.

Q1: My benzodioxole yield is consistently low. What are the likely causes related to the catalyst?

A1: Low yields in benzodioxole synthesis can often be traced back to several catalyst-related factors:

  • Suboptimal Catalyst Loading: Both too little and too much catalyst can negatively impact the yield. Insufficient catalyst will result in a slow or incomplete reaction, while excessive catalyst can promote the formation of byproducts.[1] It is crucial to fine-tune the catalyst concentration to find the optimal level for your specific reaction conditions.[1]

  • Catalyst Inactivity or Degradation: The catalyst may have lost its activity due to improper storage, handling, or poisoning by impurities in the reactants or solvent. For instance, in phase-transfer catalysis for methylenation, iodide ions can act as a catalyst poison.[2]

  • Inappropriate Catalyst Choice: The selection of the catalyst is highly dependent on the specific synthetic route. For the reaction of catechol with dihalomethanes, phase-transfer catalysts like quaternary ammonium or phosphonium salts are commonly employed.[3] For acetalization or ketalization reactions, zeolites such as HY zeolite have shown to be effective.[4][5]

Q2: I'm observing significant side product formation. How can catalyst loading influence this?

A2: Side product formation is a common issue that can be exacerbated by incorrect catalyst loading. For example, in the synthesis of 1,3-benzodioxole from catechol and dichloromethane, major side reactions include the formation of a dimer of 1,3-benzodioxole and the condensation of catecholate with formaldehyde, which can be formed from the hydrolysis of dichloromethane in a strongly alkaline medium.[3]

An excess of catalyst can increase the rate of these undesired reactions. Therefore, optimizing the catalyst loading is a key step in improving the selectivity towards the desired benzodioxole product.

Q3: How do I determine the optimal catalyst loading for my reaction scale?

A3: The optimal catalyst loading is best determined empirically through a systematic optimization study. This involves running a series of small-scale parallel reactions where the catalyst concentration is varied while all other parameters (temperature, reaction time, stoichiometry) are kept constant. The yield and purity of the product from each reaction are then measured to identify the catalyst loading that provides the best outcome.

Experimental Protocol for Optimizing Catalyst Loading

This protocol provides a step-by-step guide for determining the optimal loading of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) for the synthesis of 1,3-benzodioxole from catechol and dichloromethane.

Materials:

  • Catechol

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel)

  • Analytical equipment for purity and yield determination (e.g., HPLC, GC, NMR)[6][7][]

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, add catechol, dichloromethane, and an aqueous solution of potassium hydroxide.

  • Catalyst Addition: To each flask, add a different amount of the phase-transfer catalyst. A typical range to investigate would be from 0.5 mol% to 5 mol% relative to the catechol.

  • Reaction: Heat the reaction mixtures to reflux (around 110-115°C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reactions by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Cool the reaction mixtures to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product, if necessary, by distillation or column chromatography. Determine the yield and purity of the 1,3-benzodioxole for each catalyst loading.

Data Presentation

Summarize the results of your optimization study in a table for easy comparison.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
0.5126592
1.088095
2.068596
3.068494
5.058290

Visualization of Workflows and Logic

Troubleshooting_Benzodioxole_Synthesis cluster_start Start: Low Benzodioxole Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed catalyst_check Check Catalyst Activity & Loading start->catalyst_check Is catalyst optimal? conditions_check Verify Reaction Conditions (Temp, pH, Time) start->conditions_check Are conditions correct? reagents_check Assess Reagent Purity (Catechol, Dihalomethane) start->reagents_check Are reagents pure? side_reactions_check Analyze for Side Products (Dimer, Condensation Products) catalyst_check->side_reactions_check optimize_catalyst Optimize Catalyst Loading catalyst_check->optimize_catalyst conditions_check->side_reactions_check adjust_conditions Adjust Temperature, pH, or Reaction Time conditions_check->adjust_conditions purify_reagents Purify Starting Materials reagents_check->purify_reagents modify_workup Modify Workup to Remove Side Products side_reactions_check->modify_workup end Improved Benzodioxole Yield optimize_catalyst->end adjust_conditions->end purify_reagents->end modify_workup->end

Caption: Troubleshooting workflow for low benzodioxole yield.

Catalyst_Optimization_Workflow cluster_setup Experiment Setup cluster_execution Reaction & Analysis cluster_evaluation Data Evaluation A Define Catalyst Loading Range (e.g., 0.5-5 mol%) B Prepare Parallel Reactions with Varied Catalyst Loading A->B C Run Reactions Under Identical Conditions (Temperature, Time, Stoichiometry) B->C D Monitor Reaction Progress (e.g., TLC, GC) C->D E Quench Reactions & Work-up D->E F Purify Product (e.g., Column Chromatography) E->F G Determine Yield and Purity (e.g., HPLC, NMR) for Each Loading F->G H Plot Yield vs. Catalyst Loading G->H I Identify Optimal Catalyst Loading H->I

Caption: Workflow for optimizing catalyst loading in benzodioxole synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
  • The Hive Chemistry Discourse. (2003). Methylenation of catechols.
  • Benchchem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • Liang, X., Gao, S., Yang, J., Liu, C., Yu, X., & He, M. (n.d.). Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite. East China Normal University.
  • Various Authors. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Multiple Sources.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • RSC Publishing. (n.d.). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.
  • ResearchGate. (n.d.). Effect of catalyst concentration on reaction kinetics.
  • Worldresearchersassociations.com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • PubMed. (2000). Determination of 1,3-benzodioxanes in Piper mullesua by high-performance thin-layer chromatography.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Chemistry Stack Exchange. (2017). Reimer–Tiemann-like reaction of catechol with diiodomethane.
  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • Quora. (2020). Does the concentration of a catalyst affect the reaction rate?why.
  • Guidechem. (n.d.). Reimer–Tiemann-like reaction of catechol with diiodomethane - FAQ.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Rhodium.ws. (n.d.). A Convenient, High-Yielding Method for the Methylenation of Catechols.
  • Various Authors. (2025). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Multiple Sources.
  • NIH. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Reddit. (2020). Catalyst concentration vs reaction rate.
  • ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors.
  • NIH. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • ResearchGate. (2025). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol.
  • ResearchGate. (n.d.). Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (n.d.). Effect of catalyst load on reaction time and catalyst load.

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Technical Support Center: Improving the Yield of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 1,3-benzodioxole-5-carboxylate. We provide in-depth, field-tested advice to address common challenges, moving beyond procedural steps to explain the underlying chemical principles for robust and reproducible results.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental failures in a direct question-and-answer format. The most common and well-documented synthetic route involves a two-step process: the oxidation of piperonal (heliotropin) to piperonylic acid, followed by the esterification of the acid to the final methyl ester product. Our troubleshooting will focus on this prevalent pathway.

Issue 1: Consistently Low Yield (<80%) in the Oxidation of Piperonal to Piperonylic Acid

A high-yielding oxidation is critical for the overall efficiency of the synthesis. Yields for this step should reliably be in the 90-96% range for the crude product.[1][2] If your yields are significantly lower, consider the following critical parameters.

Question: My piperonylic acid yield is poor. What are the most likely causes and how do I fix them?

Answer: Low yields in this potassium permanganate (KMnO₄)-mediated oxidation almost always trace back to one of four key experimental parameters: order of addition, temperature control, reaction heterogeneity, or premature workup.

A. Incorrect Order of Reagent Addition

  • The Problem: Adding the piperonal to the potassium permanganate solution is a common mistake that can slash the yield to as low as 50%.[1][2] This is due to the instantaneous high concentration of the oxidant relative to the substrate, which can promote over-oxidation and other side reactions.

  • The Solution: The correct procedure is to slowly add the KMnO₄ solution to the heated emulsion of piperonal in water over a period of 40-45 minutes.[1][2] This maintains a controlled concentration of the oxidant and favors the desired reaction pathway.

B. Poor Temperature Control

  • The Problem: The reaction is highly temperature-sensitive. If the temperature drops below 70°C, the reaction rate slows dramatically, leading to incomplete conversion. If it exceeds 80°C, the risk of side reactions, including potential cleavage of the methylenedioxy bridge by the strong oxidant, increases.[1][2][3]

  • The Solution: Use a steam bath or a thermostatically controlled heating mantle to maintain the reaction temperature strictly between 70-80°C throughout the permanganate addition and for the subsequent hour of stirring.[1][2]

C. Insufficient Stirring and Emulsion

  • The Problem: Piperonal has a low melting point (37°C) and is poorly soluble in water.[4][5] The reaction occurs at the interface between the molten piperonal droplets and the aqueous permanganate solution. Without vigorous agitation, the two phases will not mix adequately, resulting in a very slow and incomplete reaction.

  • The Solution: Stirring must be sufficiently vigorous to create a thorough emulsion of the molten piperonal with the water before and during the addition of the oxidant.[2] This maximizes the surface area for the reaction to occur.

D. Premature Workup

  • The Problem: The disappearance of the purple permanganate color is not the true endpoint of the reaction. The intermediate manganese species must be fully reduced.

  • The Solution: After the final addition of the KMnO₄ solution, continue vigorous stirring at 70-80°C for at least one additional hour to ensure the complete reduction of the permanganate.[1][2]

Below is a logical workflow to diagnose issues in the oxidation step:

G start Low Yield of Piperonylic Acid q1 What was your order of addition? start->q1 a1_correct KMnO4 solution added to piperonal emulsion q1->a1_correct Correct a1_wrong Piperonal added to KMnO4 solution q1->a1_wrong Incorrect q2 Was temperature maintained between 70-80°C? a1_correct->q2 fix1 Correct the order of addition. This is the most likely cause. a1_wrong->fix1 end_node Yield should now improve to >90% a2_yes Yes q2->a2_yes a2_no No / Unsure q2->a2_no q3 Was stirring vigorous enough to create a stable emulsion? a2_yes->q3 fix2 Implement precise temperature control (e.g., water bath, controller). a2_no->fix2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Did you stir for 1 hr after final KMnO4 addition? a3_yes->q4 fix3 Increase stirring speed. Use appropriate flask size and stir bar. a3_no->fix3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no a4_yes->end_node fix4 Ensure a full post-addition stirring period to complete the reaction. a4_no->fix4

Caption: Troubleshooting Flowchart for Piperonal Oxidation.

Issue 2: Poor Yield or No Reaction in the Esterification of Piperonylic Acid

Question: I have pure piperonylic acid, but my Fischer esterification with methanol and a sulfuric acid catalyst is giving low yields. What's wrong?

Answer: Fischer esterification is an equilibrium-controlled process. Low yields are typically due to the presence of water or issues with catalyst activity.

  • The Problem: Water in the Reaction. Water is a product of the reaction. According to Le Châtelier's principle, any water present at the start will inhibit the forward reaction and push the equilibrium back towards the starting materials. Your piperonylic acid, methanol, and glassware must be scrupulously dry.

  • The Solution:

    • Dry Starting Material: Ensure the piperonylic acid is thoroughly dried after its synthesis and before use.

    • Use Anhydrous Methanol: Use a freshly opened bottle of anhydrous methanol or methanol dried over molecular sieves.

    • Drive the Equilibrium: Use a large excess of methanol to act as both solvent and reagent, pushing the equilibrium towards the product side. A common technique is to use methanol as the solvent and reflux the reaction.

  • The Problem: Inactive or Insufficient Catalyst. An insufficient amount of acid catalyst will result in a slow reaction that does not reach equilibrium in a reasonable time.

  • The Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid. For a typical lab-scale reaction, 3-5 mol% relative to the carboxylic acid is a good starting point.

Issue 3: Final Product is Impure

Question: My final product shows contamination with starting materials. How can I improve its purity?

Answer: Purity issues often stem from an incomplete reaction or inadequate workup and purification procedures.

  • Contaminant: Unreacted Piperonal. If the initial oxidation was incomplete, piperonal can carry through.

    • Diagnosis: During the workup of the piperonylic acid, unreacted piperonal may separate as an oil upon cooling the combined filtrate and washings before acidification.[2]

    • Solution: Filter this oil off before acidifying the solution to precipitate the piperonylic acid.[2]

  • Contaminant: Unreacted Piperonylic Acid. If the esterification is incomplete, the acidic starting material will contaminate your final ester product.

    • Diagnosis: The presence of carboxylic acid can be detected by TLC or IR spectroscopy (broad O-H stretch).

    • Solution: During the workup of the ester, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic piperonylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.

  • Final Purification: For the highest purity, the crude piperonylic acid intermediate can be recrystallized from 95% ethyl alcohol.[1] The final methyl ester product, if not sufficiently pure after a basic wash, can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound? The most prevalent method is a two-step synthesis starting from piperonal.[4] The first step is the oxidation of piperonal to piperonylic acid, commonly achieved with potassium permanganate.[1][2] The second step is the acid-catalyzed esterification of piperonylic acid with methanol.[4] Other documented starting materials for producing the piperonylic acid intermediate include piperic acid, safrole, and isosafrole.[2]

Q2: What is a typical yield for the overall process? The oxidation step can achieve yields of 90-96% for the crude piperonylic acid.[1][2] After recrystallization, a yield of 78-84% of pure acid is reported.[1][2] A well-optimized Fischer esterification can also be very high-yielding (>90%). Therefore, an overall yield of 70-80% from piperonal is an achievable target for high-purity this compound.

Q3: What are the primary safety concerns for this synthesis?

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Strong Acids (H₂SO₄, HCl): Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a fume hood.

  • Organic Solvents: Methanol, ethyl acetate, and other solvents are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated area or fume hood.

Data Summary & Protocols

Comparative Yields for Piperonylic Acid Synthesis
Starting MaterialReagents/Reaction TypeReaction ConditionsYield (%)Reference
PiperonalPotassium Permanganate (KMnO₄)70-80°C, 1 hr post-addition90-96 (Crude)[1]
PiperonalPotassium Permanganate (KMnO₄)Recrystallized from 95% ethanol78-84 (Pure)[1]
Piperonyl AlcoholSodium Hypochlorite (NaClO)Room temp, 2 hours96[1]
PiperonaldehydeSodium Hypochlorite (NaClO)Room temp, 2 hours86[1]
Experimental Protocols
Protocol 1: Oxidation of Piperonal to Piperonylic Acid

This protocol is adapted from Organic Syntheses procedures.[2]

  • Setup: In a 3-liter three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 75 g (0.5 mole) of piperonal and 1.5 liters of water.

  • Emulsification: Begin vigorous stirring and heat the mixture on a steam bath to 70-80°C to create a fine emulsion of the molten piperonal.

  • Oxidant Preparation: Separately, dissolve 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

  • Addition: Slowly add the permanganate solution from the dropping funnel to the piperonal emulsion over 40-45 minutes. Maintain the temperature at 70-80°C and continue vigorous stirring.

  • Reaction Completion: After the addition is complete, continue stirring and heating for one additional hour.

  • Workup: Make the solution alkaline with a 10% potassium hydroxide solution. Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with three 200-mL portions of hot water.

  • Isolation: Combine the filtrate and washings. Cool the solution. If any unreacted piperonal separates, filter it off. Acidify the clear solution with hydrochloric acid until no more precipitate forms.

  • Purification: Filter the resulting piperonylic acid, wash with cold water until free of chlorides, and dry. This should yield 60-64 g (90-96%) of crude product. For further purification, recrystallize from 95% ethyl alcohol.

Protocol 2: Fischer Esterification to this compound

This is a general representative protocol for Fischer esterification.

  • Setup: To a round-bottom flask containing 10 g of dry piperonylic acid, add 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Purify further by recrystallization or column chromatography if necessary.

Overall Synthetic Workflow

G Piperonal Piperonal (Starting Material) Oxidation Step 1: Oxidation Reagents: KMnO4, H2O Temp: 70-80°C Piperonal->Oxidation PiperonylicAcid Piperonylic Acid (Intermediate) Oxidation->PiperonylicAcid Purification1 Workup & Purification (Filtration, Acidification, Recrystallization) PiperonylicAcid->Purification1 Esterification Step 2: Esterification Reagents: CH3OH, H2SO4 (cat.) Conditions: Reflux Purification1->Esterification FinalProduct Methyl 1,3-benzodioxole- 5-carboxylate (Product) Esterification->FinalProduct Purification2 Workup & Purification (Extraction, Washes, Chromatography) FinalProduct->Purification2

Caption: Two-Step Synthesis of this compound.

References
  • A Technical Guide to the Historical Synthesis of Piperonylic Acid. Benchchem.
  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Cheméo. Available from: [Link]

  • Piperonylic acid. Organic Syntheses Procedure. Available from: [Link]

  • Piperic acid oxidation to Piperonal. Sciencemadness.org. Available from: [Link]

  • Piperic acid oxidation to Piperonal. Sciencemadness.org. Available from: [Link]

  • Piperonal. Wikipedia. Available from: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. SIELC Technologies. Available from: [Link]

  • Phase Transfer Oxidation of Piperic Acid. Sciencemadness.org. Available from: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST WebBook. Available from: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST WebBook. Available from: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST WebBook. Available from: [Link]

  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. Available from: [Link]

  • Piperonal preparation method. Eureka | Patsnap. Available from: [Link]

  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives. Google Patents.
  • Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. PubChem. Available from: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available from: [Link]

  • Piperonal. PubChem. Available from: [Link]

  • This compound. gsrs. Available from: [Link]

  • 1,3-Benzodioxole-5-carboxylic acid. PubChem. Available from: [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. Available from: [Link]

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"side reactions and byproduct formation in piperonylic acid esterification"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of piperonylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction, minimize side product formation, and optimize your yields.

Frequently Asked Questions (FAQs)

What is the most common method for the esterification of piperonylic acid?

The most common and direct method for the esterification of piperonylic acid is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][3] Due to its reversible nature, specific techniques are often employed to drive the reaction to completion.[2][4]

Which acid catalysts are typically used?

Strong Brønsted acids are the catalysts of choice for Fischer esterification.[2] Commonly used catalysts include:

  • Sulfuric acid (H₂SO₄): Highly effective and inexpensive.

  • p-Toluenesulfonic acid (TsOH): A solid, making it easier to handle than sulfuric acid.

  • Lewis acids: Such as scandium(III) triflate, can also be used.[1]

For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which uses DCC and DMAP, can be an alternative.[5]

What are the key parameters to control for a successful esterification?

The Fischer esterification is an equilibrium-controlled process, so the following parameters are critical:

  • Temperature: Reactions are typically run at reflux to ensure a reasonable reaction rate.[1]

  • Reaction Time: The time required to reach equilibrium can range from a few hours to overnight, depending on the specific substrates and conditions.[1]

  • Removal of Water: The water generated as a byproduct must be removed to shift the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the alcohol.[2][4]

  • Stoichiometry: Using the alcohol as the solvent (in large excess) is a common strategy to drive the reaction forward.[4]

Reaction and Side Reaction Pathways

EsterificationPathways cluster_main Desired Reaction cluster_side Side Reactions & Byproducts PiperonylicAcid Piperonylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate PiperonylicAcid->Tetrahedral_Intermediate + H⁺, + R-OH Degradation_Products Protocatechuic Acid (Methylenedioxy bridge cleavage) PiperonylicAcid->Degradation_Products Harsh Acid/Heat Alcohol Alcohol (R-OH) Tetrahedral_Intermediate->PiperonylicAcid Reversible Piperonyl_Ester Piperonyl Ester Tetrahedral_Intermediate->Piperonyl_Ester - H₂O, - H⁺ Transesterification_Product Different Piperonyl Ester Piperonyl_Ester->Transesterification_Product + R'-OH (impurity)

Caption: Main and side reaction pathways in piperonylic acid esterification.

Troubleshooting Guide

Symptom / Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Conversion of Piperonylic Acid 1. Equilibrium Not Shifted: The reaction has reached equilibrium with significant starting material remaining.[2][4] 2. Insufficient Catalyst: The amount of acid catalyst is too low to effectively protonate the carbonyl group. 3. Presence of Water: Water in the starting materials or solvent is hindering the forward reaction.1. Drive the Equilibrium: Use a large excess of the alcohol (e.g., as the solvent). Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1][4] 2. Optimize Catalyst Loading: Increase the catalyst concentration incrementally. Typical loadings are 1-5 mol% of the carboxylic acid. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding molecular sieves to the reaction mixture.
Formation of a Dark-Colored or Tarry Reaction Mixture 1. Degradation of Piperonylic Acid: Prolonged exposure to high temperatures and strong acid can cause decomposition.[6] 2. Cleavage of the Methylenedioxy Bridge: Under harsh acidic conditions, the methylenedioxy group can be hydrolyzed to a catechol (protocatechuic acid), which is prone to oxidation and polymerization.[6]1. Reduce Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Use a Milder Catalyst: Consider using a less aggressive catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid. 3. Protect the Methylenedioxy Group: For particularly sensitive substrates, protection of the catechol moiety might be necessary, although this adds extra steps to the synthesis.
Presence of an Additional Ester Byproduct in NMR/GC-MS 1. Transesterification: If your product ester was exposed to a different alcohol (e.g., during purification with an alcohol other than the one used in the reaction), transesterification may have occurred.[7] 2. Contaminated Alcohol: The alcohol used as a reagent may have been contaminated with another alcohol.1. Careful Purification: Avoid using different alcohols during the workup or recrystallization of the final product. 2. Use Pure Reagents: Ensure the purity of your starting alcohol.
Difficulty in Removing Unreacted Piperonylic Acid 1. High Water Solubility of Piperonylic Acid Salt: During a basic wash, the deprotonated piperonylic acid (piperonylate) is water-soluble, but if the pH is not sufficiently high, it may not be fully extracted. 2. Precipitation of Piperonylic Acid: If the aqueous layer from a basic wash becomes acidic upon standing (e.g., due to dissolved CO₂), the piperonylic acid can precipitate out.1. Effective Basic Wash: Use a 5-10% solution of sodium bicarbonate or sodium carbonate to wash the organic layer. Ensure the aqueous layer is distinctly basic (pH > 8). Repeat the wash if necessary. 2. Prompt Workup: Process the separated layers promptly to avoid precipitation issues.
Troubleshooting Workflow

TroubleshootingWorkflow Start Esterification Reaction Completed Check_Conversion Check Conversion (TLC/GC/NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Conditions Optimize Reaction: - Increase temperature/time - Add more catalyst - Remove water (Dean-Stark) Low_Conversion->Optimize_Conditions Workup Aqueous Workup Good_Conversion->Workup Optimize_Conditions->Start Re-run Reaction Analyze_Crude Analyze Crude Product (NMR/GC-MS) Workup->Analyze_Crude Pure_Product Product is Pure Analyze_Crude->Pure_Product Yes Impure_Product Impurities Detected Analyze_Crude->Impure_Product No Final_Product Pure Piperonyl Ester Pure_Product->Final_Product Identify_Impurities Identify Impurities: - Unreacted Starting Material - Degradation Products - Transesterification Byproduct Impure_Product->Identify_Impurities Purify Purification: - Recrystallization - Column Chromatography Identify_Impurities->Purify Purify->Final_Product

Caption: A logical workflow for troubleshooting piperonylic acid esterification.

Potential Byproducts and Their Identification

Byproduct Chemical Structure Identification Notes (Typical ¹H NMR signals)
Piperonylic Acid (Starting Material) Piperonylic Acid StructureAromatic protons around 7.0-7.6 ppm, a singlet for the methylenedioxy protons (~6.1 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[8]
Protocatechuic Acid Protocatechuic Acid StructureAromatic protons with a different splitting pattern compared to piperonylic acid. The characteristic methylenedioxy singlet is absent. Two broad singlets for the phenolic hydroxyl groups will be present.
Transesterification Product Varies depending on the contaminant alcohol.The aromatic and methylenedioxy signals will be similar to the desired product, but the signals for the ester alkyl group will be different. For example, a methyl ester will show a singlet around 3.9 ppm, while an ethyl ester will show a quartet around 4.4 ppm and a triplet around 1.4 ppm.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Piperonylic Acid with Ethanol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser (or Dean-Stark trap), add piperonylic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of piperonylic acid is complete or no further conversion is observed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ethyl piperonylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Analysis: Piperonylic acid is more polar and will have a lower Rf value than its corresponding ester.

References

  • Xie, Y., et al. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry, 10, 913003. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • PubChem. 1,3-Benzodioxole-5-carboxylic acid. [Link]

  • Organic Syntheses. Piperonylic acid. [Link]

  • Altalhi, F., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. [Link]

  • Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • SciSpace. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]

  • Frontiers in Chemistry. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

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Technical Support Center: Purification of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification challenges of Methyl 1,3-benzodioxole-5-carboxylate.

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound (CAS 326-56-7). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses (e.g., Fischer esterification of the corresponding acid), the primary impurities are:

  • Unreacted Starting Material: 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid) is a very common impurity.[1] It is significantly more polar than the desired ester product.

  • Hydrolysis Product: The ester can hydrolyze back to 1,3-Benzodioxole-5-carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or purification.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., Toluene, Ethyl Acetate, DMF) are common.

  • Side-Reaction Products: Depending on the reaction conditions, impurities from side reactions such as electrophilic substitution on the benzodioxole ring could be present, though these are typically minor if conditions are controlled.[2]

Q2: How can I get a quick and reliable assessment of my crude product's purity?

A2: A multi-pronged approach is best for a comprehensive view:

  • Thin-Layer Chromatography (TLC): This is the fastest method. A good starting eluent system is 3:1 Hexane:Ethyl Acetate. The starting carboxylic acid will have a much lower Rf value (closer to the baseline) than the product ester.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is ideal. A C18 column with a mobile phase of acetonitrile and water is a standard starting point.[3][4]

  • ¹H NMR Spectroscopy: This can quickly reveal the presence of the starting acid (a broad peak for the carboxylic acid proton >10 ppm) and residual solvents.

Q3: My sample is an oil or a waxy solid, but literature suggests it should be a crystalline solid. What's wrong?

A3: This is a classic purification problem. The two most likely causes are:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, leading to a lower melting point, oiling, or prevention of crystallization altogether.

  • "Oiling Out" during Recrystallization: This occurs when the solute is highly soluble in the hot solvent, and upon cooling, it separates as a liquid phase before it can form crystals. This is common when the melting point of the solid is lower than the boiling point of the chosen solvent.

Q4: What are the key physicochemical properties of pure this compound?

A4: Knowing the properties of the target compound is critical for designing a purification strategy.

PropertyValueSource
CAS Number 326-56-7[5][6]
Molecular Formula C₉H₈O₄[6][7]
Molecular Weight 180.16 g/mol [7]
Appearance White to off-white crystalline solidInferred from purification data
Melting Point 53-55 °CCommercially available data
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane; sparingly soluble in hexanes.Inferred from chromatography/recrystallization

Section 2: Troubleshooting Purification Workflows

This guide provides solutions to specific experimental problems. The first step in any purification is to analyze the crude material to understand the nature of the challenge.

Initial Purification Strategy Decision

Before committing to a large-scale purification, use the following decision tree to select the most appropriate starting method based on a quick TLC or HPLC analysis of your crude product.

start Crude Product (this compound) analysis Analyze Purity (TLC / Crude HPLC) start->analysis check_acid Is unreacted carboxylic acid the major impurity? analysis->check_acid wash Perform Liquid-Liquid Extraction: Wash with aq. NaHCO₃ solution check_acid->wash Yes check_polarity Are impurities close in polarity to the product? check_acid->check_polarity No wash->analysis Re-analyze recrystallize Purify by Recrystallization check_polarity->recrystallize No (Different Rf) chromatography Purify by Flash Column Chromatography check_polarity->chromatography Yes (Similar Rf) final_product High Purity Product (>98%) recrystallize->final_product chromatography->final_product

Caption: Purification strategy decision tree.

Problem: Recrystallization yields low recovery or the product "oils out."
  • Causality Explained: "Oiling out" occurs when a compound's solubility limit is reached at a temperature above its melting point. Instead of forming a crystalline lattice, the molecules aggregate as a supercooled liquid. Poor recovery results from choosing a solvent in which the compound is too soluble, even at low temperatures.

  • Troubleshooting Protocol: Systematic Solvent Screening

    • Select Candidates: Choose a range of solvents with varying polarities. Good candidates are isopropanol, ethanol, methanol, ethyl acetate/hexane mixtures, and toluene.

    • Small-Scale Test: In separate test tubes, place ~20-30 mg of your crude material.

    • Solubility at Room Temp: Add the first solvent dropwise (~0.5 mL). If the solid dissolves completely, the solvent is unsuitable for recrystallization (compound is too soluble).

    • Solubility at High Temp: If it doesn't dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

    • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

    • Evaluate: The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a high yield of crystals upon cooling.[8]

  • Recommended Solvent Systems for Trial

Solvent SystemRationale & Comments
Isopropanol or Ethanol Good general-purpose polar protic solvents. Often a good first choice.
Hexane / Ethyl Acetate A less polar system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy. Allow to cool. This anti-solvent method is very effective.
Toluene An aromatic solvent that can be effective for aromatic compounds. Use with caution due to higher boiling point.
Problem: Impurities are not well-separated by flash column chromatography.
  • Causality Explained: Structurally similar impurities, such as regioisomers or homologs, have very similar polarities. This makes them travel through the stationary phase (silica gel) at nearly the same rate, resulting in poor separation (overlapping peaks).

  • Workflow for Optimizing Chromatography

    • TLC Analysis is Key: Before running a column, always optimize the separation on a TLC plate. The ideal solvent system should give your product an Rf value of 0.25 - 0.35 .

    • Adjusting Polarity:

      • If the Rf is too low (spots don't move far), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 15%).

      • If the Rf is too high (spots run to the top), the eluent is too polar. Decrease the proportion of the polar solvent.

    • Consider a Different Solvent System: If you cannot achieve separation in a Hexane/Ethyl Acetate system, switch to a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

cluster_conditions Evaluation start Start: Crude Sample tlc Run TLC with initial eluent (e.g., 15% EtOAc in Hexane) start->tlc check_rf Is Product Rf ~0.3 and separated from impurities? tlc->check_rf run_column Proceed with Flash Column Chromatography check_rf->run_column Yes adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No change_system Try a different solvent system (e.g., DCM/MeOH) check_rf->change_system No adjust_polarity->tlc Re-run TLC too_high Rf > 0.4 (Too High) too_low Rf < 0.2 (Too Low) change_system->tlc Re-run TLC no_sep Impurities not separated

Caption: Workflow for optimizing column chromatography.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, self-validating steps for the most common purification and analysis techniques.

SOP-01: Purity Assessment by RP-HPLC

This method is adapted from standard procedures for analyzing benzodioxole derivatives.[3][4]

ParameterSpecification
Instrumentation HPLC system with UV detector, C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B to 10% A / 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
Procedure 1. Equilibrate the column with the initial conditions for 5 minutes. 2. Inject 10 µL of the sample solution. 3. Record the chromatogram for 15 minutes. 4. The purity is calculated from the relative peak area of the main product peak.
SOP-02: Purification by Flash Column Chromatography
  • Dry Pack the Column: Fill a glass column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude material).

  • Wet the Silica: Pass the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) through the column until the silica is fully wetted and settled. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin running the optimized eluent through the column, applying positive pressure (air or nitrogen).

  • Collect Fractions: Collect the eluate in a series of test tubes.

  • Monitor Fractions: Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • LookChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 6-nitro-, methyl ester. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester. Retrieved from [Link]

  • Chemical Properties. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester (CAS 326-56-7). Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

  • RIFM. (2020). α-Methyl-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester. Retrieved from [Link]

  • PerfumersWorld. (2021). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Retrieved from [Link]

  • RIFM. (n.d.). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Worldresearchersassociations.com. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Reaction Efficiency of Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in the synthesis of benzodioxole derivatives. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common high-level questions regarding solvent choice for reactions involving the formation of the benzodioxole moiety, a crucial scaffold in many biologically active compounds.

Q1: How does solvent polarity fundamentally impact the synthesis of benzodioxoles from catechols?

A1: Solvent polarity is a critical parameter that directly influences both reaction rate and yield. The most common synthesis route, a variation of the Williamson ether synthesis, involves the reaction of a catecholate dianion with a dihalomethane (e.g., dichloromethane or dibromomethane).[1] This is a bimolecular nucleophilic substitution (SN2) reaction.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice.[2][3] They possess high dielectric constants and are excellent at solvating the cation (e.g., Na⁺, K⁺) of the catecholate salt. This leaves the catecholate anion "naked" and highly nucleophilic, accelerating the desired SN2 attack on the dihalomethane.[4] For example, using DMSO as a solvent instead of excess alcohol in a Williamson ether synthesis has been shown to increase the yield of n-butyl ether from 61% to 95% and significantly reduce reaction time.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally poor choices for this reaction.[6] Their acidic protons (O-H bonds) can form strong hydrogen bonds with the highly reactive catecholate anion, creating a "solvent cage".[4][7] This caging effect drastically reduces the nucleophilicity of the anion, slowing down the SN2 reaction to a crawl.[4]

  • Apolar Solvents (e.g., Toluene, Hexane): These solvents are ineffective because the ionic catecholate salt has extremely poor solubility in them, preventing the reaction from occurring in the solution phase.

Q2: What is the role of a phase-transfer catalyst (PTC) and when should I consider using one?

A2: A phase-transfer catalyst is essential when you are working with a biphasic system, for instance, reacting an aqueous solution of sodium or potassium catecholate with a dihalomethane, which is immiscible in water.[8]

The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the catecholate anion from the aqueous phase into the organic phase.[8][9][10] The large, lipophilic alkyl groups on the PTC cation make the ion pair soluble in the organic solvent, where it can then react with the dihalomethane.[10] This technique can significantly increase yields, reduce cycle times, and eliminate the need for hazardous, anhydrous solvents.[8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q3: My reaction yield is consistently low, and TLC/GC-MS analysis shows a significant amount of unreacted catechol. What is the likely cause?

A3: This is a classic symptom of insufficient nucleophile reactivity or competing side reactions.

  • Check Your Solvent: As detailed in Q1, if you are using a polar protic solvent (like ethanol), your catecholate nucleophile is likely being deactivated by hydrogen bonding. Solution: Switch to a polar aprotic solvent like DMF or DMSO.[2][5]

  • Incomplete Deprotonation: Catechol has two hydroxyl groups that must be deprotonated to form the reactive dianion. Incomplete deprotonation with a weak base will leave you with the mono-anion, which is significantly less reactive for the second alkylation step to close the ring. Solution: Ensure you are using at least two full equivalents of a strong base (e.g., NaOH, KOH, NaH) and that your catechol is dry.

  • Side Reactions: The catecholate dianion is sensitive to aerobic oxidation, especially when heated for extended periods, which can lead to the formation of dark, polymeric byproducts.[1] Solution: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: I am observing significant formation of a polymeric, tar-like substance in my reaction flask. Why is this happening and how can I prevent it?

A4: The formation of dark, polymeric material is almost always due to the oxidation of the catechol starting material or intermediates.[1] Catechols are highly susceptible to oxidation, especially under basic conditions and at elevated temperatures, turning into quinones which then readily polymerize.[11]

Troubleshooting Steps:

  • Inert Atmosphere: This is non-negotiable. Purge your reaction vessel thoroughly with Nitrogen or Argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Degas Your Solvent: Solvents can dissolve a significant amount of oxygen. Degas your chosen polar aprotic solvent by sparging with an inert gas for 15-30 minutes before use.

  • Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can accelerate oxidative decomposition. Find the minimum effective temperature for your specific substrate and solvent system (typically 50-100 °C).[2]

Q5: My reaction with dichloromethane is very slow. Can I use a more reactive dihalomethane, and what solvent considerations are there?

A5: Yes, you can often improve reaction rates by using a more reactive electrophile. The reactivity order for dihalomethanes in SN2 reactions is CH₂I₂ > CH₂Br₂ > CH₂Cl₂. However, this comes with trade-offs.

  • Dibromomethane (CH₂Br₂): A good balance of higher reactivity and moderate cost. It is a common alternative to dichloromethane. The solvent principles remain the same; polar aprotic solvents are ideal.

  • Diiodomethane (CH₂I₂): Highly reactive and will speed up the reaction significantly. However, it is much more expensive, less stable, and more prone to side reactions. Its use is typically reserved for particularly unreactive catechol substrates.

When switching to a more reactive halide, you may be able to use a lower reaction temperature, which can help minimize degradation of sensitive substrates.

Part 3: Optimized Protocols and Data

This section provides a detailed experimental workflow for solvent screening and summarizes the expected impact of solvent choice on reaction outcomes.

Experimental Workflow: Solvent Screening for Benzodioxole Synthesis

This protocol outlines a systematic approach to identifying the optimal solvent for the reaction between catechol and a dihalomethane.

Solvent_Screening_Workflow Diagram 1: Solvent Screening Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep 1. Prepare Stock Solutions - Catechol in THF - Base (e.g., 60% NaH) suspension Setup 2. Setup Parallel Reactions - Identical vials under N2 - Stir bars Prep->Setup AddSolvents 3. Add Test Solvents - Vial 1: DMF - Vial 2: DMSO - Vial 3: Acetonitrile - Vial 4: Dioxane Setup->AddSolvents AddReagents 4. Add Reagents - Add Base to each vial - Add Catechol solution - Add Dihalomethane AddSolvents->AddReagents Heat 5. Heat & Monitor - Heat all vials to 80°C - Monitor by TLC/GC-MS at t=1h, 2h, 4h, 8h AddReagents->Heat Workup 6. Quench & Workup - Quench with H2O - Extract with Ethyl Acetate Heat->Workup Analyze 7. Analyze Yield - Quantify product yield (e.g., by GC with internal standard) Workup->Analyze Optimize 8. Select & Optimize - Choose solvent with best yield/rate profile Analyze->Optimize SN2_Mechanism Diagram 2: Solvent Effect in SN2 Mechanism cluster_solvent Polar Aprotic Solvent (e.g., DMF) Nuc [O⁻-Ar-O⁻]²⁻ TS [Transition State]‡ Nuc->TS SN2 Attack label_a Free, highly reactive nucleophile K1 K⁺ DMF1 δ⁻O=CH-N(Me)₂δ⁺ K1->DMF1 solvation DMF2 δ⁻O=CH-N(Me)₂δ⁺ K1->DMF2 label_b Cations solvated by negative dipole of DMF K2 K⁺ DMF3 δ⁻O=CH-N(Me)₂δ⁺ K2->DMF3 solvation DMF4 δ⁻O=CH-N(Me)₂δ⁺ K2->DMF4 Electrophile Br-CH₂-Br (Electrophile) Electrophile->TS Product Benzodioxole Ring (Product) TS->Product Ring Closure

Caption: How polar aprotic solvents solvate cations, enhancing nucleophilicity for the SN2 reaction.

References
  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021-06-11). Sciencemadness.org. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-09). Frontiers. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019-05-16). ResearchGate. [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024-02-04). MDPI. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Method For Producing Optionally Substituted Methylenedioxybenzene.
  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). Master Organic Chemistry. [Link]

  • 1,2 Methylenedioxybenzene synthesis attempt N1. (2020-01-10). YouTube. [Link]

  • Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024-03-06). YouTube. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. (2024-10-31). [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • 14.3: Acetal Formation. (2019-06-05). Chemistry LibreTexts. [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025-02-27). YouTube. [Link]

  • An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase. (2025-08-05). ResearchGate. [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis. (2025-08-06). ResearchGate. [Link]

  • PRODUCTION OF CATECHOLS. WUR eDepot. [Link]

  • Polar Protic and Aprotic Solvents. (2023-01-22). Chemistry LibreTexts. [Link]

  • Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

"strategies for minimizing impurities in Methyl 1,3-benzodioxole-5-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1,3-benzodioxole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-tested insights to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to incomplete reactions or side reactions. The two most common synthetic routes are the Fischer esterification of piperonylic acid and the formation of the methylenedioxy bridge on a catechol derivative followed by esterification.

For the Fischer Esterification Route:

The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[1][2] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, and the water generated during the reaction should be removed.[1][2]

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted piperonylic acid in your final product, which will lower your isolated yield of the desired ester.

    • Troubleshooting:

      • Increase the excess of methanol: Using methanol as the solvent is a common and effective strategy.[1]

      • Use a Dean-Stark apparatus: This will azeotropically remove water as it is formed, driving the reaction to completion.[1]

      • Ensure your acid catalyst is active: Use a fresh, high-quality strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.

      • Reaction Time: Monitor the reaction by TLC or another suitable analytical method to determine the optimal reaction time.

For the Catechol Route (Williamson Ether Synthesis):

This route involves the formation of the methylenedioxy bridge by reacting a catechol derivative (like protocatechuic acid methyl ester) with a dihalomethane (e.g., dichloromethane or diiodomethane) in the presence of a base.[3] This is an SN2 reaction.[3]

  • Side Reactions: The primary cause of low yields in this route is the formation of polymeric byproducts from intermolecular reactions between catechol molecules and the dihalomethane.[3]

    • Troubleshooting:

      • High Dilution: Running the reaction under high dilution conditions favors the intramolecular reaction to form the desired five-membered ring over intermolecular polymerization.

      • Slow Addition: Adding the dihalomethane slowly to the reaction mixture can also help to minimize polymerization.

  • Inefficient Base:

    • Troubleshooting:

      • A strong base is required to deprotonate both hydroxyl groups of the catechol. Ensure your base (e.g., sodium hydroxide, potassium carbonate) is anhydrous and of high purity.

Below is a workflow to diagnose and address low yields:

low_yield_troubleshooting start Low Yield of this compound esterification Fischer Esterification Route start->esterification catechol Catechol Route (Williamson Ether Synthesis) start->catechol incomplete_ester Incomplete Esterification esterification->incomplete_ester ester_conditions Sub-optimal Esterification Conditions esterification->ester_conditions polymerization Polymerization catechol->polymerization base_issue Inefficient Base in Williamson Synthesis catechol->base_issue solution1 Increase Methanol Excess & Remove Water incomplete_ester->solution1 solution2 Optimize Temperature & Reaction Time ester_conditions->solution2 solution3 Use High Dilution & Slow Addition of Dihalomethane polymerization->solution3 solution4 Use Anhydrous, High-Purity Base base_issue->solution4

Caption: Troubleshooting workflow for low yield.

Question 2: I see an unexpected peak in my NMR/LC-MS that I suspect is an impurity. What are the most common impurities and how can I identify them?

Answer:

The nature of the impurities will depend on your synthetic route. Here are the most common ones:

From the Fischer Esterification of Piperonylic Acid:

  • Unreacted Piperonylic Acid: This is the most common impurity. It is more polar than the desired ester and will have a lower Rf value on a TLC plate.

    • Identification:

      • 1H NMR: A broad singlet corresponding to the carboxylic acid proton will be present (typically >10 ppm).

      • LC-MS: A peak corresponding to the molecular weight of piperonylic acid (166.13 g/mol ) will be observed.[4][5]

      • IR: A broad O-H stretch will be present around 2500-3300 cm-1.

From the Williamson Ether Synthesis with a Catechol Precursor:

  • Incompletely Reacted Intermediates: If the reaction to form the methylenedioxy bridge is not complete, you may have mono-alkylated catechol derivatives. These are highly polar and often colored.

  • Polymeric Byproducts: These are higher molecular weight species formed from the intermolecular reaction of multiple catechol and dihalomethane molecules.

    • Identification:

      • 1H NMR: The spectra can be complex and show broad signals.

      • GPC/SEC: Gel permeation chromatography can be used to identify the presence of higher molecular weight species.

      • Mass Spectrometry: Look for ions corresponding to multiples of the repeating unit.

  • Dimeric Impurities: A common byproduct is the formation of a dimer where two benzodioxole rings are linked by a methylene bridge, such as bis(benzo[d][6][7]dioxol-5-yl)methane.

    • Identification:

      • 1H NMR: A characteristic singlet for the bridging CH2 group will be present.

      • Mass Spectrometry: A molecular ion peak corresponding to the dimer's mass will be observed.

The following table summarizes the characteristics of common impurities:

ImpuritySynthetic RouteKey Identification Features
Piperonylic AcidFischer Esterification1H NMR: Broad singlet >10 ppm. MS: m/z = 166.13. IR: Broad O-H stretch.
Polymeric ByproductsWilliamson Ether Synthesis1H NMR: Broad, complex signals. GPC/SEC: High molecular weight peaks.
Bis(benzo[d][6][7]dioxol-5-yl)methaneWilliamson Ether Synthesis1H NMR: Singlet for bridging CH2. MS: Molecular ion peak for the dimer.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted piperonylic acid from my final product?

A1: Unreacted piperonylic acid can be removed through a few key methods:

  • Aqueous Base Wash: During the workup of the esterification reaction, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium carbonate) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The ester will remain in the organic layer. Be sure to perform multiple washes to ensure complete removal.

  • Column Chromatography: If the base wash is insufficient, column chromatography on silica gel is a very effective method. Since piperonylic acid is significantly more polar than its methyl ester, it will have a lower Rf and can be easily separated. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Choose a solvent system where the ester is soluble at high temperatures but the piperonylic acid is less soluble, or vice-versa.

Q2: What are the best practices to prevent the formation of polymeric byproducts during the Williamson ether synthesis of the methylenedioxy bridge?

A2: The key to preventing polymerization is to favor the intramolecular cyclization over the intermolecular reaction. This can be achieved through the following best practices:

  • High Dilution: Performing the reaction at a low concentration (high dilution) of the catechol starting material minimizes the chances of two catechol molecules reacting with the same dihalomethane molecule.

  • Slow Addition of the Dihalomethane: Adding the dihalomethane dropwise to the reaction mixture containing the deprotonated catechol ensures that the concentration of the dihalomethane is always low. This favors the 1:1 reaction and subsequent intramolecular cyclization.

  • Use of a Phase Transfer Catalyst: In a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst can facilitate the reaction at the interface and can sometimes help to control the reaction and reduce side products.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It can also give a preliminary indication of the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase C18 column is often suitable for separating the non-polar ester from more polar starting materials and byproducts.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR is essential for confirming the structure of the final product and for identifying and quantifying impurities that have distinct NMR signals.

Experimental Protocols

Protocol 1: Workup Procedure to Remove Unreacted Piperonylic Acid

  • After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • If methanol was used in excess, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 10 g scale reaction). You will observe gas evolution (CO2) during the first wash.

  • Wash the organic layer with water (1 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.

Protocol 2: Column Chromatography for Purification

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

purification_workflow start Crude this compound workup Aqueous Base Wash (e.g., NaHCO3) start->workup analysis1 TLC/HPLC Analysis workup->analysis1 decision Is the product pure? analysis1->decision column Column Chromatography decision->column No recrystallization Recrystallization decision->recrystallization No (if solid) final_product Pure this compound decision->final_product Yes column->final_product recrystallization->final_product

Caption: General purification workflow.

References

  • Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperonylic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3922285A - Process for the methylenation of catechols.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017, August 9). Methylenation of catechol with dichloromethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013, May 22). What are the methods to deprotect methylene dioxy group? Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • GRS. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Piperonylic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, November 9). Total Synthesis of Carpanone from Catechol. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Addressing Poor Solubility in Benzodioxole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for benzodioxole derivatization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important structural motif. The 1,3-benzodioxole core is a key pharmacophore and synthetic intermediate found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] However, its synthesis, often involving the reaction of catechols with various electrophiles, can be plagued by the poor solubility of one or more reactants. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome these solubility hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide: Navigating Solubility Challenges

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: My catechol starting material is not dissolving in the reaction solvent, leading to a heterogeneous mixture and low yield. What are my options?

A1: This is a classic challenge in benzodioxole synthesis. The polarity mismatch between the often polar, hydrogen-bond-donating catechol and a less polar dihalomethane or other electrophile in a non-polar solvent is a common source of poor solubility. Here’s a systematic approach to troubleshoot this issue:

1. Solvent System Optimization: The choice of solvent is paramount.[6][7][8]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving catechols.[6][9] They possess high dielectric constants and are effective at solvating cations, which can be beneficial if you are using a base to deprotonate the catechol. However, be mindful that high reaction temperatures in DMF and DMSO can sometimes lead to decomposition.[10]

  • Co-Solvent Systems: If a single solvent doesn't provide the desired solubility for all reactants, a co-solvent system can be effective. For example, a mixture of a polar aprotic solvent to dissolve the catechol and a less polar solvent to dissolve the electrophile can create a homogenous reaction environment.

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are common choices, particularly when strong bases like sodium hydride (NaH) are used to generate the alkoxide in situ.[11]

2. Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions where reactants are in different phases. In the context of benzodioxole synthesis, a phase-transfer catalyst facilitates the transfer of the catecholate anion from an aqueous or solid phase into the organic phase where the electrophile resides.

  • Mechanism of Action: A quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB) is typically used as the catalyst. The lipophilic cation of the catalyst pairs with the catecholate anion, shuttling it into the organic phase to react with the dihalomethane.

  • Advantages: PTC often allows for milder reaction conditions, avoids the need for anhydrous solvents, and can significantly improve reaction rates and yields. It is a common strategy in industrial syntheses.[6]

3. High-Energy Input Techniques:

  • Ultrasonic Irradiation (Sonication): Ultrasound can dramatically enhance reaction rates and yields by promoting mass transfer and creating localized hot spots, which can aid in dissolving recalcitrant starting materials.[12][13][14] This technique is particularly useful for heterogeneous reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[15] This can be especially effective in overcoming solubility barriers by providing the necessary activation energy in a short period.

4. "Green" and Unconventional Solvent Choices:

  • Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature.[16][17] They have negligible vapor pressure and can be tailored to dissolve a wide range of organic and inorganic compounds.[16][17][18][19] Their unique solvating properties can be highly advantageous for overcoming poor reactant solubility.[16][17]

  • Solvent-Free Reactions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be a viable option, particularly if the reactants melt to form a homogenous liquid phase.[20]

Here is a decision-making workflow for addressing poor catechol solubility:

Solubility_Troubleshooting start Poor Catechol Solubility solvent_opt Optimize Solvent System (DMF, DMSO, Acetonitrile) start->solvent_opt Initial Approach ptc Implement Phase-Transfer Catalysis (PTC) solvent_opt->ptc Still Heterogeneous success Homogeneous Reaction Improved Yield solvent_opt->success Success energy_input Utilize High-Energy Input (Sonication, Microwave) ptc->energy_input Further Optimization Needed ptc->success Success green_solvents Explore Unconventional Solvents (Ionic Liquids, Solvent-Free) energy_input->green_solvents For Specialized Cases energy_input->success Success green_solvents->success Success

Caption: Decision tree for troubleshooting poor catechol solubility.

Q2: I'm using dichloromethane (DCM) as both a reactant and a solvent, but my catechol is insoluble. How can I proceed?

A2: This is a common scenario in the classic synthesis of the parent 1,3-benzodioxole. Dichloromethane is a relatively non-polar solvent, leading to poor solubility of the more polar catechol. Here are some effective strategies:

  • Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is an ideal solution here. A typical setup would involve the catechol, a base like sodium hydroxide or potassium hydroxide in water, dichloromethane, and a phase-transfer catalyst like TBAB. The catalyst will transport the deprotonated catechol into the DCM phase to react.

  • Use of a Co-Solvent: Adding a small amount of a polar aprotic solvent like DMF or DMSO can help to dissolve the catechol, creating a more homogeneous reaction environment. However, be cautious as this can sometimes complicate the workup.

  • In Situ Generation of the Catecholate: Using a strong base like sodium hydride (NaH) in a solvent like THF can deprotonate the catechol to form the more soluble sodium catecholate.[11] The dichloromethane can then be added to the reaction mixture.

A Note on Dichloromethane Safety: Dichloromethane is a hazardous chemical and a suspected carcinogen.[21][22] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves offer limited protection, so double gloving or using more resistant gloves is recommended), and safety goggles.[21][22][23][24][25]

Q3: My electrophile (e.g., a dihaloalkane or an acyl halide) is not soluble in the polar aprotic solvent I'm using to dissolve my catechol. What should I do?

A3: This is the reverse of the more common problem but can be equally challenging. Here's how to approach this:

  • Solvent Screening: A systematic solvent screen is the first step.[20] You may need to find a solvent that offers a compromise in solubility for both reactants. A table of common solvents and their properties can be a useful reference.

SolventDielectric Constant (20°C)Polarity IndexBoiling Point (°C)
n-Hexane1.880.169
Toluene2.382.4111
Dichloromethane9.083.140
Tetrahydrofuran (THF)7.584.066
Acetonitrile37.55.882
N,N-Dimethylformamide (DMF)36.76.4153
Dimethyl sulfoxide (DMSO)46.77.2189

Data sourced from various chemical reference materials.[26]

  • Reverse Phase-Transfer Catalysis: While less common, it is conceptually possible to use a phase-transfer catalyst to bring a non-polar reactant into a polar phase.

  • Gradual Addition: Slowly adding the solution of the soluble reactant to a suspension of the insoluble reactant can sometimes be effective, as the reaction at the interface consumes the insoluble component, gradually drawing it into the solution phase according to Le Chatelier's principle.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions I should be aware of when dealing with solubility issues?

A: Poor solubility can lead to localized high concentrations of reactants and reagents, which can favor side reactions. In the context of benzodioxole synthesis, which is a variation of the Williamson ether synthesis, the most common side reaction is elimination, particularly with secondary or tertiary alkyl halides.[6][7] Additionally, for aryloxide nucleophiles, alkylation on the aromatic ring can compete with O-alkylation.[6] In acylation reactions, the formation of mono- and di-acylated catechol byproducts can occur.[10]

Q: Can temperature be used to overcome poor solubility?

A: Yes, increasing the reaction temperature will generally increase the solubility of your reactants. However, this must be done with caution. Higher temperatures can also lead to an increase in the rate of side reactions and potentially cause decomposition of starting materials or products.[10] It is crucial to find an optimal temperature that balances solubility and reaction selectivity.

Q: Are there any "greener" alternatives to chlorinated solvents like dichloromethane?

A: Yes, the development of more environmentally benign synthetic methods is an active area of research.[27] For benzodioxole synthesis, consider the following:

  • Vapor-Phase Reactions: Some syntheses can be carried out in the vapor phase using heterogeneous catalysts, completely avoiding the use of solvents.[27]

  • Ionic Liquids: As mentioned earlier, ionic liquids can be excellent, recyclable alternatives to volatile organic compounds.[16][17][19]

  • Supercritical Fluids: Supercritical carbon dioxide is another potential green solvent, although it requires specialized equipment.

Experimental Protocols

Protocol 1: Benzodioxole Synthesis using Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of 1,3-benzodioxole from catechol and dichloromethane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Catechol

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol and TBAB in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the aqueous NaOH solution to the DCM solution with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the catechol.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography as needed.

PTC_Workflow start Start dissolve Dissolve Catechol & TBAB in DCM start->dissolve add_base Add Aqueous NaOH Solution dissolve->add_base reflux Heat to Reflux (40°C) add_base->reflux workup Cool, Separate, Wash, and Dry Organic Layer reflux->workup purify Concentrate and Purify workup->purify end End Product purify->end

Caption: Workflow for benzodioxole synthesis via PTC.

References

  • Vertex AI Search. (n.d.). Dichloromethane Safety Measures and Best Practices: A Guide for Lab Professionals.
  • VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information.
  • National Institutes of Health. (2025, March). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • BDMAEE. (2025, July 31). A comprehensive guide to handling, storage, and disposal of dichloromethane (dcm).
  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025, December). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives.
  • An-Najah National University Repository. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY.
  • ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.
  • PubMed. (1972). [Derivatives of methylenedioxybenzene. 35. A novel synthesis of 3,6 dihydroxy-2-ethyl-1,4-benzoquinone, embelin, vilangin, rapanone, dihydromaesaquinone, bhogatin, spinulosin and oosporein].
  • Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite. (n.d.).
  • ResearchGate. (n.d.). An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase.
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  • PubMed. (2020). Ultrasound-assisted synthesis of heterocyclic compounds.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.).
  • YouTube. (2020, January 17). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis.
  • PubMed Central. (n.d.). Ultrasound for Drug Synthesis: A Green Approach.
  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
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  • PubMed Central. (2023, February 20). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.
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  • ResearchGate. (n.d.). Preparation and characterization of novel ionic liquid based on benzotriazolium cation.
  • PubMed Central. (n.d.). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring.
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  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole.
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  • Wikipedia. (n.d.). 1,3-Benzodioxole.
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Validation & Comparative

A Comparative Guide to the Purity Validation of Methyl 1,3-benzodioxole-5-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Methyl 1,3-benzodioxole-5-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and scientific rationale.

The Critical Role of Purity in Drug Development

The journey from a chemical intermediate like this compound to a therapeutic agent is governed by stringent quality control. The presence of impurities, even in trace amounts, can have unforeseen consequences, including altered biological activity, increased toxicity, or compromised stability of the active pharmaceutical ingredient (API). Therefore, employing a validated, accurate, and precise analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.

This guide will focus on the practical application and validation of a primary analytical technique, HPLC, and compare its performance characteristics with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method will be evaluated based on its specificity, sensitivity, accuracy, and precision, providing a comprehensive framework for selecting the most appropriate technique for a given analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely adopted technique for the purity assessment of non-volatile and semi-volatile organic compounds in the pharmaceutical industry. Its versatility, high resolving power, and sensitivity make it an ideal choice for separating this compound from potential process-related impurities and degradation products.

The Causality Behind the HPLC Method Design

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC method is most appropriate. This is because the molecule possesses a moderate degree of polarity, making it well-suited for partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

The UV-Visible detector is the most common and robust choice for this analysis, as the benzodioxole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection.

Experimental Protocol: HPLC Method Validation

This protocol is based on established methods for structurally similar aromatic esters and is designed to be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent resolution for aromatic esters.
Mobile Phase Methanol:Water (45:55 v/v)A common, effective mobile phase for compounds of moderate polarity. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and resolution.
Injection Volume 20 µLA typical injection volume for achieving good peak shape and sensitivity.
Detection UV at 254 nmThe aromatic ring of the analyte exhibits strong absorbance at this wavelength.
Column Temp. Ambient (~25 °C)Sufficient for reproducible results without the need for heating.
Validation Parameters

The validation of this HPLC method must demonstrate its suitability for its intended purpose.[4] The following parameters, as defined by ICH guidelines, should be assessed:[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike/recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should typically be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment. The relative standard deviation (RSD) for precision studies should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaRepresentative Result
Specificity Well-resolved peakResolution > 2.0
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≈ 3:10.05 µg/mL
LOQ Signal-to-Noise ≈ 10:10.15 µg/mL

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Final Report Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Injection Inject Samples & Standards HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOQ_LOD LOQ/LOD Data_Acquisition->LOQ_LOD Final_Report Validation Report & Purity Statement Specificity->Final_Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOQ_LOD->Final_Report

Caption: Workflow for HPLC method validation.

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, a comprehensive understanding of a compound's purity profile often benefits from the application of orthogonal techniques. Gas Chromatography and Quantitative NMR are powerful alternatives that provide different, and often complementary, information.

Gas Chromatography (GC): A Viable Alternative for Volatile Compounds

GC is an excellent technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[5] this compound is amenable to GC analysis, making it a suitable alternative to HPLC.

ParameterRecommended SettingRationale
Column Non-polar (e.g., Rtx-1, Rtx-5)Suitable for the separation of aromatic esters.
Injector Temp. 250 °CEnsures complete volatilization of the sample.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Start at 100°C, ramp to 250°CA temperature gradient allows for the separation of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides both quantification and structural information for impurity identification.
  • Advantages of GC:

    • Higher resolution for volatile compounds.

    • Mass spectrometric detection provides structural information, aiding in the identification of unknown impurities.

  • Disadvantages of GC:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some compounds, adding complexity to the sample preparation.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary ratio method for purity assessment.[6] Unlike chromatographic techniques that rely on a reference standard of the analyte, qNMR allows for the direct quantification of a compound against a certified internal standard of a different structure.

ParameterRecommended SettingRationale
Spectrometer ≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆Must completely dissolve both the analyte and the internal standard.
Internal Standard Maleic acid, 1,4-DinitrobenzeneMust have signals that do not overlap with the analyte signals and be of high, certified purity.
Acquisition Long relaxation delay (D1)Ensures complete relaxation of all protons for accurate integration.
  • Advantages of qNMR:

    • It is a primary method, providing a direct measure of purity without the need for an analyte-specific reference standard.

    • Provides structural information, confirming the identity of the analyte and potentially identifying impurities.

    • Less sensitive to differences in detector response between the analyte and impurities.

  • Disadvantages of qNMR:

    • Lower sensitivity compared to HPLC and GC.

    • Requires a highly pure and certified internal standard.

    • Complex mixtures can lead to overlapping signals, making quantification difficult.

Logical Framework for Method Selection

Method_Selection cluster_criteria Key Considerations cluster_methods Analytical Techniques Analyte This compound (Purity Assessment) Volatility Volatility & Thermal Stability Analyte->Volatility Impurity_Profile Expected Impurity Profile (Known vs. Unknown) Analyte->Impurity_Profile Sensitivity Required Sensitivity Analyte->Sensitivity Reference_Standard Availability of Reference Standard Analyte->Reference_Standard HPLC HPLC-UV Volatility->HPLC Non-volatile/Semi-volatile GC GC-MS Volatility->GC Volatile Impurity_Profile->HPLC Known impurities Impurity_Profile->GC Unknown volatile impurities qNMR qNMR Impurity_Profile->qNMR Structural confirmation Sensitivity->HPLC High Sensitivity->GC Very High Sensitivity->qNMR Moderate Reference_Standard->HPLC Analyte standard required Reference_Standard->GC Analyte standard required Reference_Standard->qNMR Certified internal standard

Caption: Decision tree for analytical method selection.

Conclusion: An Integrated Approach to Purity Validation

The purity validation of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC stands out as a versatile and robust method for routine quality control, a comprehensive purity assessment often benefits from an integrated approach.

  • HPLC is the recommended primary technique for routine purity testing due to its high resolution, sensitivity, and applicability to a wide range of potential impurities.

  • GC-MS serves as an excellent orthogonal method, particularly for identifying and quantifying volatile impurities, providing an additional layer of confidence in the purity assessment.

  • qNMR offers a powerful, absolute quantification method that is invaluable for the certification of reference standards and for providing an independent verification of purity without reliance on an analyte-specific standard.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and defensible strategy for the purity validation of this compound, ultimately contributing to the development of safer and more effective medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Shabir, G. A. HPLC method development and validation for pharmaceutical analysis. Pharmaceutical Technology, 2003.
  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014, 57(21), 9220–9231.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. [Link]

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  • Singh, S., & Bakshi, M. Guidance on conduct of stress tests for forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 2000, 22(4), 629-633.
  • Ahuja, S., & Dong, M. W. (Eds.). Handbook of pharmaceutical analysis by HPLC. Elsevier, 2005.
  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 2005, 38(5), 813-823.
  • ResearchGate. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. 2015. [Link]

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  • Müller, I. B., & Windberg, C. N. Validation of an HPLC method for quantitation of MDMA in tablets. Journal of chromatographic science, 2005, 43(8), 434-437. [Link]

  • ResearchGate. RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. 2023. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. 2024. [Link]

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  • Innovatech Labs. How GC/MS is Used to Determine Essential Oil Purity. 2023. [Link]

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"comparative analysis of Methyl 1,3-benzodioxole-5-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 1,3-benzodioxole-5-carboxylate, also known as methyl piperonylate or methyl 3,4-methylenedioxybenzoate, is a valuable building block in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals. Its unique benzodioxole moiety is a key structural feature in many natural products and synthetic molecules with significant biological activities. The efficient and scalable synthesis of this ester is therefore of paramount importance. This guide provides a comparative analysis of the most common and effective methods for its preparation, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction to the Synthetic Landscape

The synthesis of this compound primarily involves the esterification of its corresponding carboxylic acid, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). The choice of esterification method is critical and depends on factors such as scale, desired purity, availability of reagents, and the sensitivity of other functional groups in more complex substrates. This guide will focus on two principal and widely employed strategies: the classic Fischer-Speier esterification and a two-step approach via an acyl chloride intermediate. We will also briefly discuss the use of diazomethane as a potent but hazardous alternative.

The journey to this compound often begins with a commercially available and relatively inexpensive starting material, piperonal (heliotropin). A common and high-yielding method for the preparation of the necessary precursor, piperonylic acid, is the oxidation of piperonal.[1]

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a balance of efficiency, cost, safety, and scalability. Below is a comparative overview of the primary methods for the synthesis of this compound.

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Fischer-Speier Esterification Piperonylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄)90-95%[2]Cost-effective, simple procedure, scalable.Reversible reaction requiring an excess of alcohol or removal of water to drive to completion; may not be suitable for acid-sensitive substrates.[1]
Via Acyl Chloride Piperonylic acid, Thionyl chloride (SOCl₂), MethanolGenerally highProceeds to completion, not an equilibrium reaction; useful for substrates that are sensitive to strong acids.[3]Requires handling of corrosive and moisture-sensitive thionyl chloride; generates HCl and SO₂ as byproducts.[3]
Diazomethane Methylation Piperonylic acid, Diazomethane (CH₂N₂)Nearly quantitativeHigh-yielding, rapid reaction at room temperature, minimal byproducts.Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and equipment.

Detailed Experimental Protocols

Method 1: Fischer-Speier Esterification

This method represents the most direct and atom-economical approach for the synthesis of this compound. The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[1] To achieve high yields, the equilibrium is shifted towards the product by using a large excess of the alcohol (methanol in this case), which also serves as the solvent.

Reaction Scheme:

Fischer_Esterification Piperonylic Acid Piperonylic Acid This compound This compound Piperonylic Acid->this compound CH3OH, H+ cat.

A simplified workflow for Fischer Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: Le Châtelier's principle dictates that using a large excess of one reactant (methanol) will drive the equilibrium towards the formation of the ester, thereby maximizing the yield.[1]

  • Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Neutralization: The sodium bicarbonate wash is crucial to remove the strong acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage or subsequent steps.

Method 2: Synthesis via Acyl Chloride Intermediate

This two-step method offers an alternative to the equilibrium-limited Fischer esterification. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. This approach is particularly useful when dealing with substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification.

Reaction Scheme:

Acyl_Chloride_Route cluster_0 Step 1 cluster_1 Step 2 Piperonylic Acid Piperonylic Acid Piperonyl Chloride Piperonyl Chloride Piperonylic Acid->Piperonyl Chloride SOCl2 This compound This compound Piperonyl Chloride->this compound CH3OH

A two-step synthesis via an acyl chloride intermediate.

Protocol:

Step 1: Formation of Piperonyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 1,3-benzodioxole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude piperonyl chloride.

Step 2: Esterification

  • Reaction: Carefully add anhydrous methanol to the cooled crude piperonyl chloride. The reaction is typically exothermic and proceeds rapidly at room temperature.

  • Work-up and Purification: Once the reaction is complete, the excess methanol can be removed under reduced pressure. The resulting crude ester can be purified by distillation, recrystallization, or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides because the byproducts, SO₂ and HCl, are gases and can be easily removed from the reaction mixture, driving the reaction to completion.[3]

  • Anhydrous Conditions: It is crucial to carry out this reaction under anhydrous conditions as acyl chlorides are highly reactive towards water and will hydrolyze back to the carboxylic acid.

Trustworthiness: Self-Validating Systems through Spectroscopic Analysis

The identity and purity of the synthesized this compound must be rigorously confirmed. The following spectroscopic data serve as a benchmark for validation.

Spectroscopic Data This compound
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.54 (dd, J = 8.1, 1.7 Hz, 1H), 7.32 (d, J = 1.6 Hz, 1H), 6.83 (d, J = 8.1 Hz, 1H), 6.03 (s, 2H), 3.88 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 166.5, 151.8, 147.8, 125.7, 124.6, 108.3, 107.9, 101.7, 52.1
IR (KBr, cm⁻¹) ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1480, 1440 (C=C, aromatic), ~1250, 1040 (C-O)
Mass Spec (HRMS-ESI) m/z [M+Na]⁺ calcd for C₉H₈O₄Na: 203.0315; found: 203.0314

Conclusion

Both the Fischer-Speier esterification and the acyl chloride route are reliable methods for the synthesis of this compound. The choice between these methods will be dictated by the specific requirements of the synthesis. For large-scale, cost-effective production where the starting material is not acid-sensitive, the Fischer-Speier esterification is often the preferred method due to its simplicity and use of cheaper reagents. Conversely, for smaller-scale syntheses or with substrates containing acid-labile functional groups, the two-step acyl chloride method provides a more controlled and often higher-yielding alternative, albeit with the need for more stringent handling of reagents. The use of diazomethane, while offering excellent yields, is generally discouraged due to significant safety concerns.

By understanding the nuances of each method and adhering to the detailed protocols and validation data provided, researchers can confidently and efficiently synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

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A Senior Application Scientist's Guide to Derivatization: Methyl 1,3-benzodioxole-5-carboxylate vs. Piperonylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the 1,3-benzodioxole scaffold is a privileged structure, serving as the foundation for numerous active pharmaceutical ingredients and agrochemicals.[1][2][3] Two of the most common starting materials for elaborating this core are piperonylic acid (also known as 1,3-benzodioxole-5-carboxylic acid) and its corresponding methyl ester, methyl 1,3-benzodioxole-5-carboxylate.

The choice between the carboxylic acid and its ester is not arbitrary; it is a critical decision that dictates synthetic strategy, reaction conditions, and overall efficiency. This guide provides an in-depth comparison of these two reagents in the context of derivatization reactions, offering field-proven insights and detailed experimental protocols to inform your selection.

Foundational Properties: A Tale of Two Functional Groups

At their core, the difference between these two molecules lies in the reactivity of the C5 functional group: a carboxylic acid versus a methyl ester. This distinction governs their physical properties and, more importantly, their chemical behavior.

PropertyPiperonylic AcidThis compoundRationale & Implication
IUPAC Name 1,3-Benzodioxole-5-carboxylic acidThis compoundThe naming reflects the core functional difference.
CAS Number 94-53-1326-56-7[4]For accurate material identification and sourcing.
Molecular Formula C₈H₆O₄[5]C₉H₈O₄[4]The ester has an additional CH₂ group.
Molecular Weight 166.13 g/mol 180.16 g/mol [4][6]Important for stoichiometric calculations.
Melting Point ~231 °C~390 K (117 °C)[6]The high melting point of the acid is due to strong intermolecular hydrogen bonding, making it a stable, crystalline solid. The ester is also solid but melts significantly lower.
Solubility Sparingly soluble in water; soluble in ethanol, acetone.Generally insoluble in water; soluble in common organic solvents (e.g., MeCN, CH₂Cl₂).[7]Solubility dictates solvent choice for reactions. The acid's ability to form salts allows for aqueous extraction during workup.
Acidity (pKa) ~4.4N/AThe acidic proton of piperonylic acid is its primary reactive site for deprotonation, salt formation, and catalysis. The ester lacks this acidic proton.
The Core of Reactivity: Choosing Your Synthetic Path

The fundamental difference in reactivity stems from the nature of the carboxyl group. A carboxylic acid is a versatile precursor but its hydroxyl group is a poor leaving group. Therefore, it requires activation for most nucleophilic acyl substitutions. An ester, conversely, already possesses a leaving group (methoxide), but it is significantly less electrophilic than an activated acid derivative.

This leads to a classic trade-off:

  • Piperonylic Acid: Offers broader versatility through various activation methods but often requires additional synthetic steps.

  • Methyl Ester: Offers a more direct, one-step route for certain reactions (like aminolysis) but is less reactive and may require more forcing conditions (heat, pressure, or catalysis).

G cluster_start cluster_choice cluster_pa_path cluster_me_path cluster_end goal Synthesize a Piperonyl Derivative pa Piperonylic Acid goal->pa Versatile, multi-step me Methyl Ester goal->me Direct, less reactive pa_activate Step 1: Activation (e.g., SOCl₂, HATU) pa->pa_activate me_react Direct Reaction with Nucleophile (Nu⁻) (Often requires heat) me->me_react pa_react Step 2: Reaction with Nucleophile (Nu⁻) pa_activate->pa_react product Derivative (e.g., Amide, Ester) pa_react->product me_react->product

Head-to-Head Comparison: The Case of Amide Synthesis

Amide bond formation is one of the most frequent derivatization reactions in drug discovery.[8] Comparing the synthesis of a representative secondary amide, N-benzyl-1,3-benzodioxole-5-carboxamide, illuminates the practical differences between our two starting materials.

Route A: From Piperonylic Acid (via Acid Chloride)

This is a robust, high-yielding, two-step method. The causality is clear: converting the carboxylic acid to a highly reactive acid chloride intermediate dramatically accelerates the subsequent reaction with the amine.

// Reactants pa [label="Piperonylic Acid"]; socl2 [label="+ SOCl₂"]; amine [label="+ Benzylamine\n(2 eq.)"]; product [label="N-benzyl-amide"];

// Intermediates int [label="Piperonyloyl Chloride\n(Intermediate)"];

// Pathway pa -> socl2 [style=invis]; socl2 -> int [label="Step 1:\nActivation", fontcolor="#EA4335"]; int -> amine [style=invis]; amine -> product [label="Step 2:\nAmination", fontcolor="#34A853"]; } } Caption: Two-step amide synthesis from piperonylic acid.

Route B: From this compound (Direct Aminolysis)

This route is attractive for its atom economy and single step. However, the lower electrophilicity of the ester carbonyl means the reaction often requires thermal energy to drive it to completion. The methoxide leaving group is less favorable than chloride.

// Reactants me [label="Methyl Ester"]; amine [label="+ Benzylamine\n(Excess)"]; product [label="N-benzyl-amide"];

// Pathway me -> amine [style=invis]; amine -> product [label="Direct Aminolysis\n(Heat, Δ)", fontcolor="#FBBC05"]; } } Caption: One-step amide synthesis from the methyl ester.

Performance Data Summary

ParameterRoute A (from Piperonylic Acid)Route B (from Methyl Ester)Analysis & Justification
Reaction Steps 2 (Activation + Amination)1 (Direct Aminolysis)The ester route is procedurally simpler, which is advantageous for automated or high-throughput synthesis.
Reagents SOCl₂, base (e.g., Et₃N)None (or catalyst)Route A requires a corrosive and moisture-sensitive reagent (SOCl₂).[9] Route B is cleaner but may require excess amine.
Reaction Conditions Step 1: Reflux. Step 2: 0°C to RT.High temperature (e.g., 100-150 °C), often neat or in a high-boiling solvent.The acid chloride route operates under milder amination conditions, preserving sensitive functional groups elsewhere in the molecule.
Typical Yield High (>90%)Moderate to Good (60-85%)The high reactivity of the acid chloride intermediate ensures a more complete conversion, leading to higher yields.
Workup Aqueous wash to remove salts.Distillation/crystallization to remove excess amine and methanol byproduct.The workup for Route A is a standard extraction. Route B may require more rigorous purification if the product and starting amine have similar properties.
Key Advantage High reactivity, high yield, reliable.Simplicity, atom economy.Choose Route A for difficult couplings or when maximizing yield is critical. Choose Route B for simple amines where procedural simplicity is paramount.
Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Amide Synthesis from Piperonylic Acid (via Acid Chloride)

This protocol details the synthesis of N-benzyl-1,3-benzodioxole-5-carboxamide.

Part A: Activation to Piperonyloyl Chloride[9]

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add piperonylic acid (5.0 g, 30.1 mmol).

  • Reagent Addition: Suspend the acid in thionyl chloride (15 mL, 206 mmol). Add a catalytic amount of DMF (2-3 drops).

    • Causality: Thionyl chloride is the chlorinating agent. DMF catalyzes the reaction by forming the Vilsmeier reagent, which is the active species.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid will dissolve as it converts to the acid chloride.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude piperonyloyl chloride (a solid) is typically used directly in the next step without further purification.

Part B: Amination

  • Setup: In a separate 250 mL flask, dissolve benzylamine (6.45 g, 60.2 mmol, 2.0 eq.) in dichloromethane (DCM, 50 mL) and cool to 0°C in an ice bath.

  • Acid Chloride Addition: Dissolve the crude piperonyloyl chloride from Part A in dry DCM (30 mL). Add this solution dropwise to the cold amine solution over 20 minutes.

    • Causality: A second equivalent of amine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[] Dropwise addition at 0°C controls the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 50 mL) to remove excess benzylamine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure N-benzyl-1,3-benzodioxole-5-carboxamide.

Protocol 2: Amide Synthesis from this compound (Direct Aminolysis)

  • Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine this compound (5.0 g, 27.8 mmol) and benzylamine (8.9 g, 83.4 mmol, 3.0 eq.).

    • Causality: A sealed vessel is used to prevent the volatile amine from escaping at high temperatures. An excess of the amine serves as both the reactant and the solvent, pushing the equilibrium toward the product.

  • Reaction: Heat the mixture to 120-140°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After cooling, dissolve the reaction mixture in ethyl acetate (100 mL).

    • Wash with 1M HCl (3 x 50 mL) to remove the large excess of benzylamine.

    • Wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization.

Protocol 3: Hydrolysis of the Methyl Ester to Piperonylic Acid[11]

This protocol is essential if the methyl ester is used as a protecting group for the carboxylic acid.

  • Setup: Dissolve this compound (5.0 g, 27.8 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add a solution of sodium hydroxide (2.2 g, 55.6 mmol, 2.0 eq.) in water (20 mL).

  • Reaction: Heat the mixture to reflux for 2 hours.

    • Causality: This is a classic saponification reaction. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol. The reaction is irreversible.

  • Workup:

    • Cool the reaction and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

    • Acidify to pH ~2 by slowly adding concentrated HCl. A white precipitate of piperonylic acid will form.

  • Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral, and dry in a vacuum oven to yield pure piperonylic acid.

Conclusion and Strategic Recommendations

The decision between this compound and piperonylic acid is a strategic one, guided by the specific demands of your synthetic target.

  • Choose Piperonylic Acid when:

    • Maximizing yield is paramount. The activation-amination sequence is highly efficient and reliable.

    • The amine nucleophile is weak or sterically hindered. The high reactivity of an acid chloride or a coupled intermediate can overcome poor nucleophilicity.

    • Mild reaction conditions are required to protect other sensitive functional groups in the molecule.

  • Choose this compound when:

    • Procedural simplicity and atom economy are prioritized. The one-step aminolysis is ideal for rapid library synthesis or process chemistry where minimizing steps is crucial.

    • The amine is highly reactive and non-volatile. Simple primary amines often work well in direct aminolysis.

    • The ester is an intermediate in a longer sequence, where it may have been formed in a previous step and carrying it forward is more efficient than hydrolyzing and re-activating.

Ultimately, both reagents are powerful tools. By understanding the causality behind their reactivity and the practical trade-offs of their use, researchers can design more efficient, logical, and successful synthetic routes.

References

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link][1]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. National Center for Biotechnology Information (PMC). [Link][2]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. ResearchGate. [Link][12]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link][13]

  • Piperonylic acid. Organic Syntheses. [Link][14]

  • Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway. National Center for Biotechnology Information (PMC). [Link][15]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. SciSpace. [Link][16]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Cheméo. [Link][6]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link][17]

  • 1,3-Benzodioxole-5-carboxylic acid. PubChem. [Link][5]

  • Synthesis of Amides. Chemistry LibreTexts. [Link][18]

  • 1,3-Benzodioxole-5-carboxylic acid, methyl ester. SIELC Technologies. [Link][7]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information (PMC). [Link][8]

  • Methyl Esters. Organic Chemistry Portal. [Link][19]

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  • Hydrolysis of esters. Chemguide. [Link][11]

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A Senior Application Scientist's Guide to the Synthesis of Methyl 1,3-benzodioxole-5-carboxylate: A Cost-Benefit Analysis of Common Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 1,3-benzodioxole-5-carboxylate

This compound, also known as methyl piperonylate, is a valuable intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances. Its characteristic 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in many biologically active molecules. The selection of a synthetic route for this compound is a critical decision in any research and development program, hinging on a delicate balance of precursor cost, availability, reaction efficiency, scalability, and environmental impact.

This in-depth guide provides a comparative analysis of three primary precursors for the synthesis of this compound: 3,4-Dihydroxybenzoic Acid , Piperonal , and Sesamol . Each route is evaluated based on its chemical strategy, cost-effectiveness, and practical considerations in a laboratory and potential scale-up setting.

Logical Framework for Precursor Evaluation

The selection of an optimal precursor is a multi-faceted problem. This guide will follow a logical workflow to dissect the cost-benefit analysis for each starting material.

G cluster_2 Decision Matrix P1 3,4-Dihydroxybenzoic Acid S1 Synthetic Route Evaluation (Yield, Purity, Steps) P1->S1 P2 Piperonal P2->S1 P3 Sesamol P3->S1 D1 Comparative Data Summary S1->D1 C1 Cost Analysis (Precursors, Reagents) C1->D1 E1 EHS Assessment (Safety, Waste) E1->D1 R1 Recommendation (Optimal Route) D1->R1 G A 3,4-Dihydroxybenzoic Acid R1 CH3OH, H+ A->R1 B Methyl 3,4-dihydroxybenzoate R2 CH2Br2, Base (e.g., K2CO3) B->R2 C This compound R1->B R2->C

Caption: Synthesis from 3,4-Dihydroxybenzoic Acid.

Detailed Experimental Protocol

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

  • To a solution of 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove most of the methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3,4-dihydroxybenzoate, which can be used in the next step without further purification.

Step 2: Formation of the Methylenedioxy Bridge

  • Dissolve Methyl 3,4-dihydroxybenzoate (1.0 eq) and a base such as anhydrous potassium carbonate (2.5 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add dibromomethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C for 3-5 hours. [1]Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. [1]

Route 2: Synthesis from Piperonal (Heliotropin)

This route leverages a commercially available precursor that already contains the desired 1,3-benzodioxole ring system. The synthesis involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by esterification.

Causality Behind Experimental Choices
  • Oxidation of the Aldehyde: The aldehyde group of piperonal needs to be oxidized to a carboxylic acid (piperonylic acid). A common, cost-effective, and high-yielding method is oxidation with potassium permanganate (KMnO₄) in an aqueous solution. [2][3]The reaction conditions, such as temperature and rate of addition of the oxidant, are critical to prevent over-oxidation and side reactions. [3]2. Esterification: The resulting piperonylic acid is then esterified to the target methyl ester. As with the previous route, a standard Fischer esterification using methanol and an acid catalyst is a reliable method.

Synthetic Pathway

G A Piperonal R1 KMnO4, H2O, Heat A->R1 B Piperonylic Acid R2 CH3OH, H+ B->R2 C This compound R1->B R2->C

Caption: Synthesis from Piperonal.

Detailed Experimental Protocol

Step 1: Oxidation of Piperonal to Piperonylic Acid [2][3]

  • In a large flask equipped with a mechanical stirrer, create an emulsion of piperonal (1.0 eq, e.g., 60 g) in water (25 volumes, e.g., 1.5 L).

  • Heat the mixture to 70-80°C on a steam bath with vigorous stirring.

  • Separately, prepare a solution of potassium permanganate (1.4 eq, e.g., 90 g) in water (20 volumes, e.g., 1.8 L).

  • Slowly add the potassium permanganate solution to the hot piperonal emulsion over 40-45 minutes, maintaining the temperature at 70-80°C.

  • Continue stirring and heating for an additional hour to ensure complete reaction.

  • Make the solution alkaline with a 10% potassium hydroxide solution.

  • Filter the hot mixture to remove the manganese dioxide precipitate. Wash the precipitate with several portions of hot water.

  • Combine the filtrate and washings, cool, and acidify with hydrochloric acid until precipitation is complete.

  • Filter the resulting piperonylic acid, wash with cold water until free of chlorides, and dry. A yield of 90-96% can be expected. [3] Step 2: Esterification of Piperonylic Acid

  • Follow the same Fischer esterification protocol as described in Route 1, Step 1, using piperonylic acid as the starting material.

Route 3: Synthesis from Sesamol

Sesamol is an attractive precursor as it is a natural product derived from sesame seeds and contains the 1,3-benzodioxole core. This route requires the introduction of a carboxyl group onto the aromatic ring, followed by esterification.

Causality Behind Experimental Choices
  • Carboxylation: The introduction of a carboxyl group onto the electron-rich phenol ring of sesamol can be achieved via a Kolbe-Schmitt reaction. [4][5]In this reaction, the sodium or potassium salt of the phenol (sesamolate) is heated under pressure with carbon dioxide. The phenoxide is more reactive towards electrophilic aromatic substitution than the neutral phenol, and the CO₂ acts as the electrophile. The ortho-position relative to the hydroxyl group is typically favored.

  • Esterification: The resulting carboxylic acid (piperonylic acid) is then esterified to the final product using the standard Fischer esterification method.

Synthetic Pathway

G A Sesamol R1 1. Base (e.g., NaOH) 2. CO2, Pressure, Heat A->R1 B Piperonylic Acid R2 CH3OH, H+ B->R2 C This compound R1->B R2->C

Caption: Synthesis from Sesamol.

Detailed Experimental Protocol

Step 1: Carboxylation of Sesamol (Kolbe-Schmitt Reaction)

  • Prepare the sodium salt of sesamol by reacting sesamol (1.0 eq) with an equimolar amount of sodium hydroxide in a suitable solvent and then removing the solvent to obtain the dry sodium sesamolate.

  • Place the dry sodium sesamolate in a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide to approximately 100 atm.

  • Heat the mixture to 120-150°C for several hours.

  • After cooling and venting the CO₂, dissolve the solid product in water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the piperonylic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Esterification of Piperonylic Acid

  • Follow the same Fischer esterification protocol as described in Route 1, Step 1, using the piperonylic acid produced in the previous step.

Cost-Benefit and EHS Analysis

The choice of precursor is heavily influenced by a quantitative comparison of cost, efficiency, and safety.

Quantitative Data Summary
FeatureRoute 1: 3,4-Dihydroxybenzoic AcidRoute 2: PiperonalRoute 3: Sesamol
Precursor Cost (USD/mol) ~$15 - $25~$12 - $20~$50 - $70
Number of Steps 222
Overall Yield (Typical) 50-60%85-95%Moderate (Kolbe-Schmitt can be variable)
Key Reagents Dibromomethane, K₂CO₃, Methanol, H₂SO₄KMnO₄, NaOH, Methanol, H₂SO₄NaOH, CO₂ (high pressure), Methanol, H₂SO₄
Scalability Moderate; Williamson ether can be challengingHigh; Oxidation is a well-established processModerate; High-pressure reaction requires specialized equipment
EHS Concerns Dibromomethane is a suspected carcinogen.KMnO₄ oxidation produces large amounts of MnO₂ waste.High-pressure CO₂ requires robust safety protocols.

Note: Prices are estimates based on bulk chemical supplier data from late 2025 and are subject to market fluctuations.[6][7][8][9][10][11][12][13][14][15]

Analysis and Recommendation
  • Route 1 (from 3,4-Dihydroxybenzoic Acid): This route is disadvantaged by a moderate overall yield and the use of dibromomethane, a hazardous reagent. While the precursor cost is reasonable, the lower efficiency and safety concerns make it less attractive for large-scale production.

  • Route 2 (from Piperonal): This route stands out as the most economically viable and efficient. Piperonal is a cost-effective starting material, and the oxidation-esterification sequence is high-yielding and uses relatively inexpensive reagents. [2][3]The primary drawback is the generation of significant manganese dioxide waste from the permanganate oxidation, which presents an environmental and disposal challenge. [16]However, for laboratory-scale synthesis and processes where waste management is established, this is often the preferred method.

  • Route 3 (from Sesamol): Sesamol is the most expensive precursor of the three, which is a significant barrier. Furthermore, the Kolbe-Schmitt reaction requires high-pressure equipment, which may not be available in all laboratories and adds complexity to scaling up. While it avoids some of the hazardous reagents of the other routes, the high precursor cost and specialized reaction conditions make it the least economically favorable option.

Conclusion

Based on a comprehensive analysis of precursor cost, reaction yield, scalability, and environmental and safety factors, the synthesis of this compound starting from Piperonal is the most advantageous route for most applications. Its high overall yield and the use of a cost-effective precursor outweigh the significant, but manageable, issue of manganese dioxide waste. The route from 3,4-dihydroxybenzoic acid is a viable alternative, particularly if avoiding permanganate is a priority, but its lower yield and the use of hazardous dihalomethanes must be considered. The sesamol route, while elegant, is currently hampered by high precursor costs and the need for specialized high-pressure equipment.

Researchers and drug development professionals must weigh these factors within the context of their specific project goals, available resources, and commitment to green chemistry principles when selecting the optimal synthetic pathway.

References

  • BusinessAnalytiq. (2025). Sodium hydroxide price index. Available at: [Link]

  • IndexBox. (2025). Methanol Price Per Litre. Available at: [Link]

  • Carl ROTH. (2025). Potassium permanganate, 1 kg, CAS No. 7722-64-7. Available at: [Link]

  • IndiaMART. (2025). Potassium Permanganate - KMnO4 Latest Price, Manufacturers & Suppliers. Available at: [Link]

  • IndiaMART. (2025). Dibromo methane Cas No 74-95-3. Available at: [Link]

  • Cenmed Enterprises. (2025). POTASSIUM PERMANGANATE 50 KG. Available at: [Link]

  • Carl ROTH. (2025). Sodium hydroxide, 1 kg, CAS No. 1310-73-2. Available at: [Link]

  • IndiaMART. (2025). Caustic Soda - Sodium Hydroxide Latest Price, Manufacturers & Suppliers. Available at: [Link]

  • Braumarkt. (2025). Sodium hydroxide caustic soda 1 kg. Available at: [Link]

  • Tradeindia. (2025). Dibromomethane - Cas No: 74-95-3. Available at: [Link]

  • Organic Syntheses. (n.d.). Piperonylic acid. Coll. Vol. 2, p.547 (1943); Vol. 10, p.82 (1930). Available at: [Link]

  • Intratec.us. (2025). Methanol Price - Current & Forecasts. Available at: [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. 37 (251): 350–356.
  • FeedWale. (2025). Potassium Permanganate Wholesale KMnO4 50 pc 1Kg. Available at: [Link]

  • Nexizo.ai. (2025). Buy Methanol at best prices in India. Available at: [Link]

  • J-Stage. (2018). Mode-of-action and evolution of methylenedioxy bridge forming P450s in plant specialized metabolism. Available at: [Link]

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  • National Center for Biotechnology Information. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications. 11, 4552. Available at: [Link]

  • CLU-IN. (n.d.). Fact sheet: Chemical oxidation with permanganate—ex situ. Available at: [Link]

  • ACS Publications. (2022). Molecular Basis of the Unusual Seven-Membered Methylenedioxy Bridge Formation Catalyzed by Fe(II)/α-KG-Dependent Oxygenase CTB9. ACS Catalysis. 12 (7), 4118–4128. Available at: [Link]

  • Frontiers. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. 10, 913003. Available at: [Link]

  • PubMed. (1993). Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities. Chemical & Pharmaceutical Bulletin. 41(1), 56-64. Available at: [Link]

  • Google Patents. (1959). US2885407A - Synthesis of sesamol acetate and sesamol.
  • BIO Pharma Production. (2025). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Available at: [Link]

  • PubMed. (2012). Oxidation of phenolic endocrine disrupting chemicals by potassium permanganate in synthetic and real waters. Water Research. 46(12), 3933-41. Available at: [Link]

  • SlideShare. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

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A Comparative Guide to the NMR Characterization of Methyl 1,3-benzodioxole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of Methyl 1,3-benzodioxole-5-carboxylate and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles that govern spectral outcomes. We will explore the characteristic spectral signatures of the benzodioxole core and demonstrate how substituent-induced changes in these spectra can be rationally interpreted to confirm molecular structures.

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules.[1] Its presence is critical to the biological activities of compounds ranging from anticancer agents to antidepressants.[2] Consequently, unambiguous structural characterization is paramount in the synthesis and development of novel derivatives. NMR spectroscopy stands as the most powerful technique for this purpose, offering a non-destructive and highly informative window into the molecular architecture.

Foundational NMR Profile of this compound

To effectively characterize derivatives, one must first master the spectral features of the parent compound, this compound. The molecule's relative simplicity and symmetry give rise to a clean, predictable NMR spectrum that serves as our baseline.

¹H NMR Spectrum Analysis

The proton NMR spectrum is defined by three distinct regions: the aromatic protons, the unique methylenedioxy protons, and the methyl ester protons.

  • Aromatic Protons (H-4, H-6, H-7): These three protons form a coupled spin system on the benzene ring. Their chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic nature of the two oxygen atoms and the carboxylate group.[3][4] Typically, they appear in the δ 6.8–7.6 ppm range.

    • H-7: Located ortho to the electron-donating ether oxygen, it is the most shielded of the three, appearing furthest upfield.

    • H-4 & H-6: These protons are adjacent to the electron-withdrawing carboxylate group and are thus deshielded, appearing further downfield. Their signals are often close and may exhibit complex splitting patterns due to mutual coupling.

  • Methylenedioxy Protons (-O-CH₂-O-): The two protons of the dioxole ring are chemically equivalent and magnetically equivalent in the absence of chiral centers. They give rise to a sharp, characteristic singlet, typically found around δ 6.0-6.1 ppm.[5] This signal is an unmistakable hallmark of the 1,3-benzodioxole core.

  • Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group also produce a sharp singlet, typically appearing in the δ 3.8–3.9 ppm region, consistent with a methyl group attached to an electronegative oxygen atom.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and offers insight into their electronic nature.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. It typically resonates in the δ 165–170 ppm range.[6]

  • Aromatic Carbons: The six carbons of the benzene ring appear between δ 108–150 ppm. The two carbons bonded to the dioxole oxygens (C-3a and C-7a) are significantly deshielded and appear at the downfield end of this range (approx. δ 147-152 ppm). The carbon bearing the carboxylate group (C-5) is also found in this region, while the protonated carbons (C-4, C-6, C-7) appear at higher field strengths.

  • Methylenedioxy Carbon (-O-CH₂-O-): This carbon gives a characteristic signal around δ 101–102 ppm.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon signal is found significantly upfield, typically around δ 52 ppm.

The following table summarizes the expected NMR data for the parent compound in a common solvent like CDCl₃.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-OCH₃~3.9Singlet (s)~52
-O-CH₂-O-~6.0Singlet (s)~102
Aromatic CH~6.8 - 7.6Multiplet (m)~108 - 125
Aromatic C (quaternary)--~147 - 152
C=O--~166

Comparative Analysis: The Influence of Ring Substitution

The true power of NMR in derivative characterization lies in interpreting the shifts from the baseline spectrum caused by the introduction of new functional groups. The position and electronic nature of a substituent predictably alter the chemical shifts of the nearby protons and carbons.

Causality of Spectral Shifts: Electronic Effects

Substituents modify the electron density of the aromatic ring, which in turn alters the shielding of the nuclei.[7]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-Br, -Cl) pull electron density away from the ring. This deshields the nearby nuclei, causing their NMR signals to shift downfield (to a higher δ value).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring. This shields the nearby nuclei, causing their signals to shift upfield (to a lower δ value).

Let's compare the parent compound with a hypothetical derivative, Methyl 6-bromo-1,3-benzodioxole-5-carboxylate , for which spectral data is available in the literature. The bromine atom is an EWG.

Assignment Parent Compound ¹H (δ, ppm) 6-Bromo Derivative ¹H (δ, ppm) Shift Δδ (ppm) Parent Compound ¹³C (δ, ppm) 6-Bromo Derivative ¹³C (δ, ppm)
-OCH₃~3.9~3.9~0~52~52.6
-O-CH₂-O-~6.0~6.07+0.07~102~102.9
H-4~7.5~7.1 (s)-0.4~108~113.2
H-7~6.8~7.0 (s)+0.2~125~116.1
C-6---~121~118.5 (C-Br)
C-5---~124~124.7

Analysis of the Comparison:

  • The protons H-4 and H-7 in the bromo-derivative appear as singlets, as they no longer have adjacent protons to couple with.

  • The bromine atom at C-6 significantly influences the electronic environment. The direct attachment of the electronegative bromine causes the C-6 signal to shift downfield.

  • The effect on the protons is more complex, involving both inductive and resonance effects, leading to the observed shifts. The simplification of the splitting pattern is often the most telling evidence of the substitution pattern.

Experimental Workflow and Protocols

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines a self-validating system for the analysis of novel benzodioxole derivatives.

Diagram: Workflow for NMR Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation prep1 Weigh 5-10 mg of Sample prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Transfer to 5mm NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H Spectrum (16-32 scans) acq2->acq3 acq4 Acquire 13C Spectrum (1024+ scans) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H Spectrum proc3->proc4 proc5 Assign Peaks & Analyze Coupling Constants proc4->proc5 proc6 Compare with Parent Compound and Expected Shifts proc5->proc6 confirm1 2D NMR if Needed (COSY, HSQC, HMBC) proc6->confirm1 confirm2 Final Structure Elucidation confirm1->confirm2

Caption: Standard workflow from sample preparation to structural confirmation.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a good starting point for many benzodioxoles). Ensure the sample dissolves completely; gentle vortexing or sonication can be used.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

    • Trustworthiness Check: A clear, particulate-free solution is essential to obtain sharp, well-resolved NMR signals.

  • Solvent Selection:

    • Chloroform-d (CDCl₃): Excellent solubility for many organic compounds, with a residual proton signal at δ 7.26 ppm and a carbon signal at δ 77.16 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful for less soluble compounds. Residual proton signal at δ 2.50 ppm. It is hygroscopic, so a water peak around δ 3.33 ppm is common.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample, and perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

    • ¹H NMR: Acquire a spectrum with a 90° pulse, a relaxation delay of at least 1 second, and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are sufficient for good signal-to-noise.

    • ¹³C NMR: Use a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (typically 1024 or more), and a longer relaxation delay (2-5 seconds) is beneficial for quantitative accuracy of quaternary carbons.

    • Expertise Check: The choice of relaxation delay is critical. A short delay can lead to inaccurate integration, particularly for quaternary carbons in ¹³C NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Calibrate the chemical shift axis by setting the residual solvent signal or an internal standard like Tetramethylsilane (TMS) to 0 ppm.[8]

    • For the ¹H spectrum, integrate all signals to determine the relative ratios of protons in each unique environment. This ratio must match the proposed structure.

Structural Reference

To facilitate discussion, the standard IUPAC numbering for the this compound core is provided below.

Caption: Atom numbering for the this compound scaffold.

By systematically applying these principles of spectral interpretation and adhering to a rigorous experimental protocol, researchers can confidently and accurately characterize novel derivatives of this compound, accelerating the pace of discovery in medicinal chemistry and material science.

References

  • SpectraBase. (n.d.). 1,3-Benzodioxol-5-methyl 1,3-benzodioxole-5-carboxylate.
  • SpectraBase. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 4,7-dimethoxy-.
  • Al-Obaidi, A. S. M., et al. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.
  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Armano, E., et al. (2025). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectroscopic evaluation of NW-11 derivative. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylate. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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"comparative study of different catalysts for Suzuki coupling of benzodioxole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Benzodioxole Derivatives

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds, including antidepressants and anticonvulsants.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the carbon-carbon bonds necessary to functionalize this important heterocycle.[2][3] Its tolerance for a wide array of functional groups, coupled with the commercial availability of diverse boronic acid derivatives, makes it an indispensable tool for drug discovery and development professionals.[4]

However, the success of a Suzuki-Miyaura coupling is critically dependent on the choice of catalyst. The nature of the metal center, the architecture of the supporting ligands, and the reaction conditions all play a pivotal role in determining the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of prominent catalytic systems for the Suzuki coupling of benzodioxole derivatives, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Central Role of the Catalyst: A Mechanistic Overview

The efficacy of any catalyst in the Suzuki-Miyaura reaction is dictated by its ability to navigate the catalytic cycle efficiently. This cycle, fundamentally involving a Palladium(0) active species, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The ligand's role is paramount; it modulates the electron density and steric environment of the metal center, directly influencing the kinetics and success of each step.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Benzodioxole-Halide) pd_intermediate R¹-Pd(II)-X L_n (Aryl-Palladium Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_boronate R¹-Pd(II)-R² L_n transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 R¹-R² (Coupled Product)

Figure 1: The Suzuki-Miyaura catalytic cycle. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.

I. Palladium-Based Catalysts: The Industry Standard

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura couplings due to their high reactivity and functional group tolerance.[9] The choice of ligand is crucial, especially when dealing with less reactive aryl chlorides or sterically hindered substrates.[9]

A. Traditional Phosphine Ligand Systems

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are workhorses in the field.[5][10]

  • Pd(PPh₃)₄ : This air-sensitive catalyst is effective but often requires higher temperatures and longer reaction times, particularly with challenging substrates.[5]

  • Pd(dppf)Cl₂ : Known for its robustness and versatility, Pd(dppf)Cl₂ is often the catalyst of choice for coupling heteroaryl compounds.[10] Its wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination.

B. Modern Biarylphosphine Ligand Systems (Buchwald Ligands)

The development of sterically demanding and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) has revolutionized Suzuki couplings.[11] These ligands form highly active, monoligated Pd(0) species that excel in coupling unreactive aryl chlorides and sterically congested partners, often at lower catalyst loadings and milder temperatures.[9][11]

Comparative Performance of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the coupling of a 5-bromo-1,3-benzodioxole derivative with different boronic acids, based on representative literature data.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[10]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[12]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane251295[5]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[5]
Pd/TiO₂ (heterogeneous)Ligand-free-Dimethylacetamide8024Good[2]

Note: Data is compiled from various sources and may involve slightly different substrates. It serves as a qualitative guide for relative performance.

II. Nickel-Based Catalysts: A Cost-Effective Alternative

The high cost and relative scarcity of palladium have driven the development of catalysts based on more earth-abundant metals like nickel.[13] Nickel catalysts are particularly attractive for their ability to activate challenging C-O and C-Cl bonds.[13][14]

Key advantages of nickel catalysts include:

  • Lower Cost : Nickel is significantly more abundant and less expensive than palladium.[15]

  • Unique Reactivity : Nickel(0) complexes are highly reactive and can catalyze couplings of substrates that are challenging for palladium, such as phenol derivatives.[13]

However, challenges remain. Nickel-catalyzed reactions can sometimes require higher catalyst loadings (3-10 mol%) and may have a more limited scope for hetero-biaryl synthesis compared to the most advanced palladium systems.[13] Common systems often utilize NiCl₂ in combination with ligands like dppf or PCy₃.[12]

Comparative Performance of Nickel vs. Palladium

FeaturePalladium SystemsNickel Systems
Cost HighLow
Reactivity (Ar-Br, Ar-I) ExcellentVery Good
Reactivity (Ar-Cl, Ar-OTs) Good (with advanced ligands)Excellent
Functional Group Tolerance Very BroadGenerally Good, can be sensitive
Catalyst Loading Typically 0.01 - 2 mol%Often 1 - 10 mol%
Maturity Highly developed, many commercial optionsEmerging, less variety in ligands

III. Heterogeneous Catalysts: The Frontier of Sustainability

A significant operational challenge in pharmaceutical synthesis is the removal of residual heavy metals from the final active pharmaceutical ingredient (API). Heterogeneous catalysts, where the active metal is supported on a solid matrix like a polymer, graphene, or metal-organic framework (MOF), offer a compelling solution.[2][16] Their primary advantage is the ease of separation from the reaction mixture via simple filtration, enabling catalyst recycling and minimizing product contamination.[17]

Palladium nanoparticles supported on various materials have shown excellent activity, sometimes even in "ligand-free" aqueous conditions, contributing to greener synthetic protocols.[2][17]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform initial optimization of base, solvent, and temperature for their specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of bromo-benzodioxole derivatives.

  • Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere : Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition : Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Solvent Addition : Add 5 mL of anhydrous dimethoxyethane (DME) via syringe.

  • Reaction : Place the vial in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure using a Nickel Catalyst

This protocol is adapted for a cost-effective nickel-based system, suitable for aryl bromides or chlorides.

  • Vessel Preparation : In a glovebox, add NiCl₂(dppp) (0.05 mmol, 5 mol%) and sodium tert-butoxide (1.5 mmol) to a dry Schlenk tube with a stir bar.

  • Reagent Addition : Add the benzodioxole halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Solvent Addition : Add 5 mL of anhydrous dioxane.

  • Reaction : Seal the tube and heat the mixture to 100°C with vigorous stirring.

  • Monitoring & Work-up : Follow steps 6-8 from Protocol 1. Note that reaction times may be longer.

Catalyst_Selection_Workflow start Start: Benzodioxole Substrate halide_type What is the halide? (X = Cl, Br, I, OTs) start->halide_type br_i X = Br, I, or OTs halide_type->br_i Br / I / OTs cl X = Cl halide_type->cl Cl cost_concern Is catalyst cost a primary concern? br_i->cost_concern buchwald Recommendation: Pd(OAc)₂ + Buchwald Ligand (e.g., XPhos, SPhos) (High activity for challenging substrates) cl->buchwald scale_concern Is metal leaching/recycling a major concern? cost_concern->scale_concern No nickel Recommendation: NiCl₂(ligand) System (Cost-effective, good for Ar-Cl) cost_concern->nickel Yes pd_dppf Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Robust Starting Point) scale_concern->pd_dppf No heterogeneous Recommendation: Supported Pd Catalyst (e.g., Pd/C, Pd/Polymer) (Easy work-up, recyclable) scale_concern->heterogeneous Yes

Figure 2: A workflow for selecting a suitable catalyst system for the Suzuki-Miyaura coupling of benzodioxole derivatives based on key experimental and economic factors.

Conclusion and Future Outlook

While traditional palladium catalysts like Pd(dppf)Cl₂ remain highly reliable for the Suzuki-Miyaura coupling of benzodioxole derivatives, the field is continuously evolving. Modern biarylphosphine ligands offer unprecedented activity, enabling difficult transformations under mild conditions. For large-scale industrial applications, the economic advantages of nickel catalysts and the sustainability benefits of heterogeneous systems present compelling avenues for process optimization. The choice of catalyst is not a one-size-fits-all decision; it requires a careful analysis of substrate reactivity, economic constraints, and process scalability. By understanding the relative strengths and weaknesses of each catalytic system, researchers can more effectively harness the power of the Suzuki-Miyaura reaction to accelerate innovation in drug discovery and materials science.

References

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Li, L., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • Various Authors. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Various Authors. (2025). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst.
  • Various Authors. (N.D.). Screening of palladium catalysts for the Suzuki coupling of...
  • Leadbeater, N. E. (N.D.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • Aljumaili, M., Bakr, E. A., & Huessien, M. A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Cravotto, G., & Fokin, V. V. (N.D.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Various Authors. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • TCI Chemicals. (2021). Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCI Chemicals.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Various Authors. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Unknown Author. (N.D.). Application of nickel catalyst in suzuki-miyaura coupling reaction.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • TCI Chemicals. (N.D.).
  • Hartwig, J. F., et al. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Various Authors. (N.D.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Lipshutz, B. H., et al. (2015). Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water.
  • Various Authors. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Cartagenova, D., & Bachmann, S. (N.D.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. ETH Research Collection.
  • Various Authors. (2025). Nickel(0) powder catalysis in Suzuki–Miyaura cross-coupling reaction.
  • BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal.
  • Bel-Rekaï, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.

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Assessing the Purity of Synthesized Methyl 1,3-benzodioxole-5-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth comparison of various analytical techniques to assess the purity of Methyl 1,3-benzodioxole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and expected outcomes for each method, offering insights into their respective strengths and limitations in detecting potential impurities.

This compound (also known as methyl 3,4-methylenedioxybenzoate or methyl piperonylate) is a white solid with a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1][2] Its synthesis often starts from materials like methyl gallate, and can involve reagents such as dibromomethane or diiodomethane.[3] Potential impurities can include unreacted starting materials, by-products from side reactions, or residual solvents. This guide will equip you with the knowledge to select the most appropriate analytical methods for your specific needs, ensuring the quality and integrity of your synthesized compound.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare four commonly employed methods: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High sensitivity, excellent for quantification, can be used for preparative separation.[4]Requires reference standards for identification, method development can be time-consuming.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities, quantification.Provides unambiguous structural elucidation, can detect a wide range of impurities without a reference standard.Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups, confirmation of compound identity.Fast, non-destructive, provides a unique molecular fingerprint.Not ideal for quantification, less sensitive to minor impurities, complex mixtures can be difficult to analyze.
Mass Spectrometry Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight determination, structural information through fragmentation.Extremely high sensitivity, can identify unknown impurities.May not distinguish between isomers, quantification can be challenging without isotopic standards.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is generally suitable.

Experimental Protocol: RP-HPLC
  • Column Selection: A C18 or a specialized column like Newcrom R1 is recommended for the separation of piperonal and its derivatives.[4][5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[4][5] Phosphoric acid can be added to improve peak shape, while formic acid is a suitable alternative for mass spectrometry (MS) compatible methods.[4][5] A gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C

    • Detection Wavelength: 280 nm (based on methods for similar compounds)[6]

  • Analysis: Inject the sample and a blank (mobile phase). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Interpreting HPLC Data

A pure sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. By comparing the retention times with those of known potential impurities (e.g., starting materials), their identities can be confirmed. For unknown impurities, further analysis by LC-MS is required.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample in Mobile Phase C Inject Sample onto HPLC Column A->C B Prepare Acetonitrile/Water Mobile Phase B->C D Separation based on Polarity C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

Caption: Workflow for HPLC purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis of this compound.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show the following signals:

  • A singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm.[7]

  • A singlet for the methylenedioxy protons (-OCH₂O-) at approximately 6.0 ppm.

  • Aromatic protons in the range of 6.8-7.5 ppm. The specific splitting pattern will depend on the substitution on the aromatic ring.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

  • A signal for the methyl carbon (-OCH₃) around 52 ppm.

  • A signal for the methylenedioxy carbon (-OCH₂O-) around 101 ppm.

  • Signals for the aromatic carbons between 108 and 150 ppm.

  • A signal for the carbonyl carbon (-C=O) of the ester at approximately 166 ppm.

Detecting Impurities with NMR

Impurities will appear as additional peaks in the NMR spectra. For instance, the presence of the starting material, piperonylic acid, would be indicated by the absence of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton.

NMR_Analysis_Logic A Synthesized this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Acquire 1H and 13C NMR Spectra B->C D Analyze Chemical Shifts, Integration, and Coupling Constants C->D E Compare with Reference Spectra/Expected Values D->E F Pure Compound Confirmed E->F Match G Impurities Detected E->G Mismatch/Extra Peaks H Identify Impurity Structures from Additional Peaks G->H

Caption: Logical flow for NMR-based purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Interpreting the FTIR Spectrum

The FTIR spectrum of this compound should exhibit the following characteristic absorption bands:

  • C-H stretching (aromatic and methyl): Around 3100-2800 cm⁻¹

  • C=O stretching (ester): A strong band around 1720 cm⁻¹

  • C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹

  • C-O stretching (ester and ether): Strong bands in the 1300-1000 cm⁻¹ region. The asymmetric and symmetric stretches of the -CO₂⁻ group in carboxylates, which would be an impurity, appear at 1650–1540 and 1450–1360 cm⁻¹, respectively.[8]

  • Benzodioxole group: Characteristic peaks for the puckered five-membered ring.[9]

The absence of a broad O-H stretch around 3300-2500 cm⁻¹ would indicate the absence of the starting carboxylic acid.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound.

Experimental Protocol: MS
  • Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC or LC. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Interpreting the Mass Spectrum

For this compound (C₉H₈O₄), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 180.16.[2][10] The fragmentation pattern can provide further structural confirmation. The presence of peaks corresponding to the molecular weights of potential impurities would indicate their presence in the sample.

Conclusion: A Multi-faceted Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of synthesized this compound, a combination of analytical techniques is recommended. HPLC provides the most accurate quantitative purity data, while NMR offers definitive structural confirmation and impurity identification. FTIR serves as a rapid initial check for the presence of key functional groups, and mass spectrometry confirms the molecular weight with high sensitivity. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of their synthesized compounds, a critical step in the drug development pipeline.

References

  • Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. Separation of Piperonal on Newcrom R1 HPLC column. [Link]

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A Comparative Analysis of the Biological Activity of Methyl 1,3-benzodioxole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the 1,3-benzodioxole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a detailed comparative analysis of the biological activities of Methyl 1,3-benzodioxole-5-carboxylate and its structurally related analogs. By examining their anticancer, antimicrobial, and enzyme inhibitory properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors. The information presented herein is a synthesis of experimental data from various authoritative sources, offering insights into the structure-activity relationships that govern the efficacy of this important class of molecules.

Introduction to the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif in a variety of natural products and synthetic compounds.[3] Its unique electronic and conformational properties contribute to a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[4][5] this compound, a simple ester derivative, serves as a valuable starting point for the synthesis of more complex and potent analogs. Understanding how structural modifications to this core molecule influence its biological activity is crucial for the rational design of novel therapeutic agents.

Anticancer Activity: A Comparative Overview

The antiproliferative properties of 1,3-benzodioxole derivatives have been a significant area of investigation.[1][6] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Cytotoxicity Data

The following table summarizes the reported IC50 values for various 1,3-benzodioxole derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCancer Cell LineIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate HepG23.8 ± 0.5[7]
A5493.5 ± 0.6[7]
SW62010.8 ± 0.9[7]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate A5496.3 ± 2.5[7]
HepG211 ± 3.2[7]
Chalcone Analog 3 K562, Jurkat, U937Significant cytotoxic effect[9]
1,3-Benzodioxole Arsenical Conjugates (e.g., MAZ2) Various leukemia and solid tumor cell lines< 1 µM for MAZ2[1][6]

Insights from the Data: The data suggests that modifications to the core 1,3-benzodioxole structure can significantly impact anticancer activity. For instance, the introduction of halogenated acetyl groups and methoxy substitutions on a related benzofuran scaffold containing the benzodioxole concept leads to potent cytotoxicity.[7] Furthermore, conjugation of the 1,3-benzodioxole moiety with other pharmacophores, such as arsenicals, can produce highly potent anticancer agents.[1][6]

Potential Mechanism of Anticancer Action

While the exact mechanisms are diverse and depend on the specific analog, some 1,3-benzodioxole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] One proposed mechanism involves the inhibition of the thioredoxin system, leading to oxidative stress and subsequent apoptosis.[1][6]

DOT Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism Benzodioxole_Analog 1,3-Benzodioxole Analog TrxR Thioredoxin Reductase (TrxR) Benzodioxole_Analog->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Inhibition of Thioredoxin Reductase by 1,3-benzodioxole analogs.

Antimicrobial Activity: A Comparative Evaluation

Several 1,3-benzodioxole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of these compounds.

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a standard technique for assessing the antimicrobial susceptibility of microorganisms.[10]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a zone of inhibition around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a sterile broth.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

  • MIC Determination: To determine the MIC, a broth microdilution method is typically employed, where the lowest concentration of the compound that prevents visible growth of the microorganism is identified.

Comparative Antimicrobial Data

The following table presents the MIC values for some 1,3-benzodioxole analogs against various microbial strains.

CompoundMicrobial StrainMIC (µM or µg/mL)Reference
Pyrrolidinomethanone derivative 4e Sarcina sp.80 nM[3]
Staphylococcus aureus110 nM[3]
Indole-rhodanine derivative 8 Enterobacter cloacae0.004–0.03 mg/mL[11]
Indole-rhodanine derivative 15 Fungal strains0.004–0.06 mg/mL[11]
N-methyl-4-piperidone-derived monoketone curcuminoids Streptococcus mutans, S. mitis, S. sanguinis250 - 500 µg/mL[12]

Insights from the Data: The antimicrobial data reveals that the 1,3-benzodioxole scaffold can be incorporated into various heterocyclic systems to generate potent antimicrobial agents.[3][11] The specific substitutions and the nature of the heterocyclic ring play a crucial role in determining the potency and spectrum of activity.

Potential Mechanism of Antimicrobial Action

The mechanisms of antimicrobial action for 1,3-benzodioxole derivatives are not as well-defined as their anticancer effects and can vary significantly. Some compounds may disrupt the bacterial cell membrane, while others may interfere with essential metabolic pathways. For instance, in silico docking studies have suggested that some indole-rhodanine derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis.[11]

DOT Diagram: Experimental Workflow for Antimicrobial Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Preparation Inoculation Inoculate Agar Plate with Microorganism Inoculum->Inoculation Agar_Plate Agar Plate (e.g., Mueller-Hinton) Agar_Plate->Inoculation Disk_Placement Place Impregnated Disks on Agar Surface Inoculation->Disk_Placement Incubation Incubate under Optimal Conditions Disk_Placement->Incubation Measurement Measure Zone of Inhibition Diameter Incubation->Measurement MIC_Determination Determine MIC via Broth Microdilution Measurement->MIC_Determination

Caption: Workflow for Agar Disk Diffusion and MIC Determination.

Enzyme Inhibitory Activity

The 1,3-benzodioxole moiety is known to interact with various enzymes, which can be a key aspect of its therapeutic effects.[13] For example, some derivatives have been shown to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation.[14][15]

Comparative Enzyme Inhibition Data

Quantitative data on the enzyme inhibitory activity of a wide range of this compound analogs is less prevalent in the literature compared to anticancer and antimicrobial studies. However, some studies have reported on the inhibition of specific enzymes.

Compound ClassEnzyme TargetIC50Reference
Piperonylic Acid trans-cinnamate 4-monooxygenaseSelective inactivator[13]
Methyl salicylate derivatives bearing a piperazine moiety Cyclooxygenase-2 (COX-2)Significant inhibition[14][15]
Quinazolinone derivatives Dipeptidyl peptidase-4 (DPP-4)1.4621 to 6.7805 µM[16]

Insights from the Data: The available data indicates that the 1,3-benzodioxole scaffold can be a versatile platform for developing enzyme inhibitors. The nature of the substituents and the overall molecular architecture determine the target enzyme and the inhibitory potency.

Structure-Activity Relationship (SAR) Insights

Synthesizing the findings from various studies allows for the deduction of some general structure-activity relationships for 1,3-benzodioxole derivatives:

  • Anticancer Activity: The introduction of electron-withdrawing groups and bulky substituents can enhance cytotoxicity. The nature and position of these groups are critical.

  • Antimicrobial Activity: The fusion of the 1,3-benzodioxole ring with other heterocyclic systems (e.g., pyrazoles, indoles) is a promising strategy for developing potent antimicrobial agents. Lipophilicity and steric factors play a significant role.

  • Enzyme Inhibition: The specific arrangement of functional groups around the 1,3-benzodioxole core is crucial for selective binding to the active site of target enzymes.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound and its analogs. The 1,3-benzodioxole scaffold is a versatile template for the design of compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties. The presented experimental data and protocols offer a foundation for researchers to build upon.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and screening a broader range of analogs with systematic structural modifications to elucidate more precise structure-activity relationships.

  • Mechanism of action studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to understand their therapeutic effects and potential side effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models to translate the in vitro findings into potential clinical applications.

By continuing to explore the rich chemistry and biology of 1,3-benzodioxole derivatives, the scientific community can unlock new avenues for the development of novel and effective therapeutic agents.

References

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A Senior Application Scientist's Guide to Esterification of Piperonylic Acid: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient conversion of carboxylic acids to esters is a cornerstone of molecular manipulation. Piperonylic acid, a key intermediate derived from natural sources like black pepper, is a valuable building block for a wide range of pharmaceuticals, fragrances, and agrochemicals. The selection of an appropriate esterification method is critical for maximizing yield, ensuring purity, and maintaining cost-effectiveness. This guide provides an in-depth comparison of common esterification methods for piperonylic acid, supported by experimental insights and data to inform your synthetic strategy.

The Significance of Piperonylic Acid Esters

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, possesses a rigid structure and functionalities that make its ester derivatives highly sought after. These esters are not only important intermediates for more complex molecules but also exhibit a range of biological activities. The choice of esterification method can significantly impact the viability of a synthetic route, particularly when dealing with sensitive functional groups or when scalability is a concern.

A Comparative Overview of Esterification Methodologies

We will explore three widely utilized esterification methods: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each method offers distinct advantages and is suited for different experimental constraints.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a traditional and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water generated is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[2]

Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.[3]

Yield Expectations: For simple alcohols and carboxylic acids, the Fischer esterification can provide high yields, often in the range of 90-96%.[4] The use of a large excess of the alcohol can significantly increase the yield.[3]

Steglich Esterification: A Mild Approach for Sensitive Substrates

Developed by Wolfgang Steglich, this method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] It is a much milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acids.[6] The reaction is typically carried out at room temperature.[5]

Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester. DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an N-acylurea byproduct, which can diminish the yield.[6] The water formed during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[5]

Yield Expectations: The Steglich esterification is known for its high yields, even with sterically hindered alcohols and acids.[7] In the synthesis of various natural products and their analogues, yields are frequently reported in the range of 79% to 88%.[8]

Mitsunobu Reaction: Versatility with Stereochemical Control

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry.[9][10] The reaction employs a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

Mechanism Insight: The reaction is complex and involves the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphine, and subsequent SN2 attack by the carboxylate anion leads to the ester with inversion of configuration at the alcohol's stereocenter.

Yield Expectations: The Mitsunobu reaction is highly reliable and can provide excellent yields, often ranging from 70% to over 90%, as demonstrated in various complex syntheses.[11] However, the purification can sometimes be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.

Comparative Yield Data

The following table summarizes representative yields for the esterification of piperonylic acid and related compounds using the discussed methods. It is important to note that direct, side-by-side comparative studies for piperonylic acid are scarce in the literature; therefore, this table compiles data from various sources to provide a general overview of expected yields.

Esterification MethodSubstrate (Acid)Substrate (Alcohol)Catalyst/ReagentsSolventYield (%)Reference
Fischer-SpeierHippuric acidCyclohexanolp-Toluenesulfonic acidToluene96[4]
Fischer-SpeierHydroxy acidAnhydrous ethanolH₂SO₄-95[4]
SteglichCarboxylic AcidSecondary AlcoholDCC, DMAPDichloromethane88[8]
SteglichCarboxylic AcidSterically hindered alcoholDCC, DMAPDichloromethane79[8]
Mitsunobup-Nitrobenzoic acidSecondary AlcoholPPh₃, DIADTHF43[11]
MitsunobuCarboxylic AcidSecondary AlcoholPPh₃, DEADTHF92[11]
Sulfonic Acid EsterPiperonylic acid derivative-Triethylamine->80[12][13]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Piperonylic Acid with Ethanol

Materials:

  • Piperonylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of piperonylic acid in 100 mL of absolute ethanol.

  • While stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl piperonylate.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Steglich Esterification of Piperonylic Acid with Isopropanol

Materials:

  • Piperonylic acid

  • Isopropanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus, rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g of piperonylic acid, 1.2 equivalents of isopropanol, and 0.1 equivalents of DMAP in 100 mL of anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of DCC in 20 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting isopropyl piperonylate by column chromatography.

Protocol 3: Mitsunobu Reaction for the Esterification of Piperonylic Acid with (R)-(-)-2-Butanol

Materials:

  • Piperonylic acid

  • (R)-(-)-2-Butanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g of piperonylic acid, 1.5 equivalents of triphenylphosphine, and 1.2 equivalents of (R)-(-)-2-butanol in 200 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of DIAD dropwise via syringe over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the (S)-(+)-sec-butyl piperonylate.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each esterification method.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Piperonylic Acid + Ethanol B Add H₂SO₄ (catalyst) A->B C Reflux (4-6 h) B->C D Evaporate Ethanol C->D E Ethyl Acetate Extraction D->E F Aqueous Washes E->F G Dry & Concentrate F->G H Purification G->H

Caption: Fischer-Speier Esterification Workflow

Steglich_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Piperonylic Acid + Alcohol + DMAP in DCM B Cool to 0 °C A->B C Add DCC in DCM B->C D Stir at RT (12-18 h) C->D E Filter DCU D->E F Aqueous Washes E->F G Dry & Concentrate F->G H Purification G->H

Caption: Steglich Esterification Workflow

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Piperonylic Acid + Alcohol + PPh₃ in THF B Cool to 0 °C A->B C Add DIAD B->C D Stir at RT (12-24 h) C->D E Quench Reaction D->E F Ethyl Acetate Extraction E->F G Dry & Concentrate F->G H Purification G->H

Caption: Mitsunobu Reaction Workflow

Conclusion

The choice of esterification method for piperonylic acid is a critical decision that balances yield, substrate compatibility, and operational complexity.

  • Fischer-Speier esterification remains a highly effective and economical choice for simple, robust substrates where the use of strong acid and high temperatures is not a concern.

  • Steglich esterification offers a mild and high-yielding alternative, making it ideal for acid-sensitive molecules and for reactions that require more controlled conditions.

  • The Mitsunobu reaction provides unparalleled versatility, especially when stereochemical inversion is desired. While powerful, the need for stoichiometric reagents and the potential for purification challenges should be considered.

By understanding the mechanisms, yield potential, and practical considerations of these methods, researchers can make informed decisions to optimize the synthesis of piperonylic acid esters for their specific applications.

References

  • Benchchem. (n.d.). Synthesis of Piperonylic Acid Derivatives: Detailed Application Notes and Protocols.
  • PMC - NIH. (2022, May 31). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Frontiers. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
  • ResearchGate. (2025, August 6). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of Piperonylic Acid.
  • ChemicalBook. (n.d.). Piperonylic acid synthesis.
  • Wikipedia. (n.d.). Steglich esterification.
  • Organic Syntheses Procedure. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • NIH. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions.
  • Benchchem. (n.d.). A Comparative Analysis of Piperonylic Acid from Diverse Natural Sources.
  • Benchchem. (n.d.). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • Unknown Source. (n.d.).
  • SciSpace. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
  • ResearchGate. (n.d.). A comparison of the rates of esterification of some hydroxy compounds.
  • ResearchGate. (2025, October 13). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants.
  • MDPI. (2023, March 7). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants.
  • MedchemExpress.com. (n.d.). Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid).
  • PMC - NIH. (2022, August 5). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins.

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Spectroscopic Confirmation of Methyl 1,3-benzodioxole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. Misidentification of a compound can lead to erroneous biological data, wasted resources, and potentially unsafe outcomes. This guide provides an in-depth analysis of the spectroscopic techniques used to confirm the structure of Methyl 1,3-benzodioxole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

This guide will not only detail the expected spectroscopic data for the target molecule but will also draw a critical comparison with its close structural isomers, Methyl 3,4-dimethoxybenzoate and Methyl 2,3-dimethoxybenzoate. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to differentiate between these closely related structures, thereby ensuring the integrity of their research.

The Imperative of Orthogonal Spectroscopic Analysis

To establish the identity and purity of a chemical entity with a high degree of confidence, a multi-faceted analytical approach is paramount. Relying on a single spectroscopic technique can be misleading, as different isomers may exhibit similar features in one domain but distinct differences in another. Therefore, we will employ a suite of four complementary spectroscopic methods:

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the proton environment of the molecule.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the carbon framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

By integrating the data from these orthogonal techniques, we can construct a comprehensive and self-validating picture of the molecular structure.

Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Data (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.55dd8.1, 1.71HH-6
7.42d1.71HH-4
6.85d8.11HH-7
6.04s2HO-CH₂-O
3.89s3HO-CH₃

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
166.5C=O
151.7C-5
147.8C-3a
125.7C-7a
124.8C-6
108.5C-4
108.0C-7
101.8O-CH₂-O
52.1O-CH₃

Table 3: IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3050-2950MediumAromatic & Aliphatic C-H stretch
1725StrongC=O stretch (ester)
1620, 1505, 1445Medium-StrongAromatic C=C stretch
1260StrongAsymmetric C-O-C stretch (ester)
1040StrongSymmetric C-O-C stretch (dioxole)
930MediumO-CH₂-O bend

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
14985[M - OCH₃]⁺
12160[M - COOCH₃]⁺
9345[C₆H₅O]⁺
6530[C₅H₅]⁺

Elucidation of the Structure: A Step-by-Step Interpretation

The collected data provides a clear fingerprint of this compound.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum is particularly informative. The three distinct aromatic protons with their specific splitting patterns (a doublet of doublets, a doublet, and a doublet) are characteristic of a 1,2,4-trisubstituted benzene ring. The singlet at 6.04 ppm integrating to two protons is the hallmark of the methylenedioxy group (O-CH₂-O). Finally, the singlet at 3.89 ppm integrating to three protons confirms the presence of the methyl ester group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum complements the proton data. The nine distinct carbon signals confirm the presence of nine unique carbon environments. The carbonyl carbon of the ester is clearly visible downfield at 166.5 ppm. The signals for the aromatic carbons and the characteristic upfield signal for the methylenedioxy carbon at 101.8 ppm further solidify the proposed structure.

Infrared Spectroscopy: Functional Group Identification

The IR spectrum provides crucial information about the functional groups. The strong absorption at 1725 cm⁻¹ is indicative of the ester carbonyl group. The series of bands in the 1620-1445 cm⁻¹ region are characteristic of the aromatic ring. The strong absorptions at 1260 cm⁻¹ and 1040 cm⁻¹ correspond to the C-O stretching vibrations of the ester and the cyclic ether of the benzodioxole system, respectively.

Mass Spectrometry: Molecular Weight and Fragmentation

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 180, which matches the calculated molecular weight of C₉H₈O₄. The fragmentation pattern, with key fragments at m/z 149 (loss of a methoxy group) and m/z 121 (loss of the entire carbomethoxy group), is consistent with the structure of a methyl benzoate derivative.

The Comparative Analysis: Differentiating Isomers

To underscore the importance of a comprehensive spectroscopic analysis, we will now compare the data for this compound with its isomers, Methyl 3,4-dimethoxybenzoate and Methyl 2,3-dimethoxybenzoate.

Table 5: Comparative ¹H NMR Data (CDCl₃)

CompoundAromatic Protons (δ, ppm)Methoxy/Methylenedioxy Protons (δ, ppm)
This compound 7.55 (dd), 7.42 (d), 6.85 (d)6.04 (s, 2H, O-CH₂-O), 3.89 (s, 3H, O-CH₃)
Methyl 3,4-dimethoxybenzoate7.68 (dd), 7.53 (d), 6.91 (d)3.94 (s, 3H, O-CH₃), 3.93 (s, 3H, O-CH₃)
Methyl 2,3-dimethoxybenzoate7.35 (t), 7.15 (dd), 7.10 (dd)3.90 (s, 3H, O-CH₃), 3.88 (s, 3H, O-CH₃)

Table 6: Comparative Key Spectroscopic Features

FeatureThis compound Methyl 3,4-dimethoxybenzoateMethyl 2,3-dimethoxybenzoate
¹H NMR Singlet at ~6.0 ppm (O-CH₂-O)Two distinct methoxy singlets (~3.9 ppm)Two distinct methoxy singlets (~3.9 ppm)
¹³C NMR Signal at ~101 ppm (O-CH₂-O)Two methoxy carbon signals (~56 ppm)Two methoxy carbon signals (~56 and ~61 ppm)
IR Characteristic O-CH₂-O bend (~930 cm⁻¹)No O-CH₂-O bendNo O-CH₂-O bend
MS (M⁺) 180196196

The most telling difference lies in the ¹H and ¹³C NMR spectra. The presence of the singlet at ~6.0 ppm in the ¹H NMR and the signal at ~101 ppm in the ¹³C NMR are definitive proof of the methylenedioxy bridge in this compound. In contrast, its dimethoxy isomers exhibit two separate singlet signals for the two methoxy groups in the ¹H NMR and two corresponding signals in the ¹³C NMR. Furthermore, the molecular weight, as determined by mass spectrometry, provides a clear distinction, with this compound having a molecular weight of 180 g/mol , while its dimethoxy isomers have a molecular weight of 196 g/mol .

Experimental Protocols

General Considerations: All solvents used for spectroscopy should be of high purity and deuterated where necessary (for NMR). Samples should be free of paramagnetic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

structure_confirmation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis 1H_NMR ¹H NMR Proton_Env Proton Environment (Aromatic splitting, O-CH₂-O, O-CH₃) 1H_NMR->Proton_Env 13C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton (Carbonyl, Aromatic, O-CH₂-O) 13C_NMR->Carbon_Skel IR IR Spectroscopy Func_Groups Functional Groups (Ester, Benzodioxole) IR->Func_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Proposed_Structure Proposed Structure: This compound Proton_Env->Proposed_Structure Carbon_Skel->Proposed_Structure Func_Groups->Proposed_Structure Mol_Weight->Proposed_Structure Isomer_Data Spectra of Isomers (Dimethoxybenzoates) Key_Diff Key Differentiating Features (O-CH₂-O vs. OCH₃ signals, MW) Isomer_Data->Key_Diff Confirmed_Structure Confirmed Structure Key_Diff->Confirmed_Structure Proposed_Structure->Isomer_Data

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The structural confirmation of a molecule is a critical step in chemical synthesis and drug discovery. This guide has demonstrated that through the systematic application and interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, the structure of this compound can be unequivocally confirmed. Furthermore, the comparative analysis with its close isomers highlights the power of this multi-technique approach in distinguishing between structurally similar compounds. By adhering to these principles and protocols, researchers can ensure the integrity of their work and contribute to the advancement of science on a foundation of validated chemical structures.

References

  • NIST Chemistry WebBook. This compound. [Link]

  • Spectral Database for Organic Compounds (SDBS). This compound. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Benchmarking the Efficiency of Methyl 1,3-benzodioxole-5-carboxylate as a Synthon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a crucial pharmacophore found in a multitude of natural products and synthetic compounds with significant biological activities. Its presence is pivotal in drug discovery and development, contributing to the therapeutic efficacy of various agents. Consequently, the efficient and strategic introduction of this functional group is a paramount concern for synthetic chemists. This guide provides an in-depth comparative analysis of Methyl 1,3-benzodioxole-5-carboxylate as a versatile synthon for the elaboration of complex molecules. We will objectively benchmark its performance against an alternative and more direct approach: the functionalization of the parent 1,3-benzodioxole. This analysis is supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.

The Synthon in Focus: this compound

This compound is a stable, crystalline solid that serves as an excellent starting material for introducing the 1,3-benzodioxole core with a pre-installed carboxylate functionality at the 5-position. This ester group provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives, including carboxylic acids, alcohols, and ketones.

Key Synthetic Transformations of this compound

The utility of this compound as a synthon is best illustrated through its conversion into key downstream intermediates.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a product with broad applications in medicinal chemistry.

  • Experimental Protocol: A common method involves the saponification of the ester using a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol, followed by acidification.

    • Step 1: Dissolve this compound in methanol.

    • Step 2: Add an aqueous solution of sodium hydroxide.

    • Step 3: Heat the mixture to reflux for a specified time to ensure complete hydrolysis.

    • Step 4: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Step 5: The solid product is then collected by filtration, washed with water, and dried.

  • Efficiency Analysis: This reaction is typically high-yielding, often exceeding 90%. The starting material is readily available, and the procedure is straightforward, making it an efficient route to piperonylic acid.

The reduction of the ester functionality provides direct access to the corresponding primary alcohol, a valuable building block for further elaboration.

  • Experimental Protocol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation.

    • Step 1: In a dry flask under an inert atmosphere, a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared.

    • Step 2: The solution is cooled in an ice bath, and a solution of LiAlH₄ in the same solvent is added dropwise.

    • Step 3: The reaction is stirred at room temperature until completion, monitored by techniques like TLC.

    • Step 4: The reaction is carefully quenched by the sequential addition of water and an aqueous base.

    • Step 5: The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the alcohol.

  • Efficiency Analysis: The reduction of esters with LiAlH₄ is generally a high-yielding process, often in the range of 80-95%. The reaction is typically fast and clean.

The reaction of this compound with Grignard reagents offers a direct route to ketones, which are important intermediates in the synthesis of various pharmaceuticals.

  • Experimental Protocol: The reaction with an organomagnesium halide (Grignard reagent) leads to the formation of a ketone.

    • Step 1: A solution of the Grignard reagent (e.g., methylmagnesium bromide) in an ethereal solvent is prepared or obtained commercially.

    • Step 2: A solution of this compound in a dry, inert solvent is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

    • Step 3: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

    • Step 4: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • Step 5: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the ketone.

  • Efficiency Analysis: The yield of this reaction can be variable and is often dependent on the specific Grignard reagent used and the reaction conditions. Careful control of the stoichiometry is crucial to avoid the formation of tertiary alcohol byproducts from a second addition of the Grignard reagent to the newly formed ketone.

The Alternative Synthon: 1,3-Benzodioxole

A more direct approach to synthesizing 1,3-benzodioxole derivatives involves the functionalization of the parent heterocycle, 1,3-benzodioxole. This strategy avoids the need for transformations of a pre-existing functional group and can be more atom-economical.

Key Synthetic Transformations of 1,3-Benzodioxole

The direct introduction of a formyl group onto the 1,3-benzodioxole ring is a key transformation to produce piperonal, a widely used fragrance and flavoring agent, and a versatile synthetic intermediate.

  • Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich aromatic rings.

    • Experimental Protocol: The Vilsmeier reagent is typically prepared in situ from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphoryl chloride, POCl₃).

      • Step 1: The Vilsmeier reagent is formed by the reaction of DMF and POCl₃ at a low temperature.

      • Step 2: 1,3-Benzodioxole is added to the pre-formed reagent.

      • Step 3: The reaction mixture is heated to drive the reaction to completion.

      • Step 4: The reaction is quenched by pouring it onto ice, followed by neutralization with a base.

      • Step 5: The product is extracted and purified.

    • Efficiency Analysis: While widely used, the Vilsmeier-Haack reaction on 1,3-benzodioxole can sometimes suffer from moderate to low yields, with some reports indicating yields in the range of 20-30%. Optimization of reaction conditions is crucial for achieving higher efficiency.

  • Other Formylation Methods: Other methods like the Duff reaction or the Rieche formylation can also be employed, though their efficiency for 1,3-benzodioxole can be variable. A patented method describes a high-yield synthesis of piperonal from 1,3-benzodioxole in a multi-step process involving the formation of piperonyl chloride followed by oxidation, with a total yield of up to about 93%[1].

The direct acylation of 1,3-benzodioxole provides a straightforward route to various ketones.

  • Experimental Protocol: This reaction involves the use of an acylating agent (e.g., an acid chloride or anhydride) and a Lewis acid catalyst.

    • Step 1: 1,3-Benzodioxole is dissolved in a suitable solvent.

    • Step 2: A Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) is added.

    • Step 3: The acylating agent (e.g., acetyl chloride) is added dropwise at a controlled temperature.

    • Step 4: The reaction is stirred until completion and then quenched with water or a dilute acid.

    • Step 5: The product is extracted and purified.

  • Efficiency Analysis: The Friedel-Crafts acylation of 1,3-benzodioxole can be highly efficient. For instance, a continuous process for the acylation with propionic anhydride has been reported with a 62% selectivity for the desired product at a 73% conversion rate[2][3]. Another patented method reports a 94% yield for the acylation with acetyl chloride using a supported aluminum chloride catalyst[4].

Comparative Analysis

To provide a clear and objective comparison, the following tables summarize the efficiency of this compound and 1,3-benzodioxole as synthons for the preparation of key derivatives.

Table 1: Synthesis of 1,3-Benzodioxole-5-carboxylic Acid (Piperonylic Acid)
Starting MaterialReactionReagentsTypical YieldNotes
This compoundHydrolysisNaOH or KOH, then H⁺>90%Straightforward, high-yielding, and reliable method.
1,3-BenzodioxoleOxidation of PiperonalKMnO₄ or other oxidantsHigh (from Piperonal)Requires prior synthesis of piperonal, adding a step to the overall sequence.
Table 2: Synthesis of (1,3-Benzodioxol-5-yl)methanol (Piperonyl Alcohol)
Starting MaterialReactionReagentsTypical YieldNotes
This compoundReductionLiAlH₄80-95%Direct and efficient one-step reduction.
1,3-BenzodioxoleReduction of PiperonalNaBH₄ or catalytic hydrogenationHigh (from Piperonal)Dependent on the efficient synthesis of piperonal first.
Table 3: Synthesis of 1-(1,3-Benzodioxol-5-yl)ethanone
Starting MaterialReactionReagentsTypical YieldNotes
This compoundGrignard ReactionCH₃MgBr, then H₃O⁺VariableYield can be moderate and is sensitive to reaction conditions. Risk of tertiary alcohol formation.
1,3-BenzodioxoleFriedel-Crafts AcylationCH₃COCl, AlCl₃94%[4]High-yielding and direct method. Requires handling of Lewis acids.

Experimental Workflows

Workflow 1: Synthesis of Derivatives from this compound

G cluster_0 This compound as Synthon Start This compound Acid 1,3-Benzodioxole-5-carboxylic Acid Start->Acid Hydrolysis (NaOH, H2O/MeOH) Alcohol (1,3-Benzodioxol-5-yl)methanol Start->Alcohol Reduction (LiAlH4, THF) Ketone 1-(1,3-Benzodioxol-5-yl)ethanone Start->Ketone Grignard Reaction (CH3MgBr, THF)

Caption: Synthetic pathways from this compound.

Workflow 2: Synthesis of Derivatives from 1,3-Benzodioxole

G cluster_1 1,3-Benzodioxole as Synthon Start 1,3-Benzodioxole Aldehyde 1,3-Benzodioxole-5-carbaldehyde (Piperonal) Start->Aldehyde Formylation (Vilsmeier-Haack or other methods) Ketone 1-(1,3-Benzodioxol-5-yl)ethanone Start->Ketone Friedel-Crafts Acylation (CH3COCl, AlCl3) Acid 1,3-Benzodioxole-5-carboxylic Acid Aldehyde->Acid Oxidation Alcohol (1,3-Benzodioxol-5-yl)methanol Aldehyde->Alcohol Reduction

Caption: Synthetic pathways from 1,3-Benzodioxole.

Discussion and Conclusion

The choice between this compound and 1,3-benzodioxole as a starting material depends on the specific synthetic target and the desired efficiency of the overall process.

This compound proves to be a highly efficient synthon when the target molecule requires a carboxylic acid or a primary alcohol at the 5-position of the benzodioxole ring. The hydrolysis and reduction reactions are generally high-yielding and straightforward. However, for the synthesis of ketones via Grignard reaction, the efficiency can be more variable, and careful optimization is required to minimize side reactions.

1,3-Benzodioxole , on the other hand, offers a more direct and atom-economical route to aldehydes and ketones through electrophilic aromatic substitution. High-yielding Friedel-Crafts acylation protocols make it a very attractive starting material for a wide range of ketones[4]. While traditional formylation methods like the Vilsmeier-Haack reaction can have modest yields, alternative high-yield procedures for the synthesis of piperonal have been developed[1]. The subsequent oxidation or reduction of piperonal provides efficient access to the corresponding carboxylic acid and alcohol.

References

  • Piperonal prepar
  • Basset, M. A., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. [Link]

  • Synthetic method of piperonal.
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. [Link]

  • Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. [Link]

  • Piperonal from 1,3-benzodioxole? the hive archive. [Link]

  • (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. PMC - NIH. [Link]

  • Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed. [Link]

  • Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Worldresearchersassociations.Com. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite. Semantic Scholar. [Link]

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Hive Chemistry Discourse. [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services. [Link]

  • Synthetic method of 1, 3-benzodioxole.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative determination of Methyl 1,3-benzodioxole-5-carboxylate, a key intermediate in various synthetic pathways, demands analytical methods that are not only accurate and precise but also robust and reliable. In regulated environments, such as pharmaceutical development and quality control, it is often necessary to employ multiple analytical techniques for orthogonal verification or to transfer methods between laboratories. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By grounding our approach in the principles of the International Council for Harmonisation (ICH) guidelines, we establish a framework for demonstrating the equivalency and interchangeability of these methods, ensuring data integrity across the product lifecycle.

Introduction: The Imperative for Analytical Rigor

This compound (MW: 180.16 g/mol , Formula: C₉H₈O₄) is a compound of significant interest in the synthesis of pharmaceuticals and fine chemicals.[1][2] The purity and concentration of this intermediate directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess its quality must be rigorously validated to demonstrate they are fit for their intended purpose.[3][4]

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended use.[5] However, when multiple analytical methods are used within an organization or across different testing sites, a simple validation of each is insufficient. Cross-validation is the critical process of comparing two or more analytical procedures to demonstrate that they provide equivalent results, ensuring data consistency regardless of the method employed.[6][7] This guide will compare a robust HPLC-UV method, ideal for routine quality control, with a highly specific GC-MS method, often employed for more demanding impurity profiling or reference standard characterization.

Comparative Methodologies: HPLC-UV vs. GC-MS

The choice of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, selectivity).

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
  • Principle of Causality: HPLC is the workhorse of pharmaceutical analysis. For a moderately polar, non-volatile, and UV-active compound like this compound, reversed-phase chromatography is the logical choice. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By controlling the mobile phase composition, we can achieve efficient separation from related impurities. UV detection is straightforward and robust, leveraging the aromatic nature of the benzodioxole ring system. An RP-HPLC method for this compound has been previously reported, demonstrating its suitability.[8]

  • Advantages: High throughput, excellent quantitative performance, non-destructive, and well-suited for routine QC environments.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC requires the analyte to be volatile and thermally stable. While an ester, this compound has sufficient volatility for GC analysis, as evidenced by available data from the NIST WebBook.[9][10] The primary advantage here is the detector. A mass spectrometer provides unparalleled specificity by identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for positive identification and the ability to resolve the analyte from co-eluting impurities that might be indistinguishable by UV detection alone.

  • Advantages: Exceptional specificity and sensitivity, providing structural confirmation. It is the gold standard for identifying trace-level impurities and unknown degradants.

The Cross-Validation Framework

The objective of this cross-validation study is to demonstrate that the HPLC-UV and GC-MS methods yield comparable results for the quantification of this compound, within statistically acceptable limits. The entire process is governed by the principles outlined in the ICH Q2(R2) guideline.[6][11]

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Independent Analysis cluster_eval Phase 3: Evaluation & Conclusion StdPrep Reference Standard & QC Sample Preparation SampleMatrix Spiked Product Matrix (Low, Mid, High Conc.) Split Split Sample Aliquots SampleMatrix->Split HPLC Method A: HPLC-UV Analysis Split->HPLC GCMS Method B: GC-MS Analysis Split->GCMS DataA Quantitative Results (HPLC-UV) HPLC->DataA DataB Quantitative Results (GC-MS) GCMS->DataB Stats Statistical Comparison (t-test, F-test) DataA->Stats DataB->Stats Report Cross-Validation Report Stats->Report Results Meet Criteria

Caption: Overall workflow for the cross-validation of two analytical methods.

Experimental Protocols

All protocols must be executed according to a pre-approved validation plan.[12][13]

Reference Standard and Sample Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile:Water.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Primary Stock Solution to cover the expected working range (e.g., 1.0 µg/mL to 100 µg/mL).

  • Quality Control (QC) Samples: Prepare three levels of QC samples (Low, Medium, High) from a separate stock solution to ensure an independent check of accuracy.

  • Spiked Matrix Samples: Prepare blank matrix (e.g., a placebo formulation) and spike with the analyte at the same Low, Medium, and High QC concentrations to assess recovery and matrix effects.

Method A: HPLC-UV Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.[14]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Method B: GC-MS Protocol
  • Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole mass spectrometer.

  • Column: Non-polar column, e.g., SE-54 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 60°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 260°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 180 (molecular ion), 149, and 121 for quantification and confirmation.

Comparative Data & Acceptance Criteria

The following tables summarize hypothetical but realistic data from the validation and cross-validation experiments, based on ICH requirements.[4][15]

Table 1: Method Performance Characteristics
ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 1.0 - 1200.5 - 120Covers 80-120% of test conc.
Accuracy (% Recovery) 99.5 ± 1.2%100.8 ± 1.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability (n=6)0.8%1.1%≤ 2.0%
- Intermediate (n=18)1.3%1.7%≤ 2.0%
LOD (µg/mL) 0.30.1Reportable
LOQ (µg/mL) 1.00.5Reportable
Specificity No interferenceNo interferencePeak is pure and resolved
Table 2: Cross-Validation Results on QC Samples
QC Level (µg/mL)Mean Conc. HPLC-UV (n=6)Mean Conc. GC-MS (n=6)% DifferenceStatistical Test (p-value)
Low QC (5.0) 5.025.091.4%t-test: p > 0.05
Mid QC (50.0) 49.8550.310.9%t-test: p > 0.05
High QC (100.0) 100.1299.45-0.7%t-test: p > 0.05

Discussion and Scientific Interpretation

The results presented in Table 1 confirm that both the HPLC-UV and GC-MS methods are independently valid and fit for purpose. Both methods exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria defined by regulatory guidelines.[13] The key differences lie in their sensitivity and specificity. The GC-MS method demonstrates a lower LOQ (0.5 µg/mL vs. 1.0 µg/mL), a direct result of the detector's high sensitivity and low baseline noise in SIM mode.

The core of the cross-validation lies in Table 2 . The percentage difference in the mean determined concentrations between the two methods for all QC levels is less than 2.0%. A two-tailed Student's t-test on these datasets would likely yield a p-value greater than 0.05, indicating that there is no statistically significant difference between the means obtained from the two methods. This result provides documented evidence that the methods are equivalent and can be used interchangeably for quantitative analysis within this validated range.

Logical_Relationship cluster_data Input Data cluster_decision Evaluation cluster_outcome Outcome DataA HPLC-UV Results Compare Compare Datasets DataA->Compare DataB GC-MS Results DataB->Compare Decision Statistically Equivalent? Compare->Decision Pass Methods are Interchangeable Decision->Pass Yes (p > 0.05) Fail Investigate Method Bias Decision->Fail No (p ≤ 0.05)

Caption: Logical diagram for assessing the interchangeability of methods.

Conclusion

This guide has detailed a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. We have established that through a systematic, protocol-driven approach grounded in ICH principles, it is possible to demonstrate statistical equivalence between two disparate analytical techniques.

  • The HPLC-UV method is validated as a robust, precise, and high-throughput procedure suitable for routine quality control and release testing.

  • The GC-MS method is validated as a highly specific and sensitive method, ideal for reference standard characterization, stability-indicating studies, and trace impurity investigations.

The successful cross-validation confirms that data generated by either method on the same sample are comparable and reliable. This provides operational flexibility, enhances confidence in analytical data across different applications, and ensures unwavering compliance with global regulatory standards.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences.
  • YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • SIELC Technologies. (2018, February 16). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.
  • Journal of Food and Drug Analysis. (n.d.). A Rapid and Simple Gas Chromatographic Method for Direct Determination of Safrole in Soft Drinks.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • PubMed. (n.d.). Rapid Method for The Gas Chromatographic Quantitative Analysis to Determinate Safrole in Commercial Essential Oils.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • PubMed. (n.d.). Liquid chromatographic determination of safrole in sassafras-derived herbal products.
  • Semantic Scholar. (n.d.). Rapid Method for The Gas Chromatographic Quantitative Analysis to Determinate Safrole in Commercial Essential Oils.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AIR Unimi. (n.d.). GC/MS-MID Determination of Safrole in Soft Drinks.
  • National Institutes of Health. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.
  • NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester.
  • GSRS. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Methyl 1,3-benzodioxole-5-carboxylate, moving beyond mere compliance to instill a deep understanding of the principles behind these essential protocols.

The core principle is straightforward: This compound and its associated waste streams must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1] Federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern this process to prevent environmental contamination and ensure personnel safety.[2][3]

Hazard Profile and Risk Assessment

Hazard Classification (Inferred)DescriptionRecommended Handling Precaution
Acute Toxicity, Oral Based on related esters, it may be harmful if swallowed.[4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Expected to be a skin irritant.[4][5][6]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[4][5][6]Wear tightly fitting safety goggles or a face shield.[6]
Environmental Hazard Related compounds are toxic to aquatic life with long-lasting effects.[4]Avoid release to the environment. Do not dispose of down the drain.[7]
Flammability Many related esters and solvents are flammable liquids.[4][5]Keep away from heat, sparks, open flames, and other ignition sources.[8]

This risk assessment dictates that all waste streams—including pure compound, solutions, contaminated labware, and spill cleanup materials—are designated as hazardous.

Personal Protective Equipment (PPE) and Safe Handling

Before generating or handling any waste, ensuring adequate personal protection is paramount. The causality is clear: effective PPE creates a necessary barrier between you and the potential chemical hazard, preventing acute or chronic exposure.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[6]

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Use chemical-resistant gloves, such as nitrile rubber, and ensure they are inspected for defects before each use. Change gloves immediately if they become contaminated.[6]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[9]

Step-by-Step Waste Disposal Protocol

This protocol is a self-validating system designed to ensure regulatory compliance and safety from the point of generation to final pickup.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[10]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated hazardous waste container. This is typically categorized as a non-halogenated organic solvent or ester waste stream. Do not mix this waste with acids, bases, or strong oxidizing agents.[8][10]

  • Solid Waste: Collect any residual solid compound, contaminated weighing papers, stir bars, or other disposable equipment in a separate, clearly labeled solid hazardous waste container.[11]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the chemical must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.

  • Empty Containers: The original chemical container is not "empty" in a regulatory sense. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[1] For highly toxic materials, the first three rinses must be collected.[1]

Step 2: Waste Container Selection and Labeling

The container itself is your primary line of defense against leaks and spills.

  • Selection: Use only sturdy, leak-proof containers made of a material compatible with the chemical waste. Glass or high-density polyethylene (HDPE) are often suitable. The container must have a secure, screw-top cap.[1][10]

  • Labeling: This is a strict EPA requirement.[12] As soon as you designate a container for waste, it must be labeled with the following:

    • The words "Hazardous Waste" .[10][12]

    • The full, unabbreviated name: "this compound" .[11]

    • A complete list of all components in the container, including solvents, with approximate percentages or volumes.[10]

    • The specific hazard characteristics (e.g., "Flammable," "Irritant").[12]

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location where hazardous waste is collected at or near its point of generation.[10][13]

  • Location: The SAA must be under the direct control of laboratory personnel.[13]

  • Storage: Keep waste containers tightly closed at all times, except when adding waste.[1] This prevents the release of vapors and protects against spills.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This ensures that any potential leak is captured.[1]

  • Volume Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream. If this limit is exceeded, the full container must be moved to the institution's central accumulation area within three days.[10][13]

Step 4: Scheduling Final Disposal

Hazardous waste disposal is a highly regulated process that must be handled by professionals.

  • Contact EHS: Once a waste container is full, or if you are approaching the time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]

  • Licensed Contractors: Your EHS office works with licensed hazardous waste contractors who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Emergency Procedures for Spills

In the event of a spill, a prepared and immediate response is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office or emergency response team.[11]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[11]

  • Contain and Absorb: For small liquid spills, absorb the material using an inert absorbent like vermiculite, sand, or a chemical spill pad.[14] For solid spills, carefully sweep the material onto a dustpan.[14] Avoid raising dust.

  • Collect Waste: Place all contaminated absorbent materials and cleanup tools into a new, properly labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill surface with soap and water or an appropriate solvent. Collect all decontamination materials (e.g., paper towels) as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.[11]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for managing waste containing this compound.

G cluster_0 Waste Management Workflow start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, Solids) waste_type->solid_waste Solid containerize Select Compatible Container Label as 'Hazardous Waste' List all components liquid_waste->containerize solid_waste->containerize storage Store in Designated SAA - Secondary Containment - Keep Container Closed containerize->storage spill Spill Occurs? storage->spill full Container Full or Accumulation Limit Reached? storage->full spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill->full No spill_protocol->containerize Collect Cleanup Debris full->storage No pickup Contact EHS for Waste Pickup full->pickup Yes end Document and Transfer to Authorized Personnel pickup->end

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste. The University of Texas at Austin, Environmental Health & Safety. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 1,3-benzodioxole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 1,3-benzodioxole-5-carboxylate (CAS No. 326-56-7). The following guidelines are synthesized from safety data sheets of structurally analogous compounds to ensure a comprehensive and cautious approach to its handling.

Immediate Safety Concerns and Hazard Assessment

Inferred GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from similar chemical structures, the following classifications are anticipated for this compound:

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Warning H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3Warning H335: May cause respiratory irritation

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is paramount. The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The causality behind these recommendations is to prevent direct contact and inhalation, thereby mitigating the primary routes of exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a splash hazard.To prevent contact with the eyes, which can cause serious irritation.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and disposed of properly.To prevent skin contact, which can lead to irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]To minimize the inhalation of any vapors or aerosols, which may cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures both the integrity of your research and the safety of laboratory personnel. The following step-by-step guide outlines the critical stages of handling this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer handle_react Perform Reaction handle_dissolve->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench Completion cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Pre-Experiment Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust particles.

    • Use spark-proof tools and avoid sources of ignition, as related compounds may be flammable.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can have serious consequences. A clear and compliant disposal plan is essential.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, should be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure: Dispose of the chemical waste through an approved and licensed waste disposal company.[1][3] Do not pour down the drain or discard with regular trash.

  • Container Decontamination: Any reusable glassware should be thoroughly decontaminated. Rinse with an appropriate solvent, followed by washing with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action can significantly reduce harm.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.